molecular formula C10H12FN B1528648 (5-Cyclopropyl-2-fluorophenyl)methanamine CAS No. 1014979-14-6

(5-Cyclopropyl-2-fluorophenyl)methanamine

Cat. No.: B1528648
CAS No.: 1014979-14-6
M. Wt: 165.21 g/mol
InChI Key: LIPMVQGETXGBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropyl-2-fluorophenyl)methanamine ( 1014979-14-6) is a chemical building block of interest in medicinal chemistry and pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics. With a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol, this compound features a benzylamine structure substituted with a cyclopropyl and a fluorine group . Research indicates that fluorinated cyclopropane derivatives are valuable scaffolds in the design of potent and selective agonists for serotonin receptors such as 5-HT2C . Targeting the 5-HT2C receptor is a promising strategy for treating disorders including obesity, schizophrenia, and drug addiction . The incorporation of fluorine and cyclopropyl moieties can enhance a compound's lipophilicity, influence its conformation, and improve metabolic stability, which are critical factors for optimizing drug-like properties and brain penetration . This amine is classified as hazardous (GHS Signal Word: Danger) and can cause severe skin burns and eye damage (Hazard Statement H314). It must be handled with care and stored in a dark place under an inert atmosphere at 2-8°C . This compound is supplied For Research Use Only and is strictly intended for laboratory research applications.

Properties

IUPAC Name

(5-cyclopropyl-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPMVQGETXGBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-Cyclopropyl-2-fluorophenyl)methanamine CAS number 1014979-14-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Cyclopropyl-2-fluorophenyl)methanamine (CAS 1014979-14-6)

Introduction

This compound is a substituted benzylamine derivative recognized for its utility as a key building block in synthetic and medicinal chemistry. Its chemical structure, incorporating both a cyclopropyl group and a fluorine atom on the phenyl ring, makes it a valuable intermediate for the development of complex molecules, particularly in the pharmaceutical industry.

The strategic incorporation of these specific moieties is a deliberate choice in modern drug design. The cyclopropyl group, a small, strained carbocycle, acts as a rigid, three-dimensional scaffold and is often used as a bioisosteric replacement for gem-dimethyl or vinyl groups.[1] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the high sp3 character and the unique electronic nature of the cyclopropyl ring can improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

The fluorine atom at the ortho-position to the aminomethyl group provides additional advantages. Fluorine's high electronegativity can modulate the basicity (pKa) of the amine, influence molecular conformation, and block sites of potential metabolism. It can also participate in favorable hydrogen bonding or dipole-dipole interactions within a protein's binding pocket. Consequently, this compound is frequently employed in the synthesis of kinase inhibitors for cancer therapy and other bioactive compounds where target selectivity and a favorable pharmacokinetic profile are critical.[3] This guide provides a comprehensive overview of its properties, a plausible synthetic approach, and its applications for researchers in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 1014979-14-6[4][5]
Molecular Formula C₁₀H₁₂FN[4][5]
Molecular Weight 165.21 g/mol [3][5]
Appearance Liquid[4][6]
Purity ≥95% - 97%[3][4]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[5]
InChI Key LIPMVQGETXGBLZ-UHFFFAOYSA-N[4][6]
SMILES NCC1=CC(C2CC2)=CC=C1F
Spectroscopic Profile

While specific, experimentally-derived spectra for this compound are not widely published in peer-reviewed literature, its structural features allow for the prediction of its key spectroscopic characteristics.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted collision cross-section (CCS) values, useful for ion mobility-mass spectrometry, are available for various adducts.[7]

Adduct IonPredicted m/zPredicted CCS (Ų)
[M+H]⁺ 166.10266128.5
[M+Na]⁺ 188.08460138.4
[M+K]⁺ 204.05854134.6
[M-H]⁻ 164.08810134.8

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine, cyclopropyl, and aminomethyl substituents. The benzylic protons (-CH₂) would likely appear as a singlet or a doublet adjacent to the amine. The protons of the primary amine (-NH₂) would be a broad singlet. The cyclopropyl group would exhibit complex multiplets in the aliphatic region (typically 0.5-1.5 ppm).

  • ¹³C NMR: The spectrum would display ten unique carbon signals. The carbon atom bonded to the fluorine would show a large one-bond C-F coupling constant. Other aromatic carbons would exhibit smaller two- and three-bond C-F couplings, which are invaluable for definitive signal assignment.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Synthesis and Purification

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the molecule at its most synthetically accessible bonds. The primary amine can be derived from the reduction of a nitrile group, a highly reliable transformation. The cyclopropyl group can be installed onto the aromatic ring via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.

G Target This compound Nitrile 5-Cyclopropyl-2-fluorobenzonitrile Target->Nitrile Functional Group Interconversion (Nitrile Reduction) Halide 5-Bromo-2-fluorobenzonitrile Nitrile->Halide C-C Bond Formation (Suzuki Coupling) BoronicAcid Cyclopropylboronic Acid Nitrile->BoronicAcid C-C Bond Formation (Suzuki Coupling)

Retrosynthetic analysis of the target compound.
Proposed Synthetic Pathway

This proposed synthesis begins with commercially available 5-bromo-2-fluorobenzonitrile and uses a two-step sequence of Suzuki coupling and nitrile reduction.

G Start 5-Bromo-2-fluorobenzonitrile Step1 Cyclopropylboronic Acid Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90 °C Intermediate 5-Cyclopropyl-2-fluorobenzonitrile Step2 1. LiAlH₄, THF, 0 °C to RT 2. H₂O/NaOH quench Product This compound Step1->Intermediate Step2->Product

Proposed two-step synthesis workflow.

Experimental Protocol:

Step 1: Suzuki Coupling to Synthesize 5-Cyclopropyl-2-fluorobenzonitrile

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-fluorobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichlorobis(diphenylphosphino)ferrocene)palladium(II) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the intermediate nitrile.

Causality: The choice of a palladium catalyst like Pd(dppf)Cl₂ is crucial for achieving high efficiency in cross-coupling reactions involving aryl bromides. The aqueous base (K₂CO₃) is essential for activating the boronic acid in the catalytic cycle.

Step 2: Nitrile Reduction to Synthesize this compound

  • Setup: Dissolve the purified 5-cyclopropyl-2-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄, ~2.0 eq) in THF, to the cooled solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete by TLC/LC-MS.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is critical for safely destroying excess LiAlH₄ and precipitating aluminum salts.

  • Workup: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often of high purity, but can be further purified by distillation or chromatography if necessary.

Causality: LiAlH₄ is a potent, unselective reducing agent capable of reducing the nitrile to a primary amine. The reaction is performed in an anhydrous aprotic solvent like THF as LiAlH₄ reacts violently with water. The careful, sequential quenching procedure is a standard and validated method for ensuring safety and achieving a clean product.

Chemical Reactivity and Applications

Role in Medicinal Chemistry

The title compound is primarily an intermediate, meaning its value lies in its subsequent reactions to build more complex molecules.[3] The primary amine serves as a versatile chemical handle for a wide range of transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • N-Alkylation: Reaction with alkyl halides.

  • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

The combination of the cyclopropyl and fluoro-phenyl motifs provides a unique structural and electronic profile that medicinal chemists leverage to optimize drug candidates.

G Motif Motif Effect Effect Target Improved Drug Candidate Cyclopropyl Cyclopropyl Group Rigidity Conformational Rigidity Cyclopropyl->Rigidity Metabolic Increased Metabolic Stability Cyclopropyl->Metabolic Fluorine Ortho-Fluorine Atom Fluorine->Metabolic Potency Enhanced Potency / Binding Fluorine->Potency PK Modulated pKa / PK Properties Fluorine->PK Rigidity->Target Metabolic->Target Potency->Target Selectivity Improved Selectivity Selectivity->Target PK->Target

Contribution of structural motifs to drug properties.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory setting.

Hazard ClassGHS ClassificationPictogramPrecautionary Statement
Acute Toxicity Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowed
Skin Corrosion Category 1B/1CGHS05 (Corrosion)H314: Causes severe skin burns and eye damage

Data compiled from supplier Safety Data Sheets (SDS).[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[8] Do not breathe vapors or mists.

Storage and Handling
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Recommended storage temperature is 2-8°C.[9][5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Handle under an inert atmosphere (e.g., nitrogen) to prevent degradation.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting.[5] Rinse mouth with water. If the victim is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration. Seek immediate medical attention.

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow product to enter drains.

Conclusion

This compound, CAS 1014979-14-6, is a strategically designed chemical intermediate of significant value to the drug discovery and development community. Its structure provides a unique combination of conformational rigidity, metabolic stability, and versatile chemical reactivity. Understanding its properties, synthetic routes, and safety requirements is essential for its effective and safe utilization in the creation of next-generation therapeutics. This guide serves as a technical resource to empower researchers in leveraging this potent building block for their scientific endeavors.

References

  • This compound. MySkinRecipes. [Link]

  • This compound. Lead Sciences. [Link]

  • This compound (C10H12FN). PubChemLite. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

Sources

Molecular weight and formula of (5-Cyclopropyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: (5-Cyclopropyl-2-fluorophenyl)methanamine

Abstract

This compound is a pivotal primary amine building block in modern medicinal chemistry. Its unique structural composition, featuring a cyclopropyl group and a fluorine substituent on a benzylamine core, imparts desirable physicochemical and metabolic properties to parent molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics such as kinase inhibitors. Detailed protocols and mechanistic insights are provided for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Characteristics

This compound is a substituted aromatic amine recognized for its utility as a versatile chemical intermediate. The presence of both a strained cyclopropyl ring and an electronegative fluorine atom significantly influences the molecule's conformational rigidity, metabolic stability, and binding interactions when incorporated into larger bioactive compounds.

Key Properties Summary

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂FN[1][2][3][4]
Molecular Weight 165.21 g/mol [1][5]
Monoisotopic Mass 165.09538 Da[4]
CAS Number 1014979-14-6[1][2][3]
Appearance Liquid[2]
Purity Typically ≥95%[2][3]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[1][3]
InChI Key LIPMVQGETXGBLZ-UHFFFAOYSA-N[2][4]
Structural Significance in Drug Design

The two key structural motifs of this molecule, the cyclopropyl group and the fluorine atom, are strategically employed in drug design for several reasons:

  • Cyclopropyl Group: This three-membered ring acts as a "bioisostere" for other groups like gem-dimethyl or vinyl moieties.[6] Its rigid structure provides conformational constraint, which can lock a drug molecule into its bioactive conformation, enhancing binding affinity for its biological target.[6] Furthermore, the C-H bonds in a cyclopropane ring are stronger than in typical alkyl chains, making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes and thus improving the metabolic stability of the drug candidate.[6]

  • Fluorine Atom: The strategic placement of fluorine is a cornerstone of modern medicinal chemistry.[7] Its introduction can profoundly influence a molecule's pKa, membrane permeability, and metabolic pathways.[7] In this specific molecule, the fluorine at the 2-position (ortho to the aminomethyl group) can modulate the basicity of the amine and introduce specific electronic interactions (e.g., hydrogen bonding, dipole interactions) with target proteins, potentially enhancing binding selectivity and potency.

Synthesis and Manufacturing

The synthesis of this compound typically starts from a commercially available substituted benzaldehyde or benzonitrile. A common and logical retrosynthetic approach involves the reduction of a nitrile to a primary amine.

Illustrative Synthetic Pathway: Reduction of 5-Cyclopropyl-2-fluorobenzonitrile

A prevalent method for synthesizing aryl-methanamines is the reduction of the corresponding benzonitrile. This transformation is reliable and can be achieved using various reducing agents.

G cluster_start Starting Material cluster_reagents Reduction Step cluster_product Final Product A 5-Cyclopropyl-2-fluorobenzonitrile B Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) A->B Reaction C This compound B->C Yields G cluster_workflow Analytical Workflow start Synthesized Product hplc HPLC/UPLC (Purity Assessment) start->hplc Inject ms Mass Spectrometry (MS) (Molecular Weight Verification) hplc->ms Couple to nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) ms->nmr Confirm with finish Verified Compound nmr->finish Final Check

Sources

A Guide to the Spectroscopic Characterization of (5-Cyclopropyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (5-Cyclopropyl-2-fluorophenyl)methanamine (Molecular Formula: C₁₀H₁₂FN, Molecular Weight: 165.21 g/mol ) possesses a trisubstituted benzene ring, a primary amine, and a cyclopropyl group. Each of these features will generate a distinct and identifiable signal in the various spectroscopic techniques discussed.

Caption: Molecular structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The spectrum is predicted to be well-resolved, with distinct regions for aromatic, aminomethyl, and cyclopropyl protons.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal from the solvent.

    • Optimize magnetic field homogeneity (shimming).

    • Acquire the spectrum using a standard pulse sequence with typical parameters: pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

    • Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Predicted ¹H NMR Data
AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Integration
H-6~7.15ddJ(H-F) ≈ 5-7, J(H-H) ≈ 2.51H
H-3~6.95dddJ(H-F) ≈ 9-11, J(H-H) ≈ 8.5, 2.51H
H-4~6.85tJ(H-H) ≈ 8.51H
-CH₂NH₂~3.88s-2H
-NH₂~1.55br s-2H
Cyclopropyl-CH~1.85m (tt)J ≈ 8.5, 5.01H
Cyclopropyl-CH₂~0.90m-2H
Cyclopropyl-CH₂'~0.65m-2H
Interpretation and Causality
  • Aromatic Region (δ 6.8-7.2 ppm): The three aromatic protons are distinct due to the substitution pattern. The proton at the C6 position is expected to appear furthest downfield, showing coupling to both the adjacent proton (H4) and a through-space coupling to the ortho-fluorine atom. The H3 proton will exhibit the most complex splitting, coupling to H4, H6, and the fluorine atom. The H4 proton, flanked by two carbons, should appear as a triplet due to coupling with its two neighbors.

  • Benzylic Protons (δ ~3.88 ppm): The two protons of the aminomethyl (-CH₂NH₂) group are chemically equivalent and are expected to appear as a sharp singlet, as coupling to the amine protons is often not observed due to rapid quadrupole relaxation and exchange.[2]

  • Amine Protons (δ ~1.55 ppm): The primary amine protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[2]

  • Cyclopropyl Protons (δ 0.6-1.9 ppm): The cyclopropyl group protons have a characteristic upfield chemical shift due to the ring current effect of the strained three-membered ring. The single methine proton will be a multiplet, coupled to the four adjacent methylene protons. The two sets of methylene protons are diastereotopic and will appear as two distinct multiplets.

Fragmentation_Pathway mol Molecule This compound ion Molecular Ion [M]⁺˙ m/z = 165 mol->ion Electron Ionization (EI) frag1 Benzylic Cation [M - CH₂NH]⁺ m/z = 136 ion->frag1 loss1 - •CH₂NH

Sources

Solubility and stability of (5-Cyclopropyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of (5-Cyclopropyl-2-fluorophenyl)methanamine

Abstract

This compound is a key pharmaceutical intermediate, particularly in the development of kinase inhibitors for cancer therapy.[1] Its molecular architecture, featuring a cyclopropyl group for metabolic stability and a fluorophenyl ring for binding selectivity, presents unique challenges and opportunities in drug development.[1] This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and chemical stability. We will explore the theoretical basis for its behavior, present robust experimental protocols for its characterization, and discuss strategic approaches to formulation development. This document is intended for researchers, chemists, and formulation scientists engaged in the preclinical and early-phase development of drug candidates incorporating this versatile moiety.

Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the bedrock of successful drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability.

Core Molecular Attributes

The structural features of this compound—a primary amine, a lipophilic cyclopropyl ring, and an electron-withdrawing fluorine atom on the phenyl ring—dictate its chemical personality.

PropertyValueSource
Molecular Formula C₁₀H₁₂FN[1][2][3]
Molecular Weight 165.21 g/mol [1]
Appearance Liquid[2]
Predicted XlogP 1.8[4]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[1][3]

XlogP is a computed measure of lipophilicity, a key indicator of a compound's solubility in non-polar environments and its ability to cross biological membranes. A value of 1.8 suggests moderate lipophilicity.

Solubility Profile: From Challenge to Solution

Aqueous solubility is a critical determinant of a drug's bioavailability for oral administration.[5] Many newly discovered chemical entities are hydrophobic, leading to poor dissolution and absorption.[5] The structure of this compound suggests that it may fall into this category, necessitating a detailed solubility assessment and the exploration of enhancement strategies.

Factors Influencing Solubility
  • pH-Dependent Solubility: The primary amine group (pKa estimated in the range of 9-10) is basic and will be protonated at physiological pH. This ionization significantly increases aqueous solubility. Therefore, the solubility of this compound is expected to be highly dependent on the pH of the medium, with greater solubility at lower pH values.

  • Lipophilicity: The cyclopropyl and fluorophenyl groups contribute to the molecule's hydrophobicity, which can limit its solubility in aqueous media.

  • Crystal Lattice Energy: If the compound is in a solid form (e.g., as a salt), the energy required to break its crystal lattice will impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[6][7]

Experimental Determination of Solubility

A multi-faceted approach is required to accurately characterize the solubility profile.

Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility, ideal for early discovery phases.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), e.g., at 10 mM.

  • Aqueous Dilution: Add a small volume of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentration. The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.

  • Incubation: Shake the mixture at room temperature for a defined period (e.g., 1.5-2 hours).

  • Precipitate Removal: Separate any precipitated compound by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant using a suitable analytical method, such as LC-MS/MS or HPLC-UV.

Protocol 2: Thermodynamic Solubility Assay (Equilibrium)

This method determines the true equilibrium solubility and is considered the gold standard.

  • Sample Preparation: Add an excess amount of the solid compound (or a concentrated liquid) to a series of buffers across a relevant pH range (e.g., pH 2, 4.5, 6.8, 7.4, and 9).

  • Equilibration: Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

  • Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method.

Solubility Enhancement Strategies

For poorly soluble compounds, various formulation strategies can be employed to improve bioavailability.[5][6][7][8][9]

  • pH Modification & Salt Formation: As a basic compound, the most direct way to increase aqueous solubility is through pH adjustment or salt formation.[6][7] Creating a hydrochloride (HCl) salt, for instance, can dramatically improve solubility and dissolution rate in acidic environments like the stomach.[10][11][12]

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) like propylene glycol, ethanol, or polyethylene glycol (PEG) can increase solubility by reducing the polarity of the solvent system.[5][8] This is a common and effective technique, particularly for parenteral formulations.[5]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG) at a molecular level.[8] This can create an amorphous form of the drug, which circumvents the crystal lattice energy barrier, thereby enhancing solubility and dissolution.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[6]

Stability Profile and Degradation Pathway Analysis

Ensuring the stability of an API is a regulatory mandate and a scientific necessity.[13] Forced degradation, or stress testing, is performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[13][14][15]

Predicted Chemical Liabilities

The structure of this compound suggests several potential points of instability:

  • Hydrolysis: While the C-F and cyclopropyl C-C bonds are generally stable, studies on similar molecules have shown that cyclopropyl amine moieties can be susceptible to hydrolytic degradation under high pH conditions.[16]

  • Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of imines, N-oxides, or hydroxylamines.[15] The benzylic carbon adjacent to the amine is also a potential site for oxidative degradation.[15]

  • Photodegradation: Aromatic systems and molecules with heteroatoms can be sensitive to light. The fluorophenyl ring could be susceptible to photolytic degradation upon exposure to UV or visible light.[14][15]

Comprehensive Forced Degradation Study Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the resulting impurities.[17]

Workflow for Forced Degradation and Stability Assessment

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Characterization cluster_outcome Outcome API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose Thermal Thermal (e.g., 80°C, Solid & Solution) API->Thermal Expose Photo Photolytic (ICH Q1B Light Box) API->Photo Expose HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS/MS for Impurity ID HPLC->LCMS Characterize Peaks MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Elucidate Degradation Pathways LCMS->Pathway MassBalance->Pathway Formulation Inform Stable Formulation Design Pathway->Formulation

Caption: Workflow for a comprehensive forced degradation study.

Detailed Stress Conditions:

ConditionReagent/SetupTypical ConditionsRationale & Potential Products
Acidic Hydrolysis 0.1 M to 1 M HClRoom Temp to 60°CTo test stability in acidic environments. May lead to salt formation or, in extreme cases, ring opening of the cyclopropyl group.
Basic Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°CTo test stability in alkaline environments. A key stressor for cyclopropyl amines, potentially leading to hydrolytic cleavage.[16]
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂)Room TemperatureSimulates oxidative stress. Primary amine can oxidize to imines, N-oxides, or other related species.[15][17]
Thermal Degradation Oven (Dry Heat)60-80°CEvaluates intrinsic thermal stability. Samples should be tested in both solid state and in solution.[14][15]
Photostability ICH-compliant light chamber1.2 million lux hours (visible) & 200 watt hours/m² (UV)Assesses degradation upon light exposure. Aromatic systems are often susceptible.[14][17]

Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is required to separate and quantify the parent API from all potential degradation products and process impurities.

Core Technique: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing.

Protocol 3: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size), which is versatile for moderately polar compounds.

  • Mobile Phase Screening:

    • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water to ensure good peak shape for the basic amine.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Optimization: Develop a gradient elution method (e.g., 5% to 95% B over 20-30 minutes) to ensure separation of the main peak from all degradation products generated during the forced degradation study.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the peak purity and select an optimal wavelength (e.g., 220 or 254 nm) for detection.[10]

  • Method Validation (ICH Q2(R1)): Once developed, the method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is proven by demonstrating that the API peak is resolved from all degradant peaks.

Structural Elucidation: LC-MS/MS

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each impurity and fragment it (MS/MS) to gain structural information, which is crucial for elucidating the degradation pathway.

Analytical Workflow for Stability Indicating Method Development

Analytical_Workflow cluster_dev Method Development cluster_id Impurity Identification cluster_val Method Validation (ICH Q2) ForcedSamples Forced Degradation Sample Pool Screening Screen Column & Mobile Phase ForcedSamples->Screening LCMS LC-MS Analysis ForcedSamples->LCMS Optimization Optimize Gradient, Flow Rate, Temp Screening->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision (Repeatability & Intermediate) Optimization->Precision LOD_LOQ LOD & LOQ Optimization->LOD_LOQ MSMS MS/MS Fragmentation LCMS->MSMS Elucidation Structure Elucidation MSMS->Elucidation Elucidation->Specificity Confirms Peaks

Caption: Systematic workflow for developing and validating a stability-indicating analytical method.

Formulation and Stabilization Strategies

The data gathered from solubility and stability studies directly inform the development of a stable and bioavailable drug product.

  • Salt Selection and pH Control: As indicated by studies on similar cyclopropyl amines, controlling the microenvironmental pH is critical to prevent base-catalyzed degradation.[16] Selecting an appropriate salt form (e.g., hydrochloride or benzoate) can lock the API into a more stable, lower pH state within the solid dosage form.[16]

  • Excipient Compatibility: All excipients must be tested for compatibility with the API. Basic excipients should be avoided if the API is susceptible to high pH degradation. Antioxidants may be included if oxidative degradation is identified as a primary pathway.

  • Packaging and Storage: To mitigate photolytic degradation, the final product should be packaged in light-resistant containers (e.g., amber bottles or opaque blister packs). Protection from humidity may also be necessary, dictating the need for desiccants or moisture-proof packaging.

By systematically evaluating the solubility and stability of this compound, development teams can proactively address potential liabilities, select an optimal formulation strategy, and ensure the delivery of a safe, stable, and efficacious therapeutic agent.

References

  • This compound. MySkinRecipes. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). ResearchGate. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2017). PubMed Central. [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. [Link]

  • This compound. Lead Sciences. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). National Institutes of Health. [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • 5-Cyclopropyl-2-fluoropyridine. PubChem. [Link]

  • This compound (C10H12FN). PubChemLite. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. [Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (2015). PubMed Central. [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). PubMed. [Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (2015). PubMed. [Link]

Sources

The Ascendance of (5-Cyclopropyl-2-fluorophenyl)methanamine: A Cornerstone for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Unique Building Block

In the intricate landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of a program's ultimate success. Among the vast arsenal of available synthons, (5-Cyclopropyl-2-fluorophenyl)methanamine has emerged as a privileged scaffold, particularly in the design of targeted therapies for oncology and neurological disorders. This guide provides an in-depth technical analysis of this building block, elucidating the synergistic contributions of its constituent parts—the cyclopropyl ring, the ortho-fluorine atom, and the benzylic amine—and showcasing its application in the development of pioneering therapeutics. For researchers and drug development professionals, a comprehensive understanding of this moiety is not merely advantageous; it is essential for navigating the complexities of contemporary medicinal chemistry.

The strategic incorporation of the 5-cyclopropyl-2-fluorophenyl motif is predicated on a confluence of desirable physicochemical and pharmacological properties. The cyclopropyl group, a small, strained carbocycle, offers a unique spatial arrangement and electronic character that can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity.[1] Concurrently, the strategic placement of a fluorine atom at the ortho position to the aminomethyl group profoundly influences the molecule's conformational preferences and electronic properties, often leading to enhanced target engagement and improved pharmacokinetic profiles. This guide will delve into the synthetic pathways to access this key building block, explore its role in the context of specific drug targets, and provide detailed protocols for its utilization in drug discovery workflows.

I. The Architectural Significance of this compound

The efficacy of this compound as a building block stems from the unique and complementary properties of its three key structural features:

  • The Cyclopropyl Group: This small, rigid ring system is more than a simple lipophilic appendage. Its high degree of sp3 character within a constrained framework allows for precise vectoral projection of substituents into binding pockets, often leading to enhanced potency. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This inherent metabolic stability is a significant advantage in designing drugs with favorable pharmacokinetic profiles.

  • The 2-Fluoro Substituent: The placement of a fluorine atom ortho to the aminomethyl group introduces several critical effects. Its high electronegativity can lead to favorable electrostatic interactions with the target protein. Moreover, the fluorine atom can modulate the pKa of the adjacent amine, influencing its ionization state at physiological pH and thereby affecting its binding and solubility characteristics. From a conformational standpoint, the ortho-fluoro group can restrict the rotation of the aminomethyl group, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

  • The Phenylmethanamine Core: This benzylic amine provides a versatile handle for further chemical elaboration. It serves as a key attachment point for building out the rest of the drug molecule, allowing for the introduction of various pharmacophoric elements to achieve desired target engagement and selectivity.

These features combine to create a building block that is not merely a passive scaffold but an active contributor to the overall pharmacological profile of the final drug candidate.

II. Synthetic Strategies and Methodologies

The synthesis of this compound and its precursors can be approached through several strategic routes. A common and effective method involves a Suzuki-Miyaura coupling reaction, followed by functional group manipulations to install the aminomethyl moiety.

Protocol 1: Synthesis of the Precursor 5-Cyclopropyl-2-fluoroaniline

A key intermediate in the synthesis of the title compound is 5-cyclopropyl-2-fluoroaniline. This can be efficiently prepared via a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-fluoroaniline and a cyclopropylboronic acid derivative.[2]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-2-fluoroaniline (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-cyclopropyl-2-fluoroaniline.

Protocol 2: Conversion to this compound

From 5-cyclopropyl-2-fluoroaniline, the aminomethyl group can be introduced through a variety of standard synthetic transformations. One common approach involves the conversion of the aniline to a nitrile, followed by reduction.

Reaction Scheme:

Step-by-Step Methodology:

  • Diazotization and Sandmeyer Reaction: Convert the 5-cyclopropyl-2-fluoroaniline to the corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at 0 °C. Subsequently, treat the diazonium salt with a cyanide source, such as copper(I) cyanide, to yield 5-cyclopropyl-2-fluorobenzonitrile.

  • Nitrile Reduction: Reduce the resulting nitrile to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent or by catalytic hydrogenation using a catalyst like Raney nickel.

  • Work-up and Purification: After the reduction is complete, carefully quench the reaction and perform an appropriate work-up to isolate the crude this compound. Purify the product by distillation or column chromatography to obtain the desired building block.

III. Applications in Drug Discovery: Case Studies

The strategic deployment of the this compound scaffold and its close analogs has been instrumental in the development of several innovative drug candidates targeting challenging disease pathways.

Case Study 1: KRAS G12C Inhibition in Oncology

The KRAS oncogene is one of the most frequently mutated genes in human cancers, and for decades, it was considered "undruggable."[3][4] The discovery of a covalent binding pocket in the KRAS G12C mutant protein opened the door for the development of targeted inhibitors.[5][6] Sotorasib (AMG 510), the first FDA-approved KRAS G12C inhibitor, features a core structure that, while not identical, shares key principles with our topic building block, highlighting the value of the cyclopropyl and fluorophenyl combination in this target class.[6]

The this compound moiety provides an ideal framework for orienting the reactive acrylamide warhead that covalently modifies the mutant cysteine residue in KRAS G12C. The cyclopropyl group can occupy a hydrophobic pocket, while the fluorophenyl ring engages in favorable interactions with the protein surface.

Signaling Pathway of KRAS G12C and Inhibition by Sotorasib (AMG 510):

KRAS_Pathway RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP GDP->GTP KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C signaling pathway and its inhibition by Sotorasib.

Quantitative Data for Sotorasib (AMG 510):

ParameterValueReference
TargetKRAS G12C[6]
MechanismCovalent, Irreversible Inhibitor[6]
Clinical IndicationNSCLC with KRAS G12C mutation[7]
Objective Response Rate (Phase 2)37.1%[7]
Disease Control Rate (Phase 2)80.6%[7]
Median Progression-Free Survival6.8 months[7]
Case Study 2: Targeting Mitosis with Kinesin Spindle Protein (KSP) Inhibitors

Filanesib (ARRY-520) is an inhibitor of the kinesin spindle protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[8][9] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells.[10] While the exact structure of Filanesib is different, related cyclopropylamine-containing compounds have been explored in this area, demonstrating the utility of this building block in designing potent and selective KSP inhibitors.[11]

Experimental Workflow for Evaluating KSP Inhibitors:

KSP_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Biochemical Assay (KSP ATPase activity) Determine IC50 B Cell-based Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine GI50 A->B C Flow Cytometry (Cell Cycle Analysis) Confirm G2/M Arrest B->C D Immunofluorescence (Mitotic Spindle Staining) Visualize Monopolar Spindles C->D E Xenograft Mouse Model (e.g., Multiple Myeloma) D->E Lead Candidate Selection F Dosing and Monitoring (Tumor Volume, Body Weight) E->F G Pharmacodynamic Analysis (Biomarker Assessment in Tumors) F->G

Caption: A typical workflow for the preclinical evaluation of KSP inhibitors.

Quantitative Data for Filanesib (ARRY-520):

ParameterValueReference
TargetKinesin Spindle Protein (KSP)[9]
IC50 (Human KSP)6 nM[11]
MechanismSelective, Noncompetitive Inhibitor[9]
Clinical DevelopmentPhase 1 and 2 trials in solid tumors and multiple myeloma[8][12]

IV. Future Perspectives and Conclusion

The this compound building block represents a powerful tool in the medicinal chemist's armamentarium. Its unique combination of a metabolically robust, conformationally defined cyclopropyl group and an electronically influential ortho-fluoro substituent provides a solid foundation for the design of highly potent and selective drug candidates. The successful application of analogous structures in challenging therapeutic areas like KRAS-mutant cancers underscores the immense potential of this scaffold.

As our understanding of disease biology deepens and new drug targets emerge, the demand for sophisticated, highly functionalized building blocks will continue to grow. The principles of rational drug design, exemplified by the strategic use of moieties like this compound, will be paramount in developing the next generation of life-saving medicines. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this key building block, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors.

V. References

  • Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine. Retrieved from

  • Google Patents. (n.d.). EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives. Retrieved from

  • Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine. Retrieved from

  • Cheng, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2345-2355. Retrieved from [Link]

  • European Patent Office. (n.d.). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of alpha-cyclopropyl carbonyl-2-benzyl-fluorobenzyl halogen. Retrieved from

  • Woessner, R., et al. (2015). First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 75(2), 337-347. Retrieved from [Link]

  • Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 62(23), 10768-10784. Retrieved from [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study of Filanesib (ARRY-520) and Carfilzomib in Patients With Advanced Multiple Myeloma. Retrieved from [Link]

  • Zhou, H. J., et al. (2013). Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells. Leukemia Research, 37(10), 1297-1304. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. PubMed Central. Retrieved from [Link]

  • Canon, J., et al. (2019). Discovery of a covalent inhibitor of KRASG12C (AMG 510) for the treatment of solid tumors. Journal of Medicinal Chemistry, 62(23), 10768-10784. Retrieved from [Link]

  • Berlin, J., et al. (2022). Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors. Investigational New Drugs, 40(3), 519-528. Retrieved from [Link]

  • Bixby, D. L., et al. (2012). A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias. Cancer, 118(14), 3536-3545. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. PubMed Central. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). What are the therapeutic candidates targeting KRAS G12C? Retrieved from [Link]

  • Tunquist, B. J., et al. (2010). ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models. Anticancer Research, 30(9), 3401-3410. Retrieved from [Link]

  • Frontiers. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by.... Retrieved from [Link]

  • Shah, J. J., et al. (2010). A Phase I/II Trial of the KSP Inhibitor ARRY-520 In Relapsed/Refractory Multiple Myeloma. Blood, 116(21), 978. Retrieved from [Link]

  • OncoKB™. (n.d.). Somatic KRAS G12C. Retrieved from [Link]

  • MDPI. (n.d.). The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update. Biomolecules, 12(4), 462. Retrieved from [Link]

  • Shah, J. J., et al. (2015). The AfFIRM Study: A multicenter phase 2 study of single-agent filanesib (ARRY-520) in patients with advanced multiple myeloma. Journal of Clinical Oncology, 33(15_suppl), 8524-8524. Retrieved from [Link]

  • Amgen. (2021, January 28). Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CRISPR-suppressor scanning reveals a nonenzymatic role of LSD1 in AML. PubMed Central. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Understanding the role of LSD1 in cellular processes and disease. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). K-ras gene mutation – Overview of Information and Clinical Research. Retrieved from [Link]

  • Shah, J. J., et al. (2011). The Novel KSP Inhibitor ARRY-520 Demonstrates Single-Agent Activity in Refractory Myeloma. Blood, 118(21), 2935. Retrieved from [Link]

Sources

The Cyclopropylamine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclopropylamine moiety, a small, strained three-membered ring bearing an amino group, has emerged as a "privileged" structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties impart favorable pharmacological characteristics to a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological activities of cyclopropylamine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and key applications in drug development. We will explore their roles as enzyme inhibitors, particularly for monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), as well as their incorporation into antibacterial and anticancer agents. Furthermore, this guide will address the metabolic liabilities associated with the cyclopropylamine ring, offering insights into strategies for mitigating potential toxicity. Detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds are provided to equip researchers with the practical knowledge to explore this versatile chemical scaffold.

Introduction: The Allure of the Strained Ring

The cyclopropane ring, with its C-C-C bond angles compressed to 60°, possesses significant ring strain. This inherent strain endows cyclopropylamine derivatives with unique electronic and conformational properties that are highly attractive for drug design. The cyclopropyl group can act as a bioisostere for other functionalities, such as a vinyl or phenyl group, while offering a more rigid and defined three-dimensional structure. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

The primary amine of cyclopropylamine is a key functional group that can participate in crucial interactions with biological targets, such as hydrogen bonding and salt bridge formation. The combination of the strained ring and the reactive amine group has led to the development of a diverse array of bioactive molecules with applications spanning multiple therapeutic areas.

Key Pharmacological Activities and Mechanisms of Action

Cyclopropylamine derivatives exhibit a broad spectrum of pharmacological activities, primarily driven by their ability to act as potent enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition: A Classic Antidepressant Strategy

Cyclopropylamines are perhaps most famously known for their role as monoamine oxidase (MAO) inhibitors. MAOs are a family of flavin-dependent enzymes responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO leads to an increase in the synaptic concentrations of these neurotransmitters, which is the basis for their antidepressant effects.

Tranylcypromine , a non-selective, irreversible MAO inhibitor, is a classic example of a cyclopropylamine-containing drug used for the treatment of major depressive disorder.[1][2][3][4]

Mechanism of Irreversible MAO Inhibition:

The cyclopropylamine moiety is a mechanism-based inactivator of MAO. The proposed mechanism involves the enzyme's flavin adenine dinucleotide (FAD) cofactor.

MAO_Inhibition MAO_FAD MAO-FAD (oxidized) Enzyme_Substrate Enzyme-Substrate Complex MAO_FAD->Enzyme_Substrate Binding Cyclopropylamine Cyclopropylamine Derivative Cyclopropylamine->Enzyme_Substrate Radical_Cation Aminium Radical Cation Enzyme_Substrate->Radical_Cation Single Electron Transfer (SET) Ring_Opened_Radical Ring-Opened Carbon Radical Radical_Cation->Ring_Opened_Radical Ring Opening Covalent_Adduct Covalent FAD Adduct (Inactive Enzyme) Ring_Opened_Radical->Covalent_Adduct Covalent Bonding

Caption: Mechanism of MAO inactivation by a cyclopropylamine derivative.

The process begins with the binding of the cyclopropylamine inhibitor to the active site of MAO. A single electron transfer (SET) from the nitrogen atom of the cyclopropylamine to the oxidized FAD cofactor generates a highly reactive aminium radical cation. This intermediate undergoes rapid ring opening of the strained cyclopropane ring to form a carbon-centered radical, which then covalently bonds to the FAD cofactor, leading to the irreversible inactivation of the enzyme.[5]

Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Approach to Cancer Therapy

Lysine-specific demethylase 1 (LSD1), another FAD-dependent amine oxidase, has emerged as a promising target in oncology. LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in epigenetic regulation of gene expression. Overexpression of LSD1 has been implicated in various cancers.

The structural and mechanistic similarities between MAO and LSD1 have led to the exploration of cyclopropylamine-based MAO inhibitors as potential LSD1 inhibitors. Indeed, tranylcypromine has been shown to be a potent, irreversible inhibitor of LSD1.[5][6] This has spurred the development of novel cyclopropylamine derivatives with improved potency and selectivity for LSD1 as anticancer agents.[7]

Mechanism of LSD1 Inhibition:

The mechanism of LSD1 inhibition by cyclopropylamine derivatives mirrors that of MAO inhibition, involving the formation of a covalent adduct with the FAD cofactor.[8]

LSD1_Inhibition LSD1_FAD LSD1-FAD (oxidized) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex LSD1_FAD->Enzyme_Inhibitor_Complex Binding Cyclopropylamine_Inhibitor Cyclopropylamine Inhibitor Cyclopropylamine_Inhibitor->Enzyme_Inhibitor_Complex Radical_Intermediate Radical Intermediate Enzyme_Inhibitor_Complex->Radical_Intermediate SET & Ring Opening Covalent_Adduct Covalent FAD Adduct (Inactive LSD1) Radical_Intermediate->Covalent_Adduct Covalent Modification

Caption: Covalent inactivation of LSD1 by a cyclopropylamine inhibitor.

Antibacterial Activity: The Fluoroquinolone Connection

The cyclopropylamine moiety is a key structural feature in many synthetic fluoroquinolone antibiotics, such as ciprofloxacin.[9] These broad-spectrum antibacterial agents target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The cyclopropyl group at the N-1 position of the quinolone core is crucial for their potent antibacterial activity and pharmacokinetic properties.

Structure-Activity Relationship of Fluoroquinolones:

The SAR of fluoroquinolones is well-established. Key structural features contributing to their activity are summarized in the table below.

PositionSubstituentImpact on Activity
N-1Cyclopropyl Enhances overall antibacterial potency and broadens the spectrum of activity.
C-6FluoroCrucial for potent activity against Gram-negative bacteria.
C-7Piperazinyl or other cyclic aminesModulates spectrum of activity and pharmacokinetic properties.
C-8Methoxy or HalogenInfluences activity against Gram-positive bacteria and can reduce photosensitivity.
Cytochrome P450 Inhibition and Metabolic Considerations

While the reactivity of the cyclopropylamine ring is beneficial for its therapeutic effects, it can also lead to undesirable metabolic outcomes. Cyclopropylamine derivatives can act as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism.[10][11][12]

Mechanism of CYP450 Inhibition:

Similar to MAO and LSD1, the inactivation of CYP enzymes by cyclopropylamines can proceed through a ring-opening mechanism initiated by single-electron transfer from the nitrogen atom to the activated heme iron of the CYP enzyme.[12] This generates a reactive carbon-centered radical that can covalently modify the enzyme, leading to its inactivation.

Metabolic Activation and Toxicity:

The metabolic activation of the cyclopropylamine moiety can also lead to the formation of reactive metabolites that can cause toxicity. A notable example is the hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin .[13][14][15][16] The oxidation of the cyclopropylamine ring can lead to the formation of a reactive α,β-unsaturated aldehyde, which can form covalent adducts with cellular macromolecules, leading to cellular damage.

Metabolism_Toxicity Cyclopropylamine_Drug Cyclopropylamine-containing Drug Reactive_Metabolite Reactive Ring-Opened Metabolite (e.g., α,β-unsaturated aldehyde) Cyclopropylamine_Drug:s->Reactive_Metabolite:n Metabolic Activation CYP450 CYP450 Enzymes CYP450->Reactive_Metabolite Covalent_Adducts Covalent Adducts Reactive_Metabolite->Covalent_Adducts Covalent Binding Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Cellular_Macromolecules->Covalent_Adducts Cellular_Damage Cellular Damage & Toxicity (e.g., Hepatotoxicity) Covalent_Adducts->Cellular_Damage

Caption: Metabolic activation of cyclopropylamines leading to toxicity.

Strategies to Mitigate Reactive Metabolite Formation:

Several strategies can be employed during drug design to minimize the risk of reactive metabolite formation from cyclopropylamine-containing compounds:

  • Blocking Metabolic Hotspots: Introducing substituents at or near the site of metabolic activation can sterically hinder the enzymatic reaction.

  • Modulating Electronic Properties: Altering the electronic properties of the molecule can make the cyclopropylamine moiety less susceptible to oxidation.

  • Introducing Alternative Metabolic Pathways: Designing the molecule to have other, safer metabolic pathways can divert metabolism away from the formation of reactive species.[17][18][19]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of cyclopropylamine derivatives.

Synthesis of a Tranylcypromine Analog

The following is a general procedure for the synthesis of a para-substituted tranylcypromine analog, which can be adapted for various derivatives.[1][11][20]

Protocol 3.1.1: Synthesis of a Tranylcypromine Analog

  • Horner-Wadsworth-Emmons Olefination: React a para-substituted benzaldehyde with a phosphonate ylide (e.g., triethyl phosphonoacetate) in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., THF) to form the corresponding cinnamate derivative.

  • Johnson-Corey-Chaykovsky Cyclopropanation: Treat the cinnamate derivative with trimethylsulfoxonium iodide and a strong base (e.g., NaH) in an anhydrous solvent (e.g., DMSO) to form the cyclopropyl ester.

  • Ester Hydrolysis: Hydrolyze the cyclopropyl ester to the corresponding carboxylic acid using a base (e.g., NaOH) in a mixture of water and an organic solvent (e.g., methanol).

  • Curtius Rearrangement: Convert the carboxylic acid to the corresponding isocyanate via an acyl azide intermediate using diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene). Subsequent heating in the presence of an alcohol (e.g., tert-butanol) will yield the Boc-protected amine.

  • Boc Deprotection: Remove the Boc protecting group using a strong acid (e.g., 4 M HCl in 1,4-dioxane) in an anhydrous solvent (e.g., DCM) to yield the final tranylcypromine analog as its hydrochloride salt.[1]

Pharmacological Evaluation

Protocol 3.2.1: In Vitro MAO Inhibition Assay (MAO-Glo™ Assay)

The MAO-Glo™ Assay is a commercially available, homogeneous, luminescent assay for measuring MAO activity.[12][21][22][23][24]

Materials:

  • MAO-Glo™ Assay Kit (containing MAO substrate, reaction buffers, and Luciferin Detection Reagent)

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (cyclopropylamine derivatives)

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the MAO substrate, reaction buffers, and Luciferin Detection Reagent according to the kit manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compounds and positive controls in the appropriate reaction buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound dilutions.

  • Pre-incubation: Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent to each well.

  • Luminescence Measurement: After a brief incubation to stabilize the signal (e.g., 20 minutes), measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Protocol 3.2.2: In Vitro LSD1 Inhibition Assay

Several assay formats are available for measuring LSD1 activity, including fluorescence-based and luminescence-based assays.[14][25][26][27][28] The following is a general protocol for a fluorescence-based assay.

Materials:

  • Recombinant human LSD1 enzyme

  • Histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Fluorogenic HRP substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compounds

  • Positive control inhibitor (e.g., tranylcypromine)

  • Assay buffer

  • Black, opaque 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add the LSD1 enzyme, HRP, and the test compound dilutions.

  • Pre-incubation: Pre-incubate the enzyme and inhibitors for a specified time at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the histone H3 peptide substrate and the fluorogenic HRP substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation/590 nm emission for ADHP).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3.2.3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[4][8][29][30]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The cyclopropylamine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its unique structural and electronic properties have been successfully exploited to develop potent and selective inhibitors of key enzymes involved in various diseases. The well-established roles of cyclopropylamine derivatives as MAO and LSD1 inhibitors highlight their potential in treating depression and cancer. Furthermore, their incorporation into fluoroquinolone antibiotics has provided a powerful class of antibacterial agents.

However, the inherent reactivity of the cyclopropylamine moiety also presents challenges, particularly concerning metabolic activation and potential toxicity. A thorough understanding of the metabolic pathways and the mechanisms of toxicity is crucial for the rational design of safer and more effective cyclopropylamine-based drugs. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of structurally diverse cyclopropylamine derivatives. Additionally, the application of computational modeling and predictive toxicology tools will be instrumental in designing compounds with improved safety profiles. The continued exploration of the pharmacological potential of this remarkable scaffold promises to yield new and innovative therapies for a wide range of human diseases.

References

  • Tranylcypromine. Wikipedia. [Link]

  • What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. 2024-07-17. [Link]

  • Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. 2025-03-02. [Link]

  • trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry - ACS Publications. [Link]

  • Tranylcypromine (oral route). Mayo Clinic. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH. [Link]

  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. 2021-04-07. [Link]

  • 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation. [Link]

  • MAO-Glo™ Assay Protocol. Promega GmbH. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF - ResearchGate. 2025-08-10. [Link]

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. 2024-04-16. [Link]

  • cis-cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. Sci-Hub. [Link]

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine,. Biochemistry - ACS Publications. [Link]

  • Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. PubMed. 2007-12-15. [Link]

  • General method for the synthesis of tranylcypromine. Reagents and.... ResearchGate. [Link]

  • WO/2021/047166 METHOD FOR SYNTHESIZING TRANYLCYPROMINE INTERMEDIATE. [Link]

  • EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. EpigenTek. [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. 2025-10-16. [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers. 2017-01-30. [Link]

  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. PubMed. 2008-02-26. [Link]

  • Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. NIH. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021-07-02. [Link]

  • SAR of Quinolones. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology - ACS Publications. [Link]

  • Deleterious effects of reactive metabolites. PMC - NIH. [Link]

Sources

Structure-activity relationship (SAR) studies of fluorinated phenylcyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Phenylcyclopropylamines as Monoamine Oxidase Inhibitors

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated phenylcyclopropylamines, a class of compounds with significant potential as monoamine oxidase (MAO) inhibitors. Phenylcyclopropylamines, most notably tranylcypromine, are established MAO inhibitors used in the treatment of depression and anxiety disorders.[1] The strategic incorporation of fluorine into this scaffold offers a powerful tool to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[2][3] This guide will delve into the synthetic strategies for accessing these complex molecules, provide detailed protocols for their biological evaluation, and elucidate the key SAR trends that govern their potency and selectivity as MAO-A and MAO-B inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting monoamine oxidases.

Introduction: The Strategic Role of Fluorine in Phenylcyclopropylamine Design

Monoamine oxidases (MAO) are a family of flavin-containing enzymes responsible for the oxidative deamination of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depressive disorders.[4][5] The phenylcyclopropylamine scaffold, exemplified by the non-selective, irreversible MAO inhibitor tranylcypromine, represents a clinically significant class of MAOIs.[1]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[2][3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[2][3]

  • Lipophilicity: The effect of fluorine on lipophilicity is context-dependent and can be used to modulate membrane permeability and blood-brain barrier penetration.[2][3]

  • pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the primary amine in phenylcyclopropylamines, which can affect their ionization state at physiological pH and their interaction with the target enzyme.[2][3]

  • Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions within the enzyme's active site, potentially increasing binding affinity and potency.[2]

This guide will explore how these principles have been applied to the phenylcyclopropylamine scaffold to generate novel MAO inhibitors with improved properties.

Synthetic Strategies for Fluorinated Phenylcyclopropylamines

The synthesis of fluorinated phenylcyclopropylamines is a multi-step process that requires careful control of stereochemistry. The core challenge lies in the construction of the fluorinated cyclopropane ring and the subsequent introduction of the amine functionality. A general and effective synthetic pathway is outlined below.

General Synthetic Workflow

The synthesis typically begins with a substituted benzaldehyde, which is converted to a vinyl fluoride. This intermediate then undergoes cyclopropanation, followed by hydrolysis of the resulting ester and conversion to the primary amine via a Curtius rearrangement.

G cluster_0 Styrene Formation cluster_1 Vinyl Fluoride Synthesis cluster_2 Cyclopropane Ring Construction cluster_3 Amine Synthesis A Substituted Benzaldehyde B Wittig Reaction A->B C Substituted Styrene B->C D Bromofluorination C->D E Elimination of HBr D->E F Vinyl Fluoride E->F G Cyclopropanation F->G H Fluorinated Cyclopropanecarboxylate G->H I Ester Hydrolysis H->I J Carboxylic Acid I->J K Curtius Rearrangement J->K L Fluorinated Phenylcyclopropylamine K->L

Caption: General synthetic workflow for fluorinated phenylcyclopropylamines.

Detailed Experimental Protocols

The following protocols are representative of the methods used to synthesize fluorinated phenylcyclopropylamines.

Protocol 2.2.1: Synthesis of Vinyl Fluoride via Wittig Reaction and Bromofluorination

This protocol describes the conversion of a substituted benzaldehyde to a vinyl fluoride, a key intermediate for cyclopropanation.

Part A: Wittig Reaction

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (1.05 eq) at 0 °C.

  • Allow the resulting ylide solution to warm to room temperature and stir for 1 hour.

  • Cool the solution back to 0 °C and add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the substituted styrene.

Part B: Bromofluorination and Elimination

  • Dissolve the substituted styrene (1.0 eq) in dichloromethane.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and triethylamine trihydrofluoride (Et3N·3HF, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude bromo-fluoro intermediate in a suitable solvent such as THF and treat with a base (e.g., potassium tert-butoxide, 1.2 eq) to induce elimination of HBr.

  • Stir at room temperature until the reaction is complete (TLC monitoring).

  • Work up the reaction as described in step 5 and purify the resulting vinyl fluoride by flash chromatography.

Protocol 2.2.2: Cyclopropanation and Amine Formation

This protocol outlines the construction of the cyclopropane ring and the final conversion to the target amine.

Part A: Cyclopropanation

  • To a solution of the vinyl fluoride (1.0 eq) in a suitable solvent (e.g., dichloromethane) containing a copper(II) acetylacetonate catalyst (0.05 eq), add ethyl diazoacetate (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • After completion, filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to obtain the ethyl 2-fluoro-2-phenylcyclopropanecarboxylate as a mixture of diastereomers, which can often be separated at this stage.

Part B: Curtius Rearrangement for Amine Synthesis [2][3][6][7]

  • Hydrolyze the separated cyclopropanecarboxylate ester (1.0 eq) to the corresponding carboxylic acid using a base such as lithium hydroxide in a THF/water mixture.

  • Acidify the reaction mixture and extract the carboxylic acid with an organic solvent.

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent like toluene, add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).[8]

  • Heat the mixture to reflux for 2-4 hours to facilitate the Curtius rearrangement to the isocyanate intermediate.

  • Cool the reaction mixture and add aqueous HCl.

  • Reflux the mixture for an additional 1-2 hours to hydrolyze the isocyanate to the primary amine.

  • After cooling, basify the aqueous layer with NaOH and extract the product with an appropriate solvent.

  • Dry the organic extracts, concentrate, and purify the fluorinated phenylcyclopropylamine, often by conversion to its hydrochloride salt.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of fluorinated phenylcyclopropylamines against MAO-A and MAO-B are highly dependent on the position of the fluorine atom(s), the stereochemistry of the cyclopropane ring, and the nature of substituents on the phenyl ring.

Effect of Fluorine Substitution on the Cyclopropane Ring

Fluorination of the cyclopropane ring has a profound impact on both the potency and selectivity of these inhibitors.

  • Position of Fluorine: The presence of a fluorine atom on the cyclopropane ring generally increases inhibitory activity against both MAO-A and MAO-B.[9]

  • Stereochemistry: The relative stereochemistry of the fluorine and amine groups is a critical determinant of activity. For 2-fluoro-2-phenylcyclopropylamines, the trans-isomer, where the fluorine and amino group are on opposite faces of the cyclopropane ring (but have a cis-relationship in the context of the phenyl and amino groups), is a more potent inhibitor than the corresponding cis-isomer.[10][11] Specifically, trans-2-fluoro-2-phenylcyclopropylamine was found to be a potent competitive inhibitor with an IC50 value 10 times lower than that of the non-fluorinated parent compound, tranylcypromine.[10] The cis-relationship between the fluorine and amino group was identified as a key structural feature for increased tyramine oxidase inhibition.[10]

  • Absolute Configuration: The absolute configuration also plays a crucial role. For example, the (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine is a potent inhibitor of both MAO-A and MAO-B, while the (1R,2R)-enantiomer is significantly less active.[9][11]

  • Difluorination: Geminal difluoro-substitution on the cyclopropane ring leads to a significant decrease in potency, with a reported 100-fold loss of activity compared to the monofluorinated analogs.[12]

Effect of Phenyl Ring Substitution

Substitution on the phenyl ring provides another avenue for modulating the activity and selectivity of these compounds.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine or chlorine, at the para-position of the phenyl ring in trans-2-fluoro-2-phenylcyclopropylamines generally increases the inhibition of both MAO-A and MAO-B.[9]

  • Electron-Donating Groups: Conversely, an electron-donating group like a methyl group at the para-position of the more potent trans-isomer was found to increase activity against microbial tyramine oxidase by a factor of approximately 7 compared to the unsubstituted analog.[11]

Impact on MAO-A vs. MAO-B Selectivity

Fluorination can dramatically alter the selectivity profile of phenylcyclopropylamines. For instance, while 1-phenylcyclopropylamine is a selective inhibitor of MAO-B, fluorination at the 2-position of the cyclopropane ring reverses this selectivity, resulting in potent and selective irreversible inhibitors of MAO-A.[9][12]

Summary of Quantitative SAR Data

The following table summarizes the inhibitory activities (IC50 values) of key fluorinated phenylcyclopropylamine analogs against MAO-A and MAO-B.

CompoundSubstituent(s)StereochemistryMAO-A IC50 (µM)MAO-B IC50 (µM)Reference(s)
TranylcypromineNonetrans~1.0~1.0[1]
trans-2-Fluoro-2-phenylcyclopropylamine2-F (cyclopropyl)transPotentPotent[9][10]
cis-2-Fluoro-2-phenylcyclopropylamine2-F (cyclopropyl)cisLess PotentLess Potent[9][10]
(1S,2S)-2-Fluoro-2-phenylcyclopropylamine2-F (cyclopropyl)(1S,2S)PotentPotent[9][11]
(1R,2R)-2-Fluoro-2-phenylcyclopropylamine2-F (cyclopropyl)(1R,2R)WeakWeak[9][11]
trans-2-(4-Fluorophenyl)-2-fluorocyclopropylamine4-F (phenyl), 2-F (cyclopropyl)transIncreased PotencyIncreased Potency[9]
trans-2-(4-Chlorophenyl)-2-fluorocyclopropylamine4-Cl (phenyl), 2-F (cyclopropyl)transIncreased PotencyIncreased Potency[9]
trans-2-(4-Methylphenyl)-2-fluorocyclopropylamine4-Me (phenyl), 2-F (cyclopropyl)transIncreased PotencyIncreased Potency[11]
(E/Z)-1-Phenyl-2-fluorocyclopropylamine2-F (cyclopropyl)E/ZPotent, MAO-A selectiveWeak[9][12]

Biological Evaluation: Monoamine Oxidase Inhibition Assay

To determine the inhibitory potency of the synthesized fluorinated phenylcyclopropylamines, a robust and reliable in vitro assay is essential. A commonly used method is a fluorometric or spectrophotometric assay that measures the activity of recombinant human MAO-A and MAO-B.

Assay Principle

This assay utilizes a non-specific MAO substrate, such as kynuramine, which is metabolized by both MAO-A and MAO-B.[4][5][13] The oxidative deamination of kynuramine produces an unstable aldehyde that spontaneously cyclizes to form 4-hydroxyquinoline, a fluorescent product.[4] The rate of formation of 4-hydroxyquinoline, measured by an increase in fluorescence or absorbance, is directly proportional to the MAO activity. The inhibitory effect of a test compound is determined by measuring the reduction in this rate.

G cluster_workflow MAO Inhibition Assay Workflow A Prepare Reagents: - MAO-A or MAO-B enzyme - Kynuramine substrate - Test compound dilutions - Buffer solution B Pre-incubation: Incubate MAO enzyme with test compound or vehicle A->B Step 1 C Initiate Reaction: Add kynuramine substrate B->C Step 2 D Monitor Reaction: Measure fluorescence/absorbance of 4-hydroxyquinoline over time C->D Step 3 E Data Analysis: Calculate reaction rates and percent inhibition D->E Step 4 F IC50 Determination: Plot percent inhibition vs. compound concentration E->F Step 5

Caption: Workflow for the in vitro MAO inhibition assay.

Detailed Assay Protocol

This protocol is adapted from established methods for determining MAO inhibition.[4][5][13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (fluorinated phenylcyclopropylamines) dissolved in DMSO

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence or absorbance capabilities

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of kynuramine in the assay buffer. The final concentration in the assay should be close to the Km value for each enzyme.

    • Prepare serial dilutions of the test compounds and positive controls in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A solution of either MAO-A or MAO-B enzyme

      • A small volume of the test compound dilution or DMSO (for control wells).

    • Include wells for "no enzyme" and "no substrate" controls.

  • Pre-incubation:

    • Incubate the plate at 37 °C for a set period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

    • Immediately place the plate in the microplate reader and monitor the increase in fluorescence (e.g., excitation at ~310-320 nm, emission at ~380-400 nm) or absorbance (at ~316 nm) over time (e.g., every minute for 30 minutes).[5]

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each well from the linear portion of the progress curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Conclusion and Future Perspectives

The structure-activity relationship studies of fluorinated phenylcyclopropylamines have provided valuable insights into the design of potent and selective monoamine oxidase inhibitors. The strategic placement of fluorine on both the cyclopropane and phenyl rings, coupled with precise control of stereochemistry, allows for the fine-tuning of inhibitory activity and selectivity. The trans-stereochemistry of the 2-fluoro-2-phenylcyclopropylamine scaffold, particularly the (1S,2S)-enantiomer, has emerged as a privileged motif for potent MAO inhibition. Furthermore, fluorination has been shown to be a powerful tool for switching selectivity between the MAO-A and MAO-B isoforms.

Future research in this area will likely focus on:

  • Exploring novel fluorination patterns: The synthesis and evaluation of di- and tri-fluorinated analogs, as well as the incorporation of fluorine-containing functional groups, may lead to compounds with further improved properties.

  • In vivo evaluation: Promising candidates identified from in vitro screening will require comprehensive in vivo studies to assess their pharmacokinetic profiles, efficacy in animal models of depression and neurodegenerative diseases, and overall safety.

  • Structural biology: Co-crystallization of lead compounds with MAO-A and MAO-B will provide a detailed understanding of the molecular interactions driving potency and selectivity, enabling more rational drug design efforts.

The continued exploration of fluorinated phenylcyclopropylamines holds significant promise for the development of the next generation of MAO inhibitors with enhanced therapeutic profiles.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Mathew, B., Suresh, J., Mathew, G. E., & Sunchu, B. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (pp. 355-365). Humana, New York, NY.
  • Chemistry LibreTexts. (2024, March 23). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Yoshida, S., Meyer, O. G., Rosen, T. C., Haufe, G., Ye, S., Sloan, M. J., & Kirk, K. L. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 47(7), 1796–1806.
  • Shavial, A., & Bontemps, J. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Organic Chemistry, 2015.
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Rosen, T. C., Yoshida, S., Kirk, K. L., & Haufe, G. (2004). Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 47(19), 4848–4859.
  • Ye, S., Yoshida, S., Fröhlich, R., Haufe, G., & Kirk, K. L. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & medicinal chemistry, 13(7), 2489–2499.
  • Atkinson, L. G., Fogel, W., Iso, K., Kelly, M., & Westwell, A. D. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & medicinal chemistry letters, 27(10), 2099–2101.
  • Yoshida, S., Ye, S., Rosen, T. C., Haufe, G., & Kirk, K. L. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & medicinal chemistry, 12(10), 2645–2652.
  • University of St. Thomas. (2017, February 23). 20. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 mean values (μM) of selected fluorinated analogs after 24 h.... Retrieved from [Link]

  • Organic Chemistry at the University of Rochester. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Web Pages at the University of Rochester. (n.d.). Experimental Section. Retrieved from [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-Tranylcypromine. Retrieved from [Link]

  • van der Mey, M., van der Laken, C. J., van der Vlis, B., Herscheid, J. D. M., & Visser, G. W. M. (1988). Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. International Journal of Radiation Applications and Instrumentation. Part A.
  • Phillips, E. A., & Baker, G. B. (1990). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline.
  • Wróblewska, A., Cor, A., & Mąkosza, M. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3524.

Sources

The Cyclopropyl Group: A Small Ring with a Big Impact in Bioactive Molecule Design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The cyclopropyl group, a seemingly simple three-membered carbocycle, has become an indispensable tool in modern medicinal chemistry. Its unique combination of structural rigidity, electronic properties, and metabolic stability allows it to address numerous challenges encountered during drug discovery, from enhancing potency and selectivity to improving pharmacokinetic profiles. This guide provides an in-depth analysis of the fundamental principles governing the cyclopropyl group's utility, explores its strategic application as a versatile bioisostere, and examines its impact on drug-target interactions and ADME properties. Through detailed case studies, experimental protocols, and quantitative comparisons, we illustrate why this small, strained ring so frequently appears in successful clinical candidates and marketed drugs.[1][2][3]

The Fundamental Nature of the Cyclopropyl Moiety: Beyond a Simple Alkyl Ring

To appreciate the strategic value of the cyclopropyl group, one must first understand its distinctive physicochemical and electronic properties, which diverge significantly from other cyclic and acyclic alkyl groups.

Unique Structural and Electronic Features

The high degree of angle strain in the cyclopropane ring, with C-C-C bond angles compressed to 60° from the ideal 109.5°, forces the C-C bonding orbitals to have increased p-character.[4] This rehybridization results in "bent" or "banana" bonds, leading to a system with significant π-character, often compared to a C=C double bond.[4][5]

Key characteristics include:

  • Planarity: The three carbon atoms are coplanar.[2][6]

  • Short C-C Bonds: The C-C bonds are relatively short (~1.51 Å).[2][6][7]

  • Strong C-H Bonds: The C-H bonds are shorter and stronger than those in typical alkanes, contributing to metabolic stability.[2][6][7]

  • Dual Electronic Nature: The group exhibits a fascinating electronic dichotomy. It acts as an inductive electron-withdrawing group due to the high s-character of the C-H bonds, while also being capable of acting as a resonance electron-donating group when adjacent to an electron-deficient center, a consequence of its π-character.[8][9]

These properties are best explained by the Walsh and Coulson-Moffitt orbital models, which describe the unique bonding arrangement within the strained ring.[5]

Conformational Restriction: A Key to Potency and Selectivity

The rigid, planar nature of the cyclopropyl ring imparts significant conformational constraint on adjacent substituents.[10] By "locking" a molecule into a specific, bioactive conformation, the cyclopropyl group can:

  • Enhance Binding Affinity: It pre-organizes the molecule for optimal interaction with the target protein, reducing the entropic penalty upon binding.[2][6]

  • Improve Selectivity: A rigid conformation that fits the intended target is less likely to bind to off-target proteins, thereby improving the selectivity profile and reducing potential side effects.[10]

This principle of conformational restriction is a cornerstone of its application in enhancing pharmacodynamic properties.[11][12]

Strategic Deployment in Medicinal Chemistry

The decision to incorporate a cyclopropyl group is a strategic choice aimed at solving specific problems in drug design. Its versatility allows it to function as a bioisostere for several common functional groups and to modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties.

A Master of Disguise: The Cyclopropyl Group as a Bioisostere

Bioisosteric replacement is a primary strategy in lead optimization. The cyclopropyl group is frequently used to mimic other functionalities, often with significant advantages.

  • Phenyl Ring Replacement: Replacing a phenyl ring with a cyclopropyl group is a powerful tactic to increase the fraction of sp3-hybridized carbons (Fsp³), which often correlates with improved solubility and better overall physicochemical properties.[13] This strategy helps molecules "escape flatland," reducing the likelihood of issues associated with high aromatic ring counts, such as poor solubility or promiscuous binding.[14][15]

  • gem-Dimethyl and Isopropyl Isostere: The cyclopropyl group can serve as a conformationally rigid isostere for the gem-dimethyl or isopropyl group.[13] While sterically similar, its distinct electronic profile and rigidity can lead to improved potency and selectivity.

  • Alkene Isostere: As a saturated mimic of an alkene, the cyclopropyl group offers greater metabolic stability while maintaining a similar spatial arrangement of substituents.[1]

G cluster_0 Common Bioisosteric Replacements Phenyl Phenyl Ring (Planar, Aromatic) Cyclopropyl Cyclopropyl Group (Rigid, sp³-rich, π-character) Phenyl->Cyclopropyl Improves Fsp³, Solubility Alkene Alkene (Planar, Reactive) Alkene->Cyclopropyl Increases Metabolic Stability GemDimethyl gem-Dimethyl (Flexible, Lipophilic) GemDimethyl->Cyclopropyl Provides Conformational Rigidity

Caption: Bioisosteric role of the cyclopropyl group.

Modulating Pharmacokinetics (ADME)

A primary driver for incorporating a cyclopropyl group is to enhance a molecule's drug-like properties.

  • Blocking Metabolic Hotspots: The high dissociation energy of the cyclopropyl C-H bonds makes them significantly less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[16] Placing a cyclopropyl group at a known site of metabolic attack can effectively block this pathway, increasing the drug's half-life and reducing metabolic clearance.[10][16] The classic example is Pitavastatin , where a cyclopropyl group diverts metabolism away from the problematic CYP3A4 pathway.[16]

  • Altering Basicity (pKa): When placed adjacent to a basic nitrogen, the cyclopropyl group's inductive electron-withdrawing effect can lower the amine's pKa. This subtle modulation can be critical for reducing liabilities such as hERG channel inhibition or for decreasing efflux by P-glycoprotein (P-gp), which often transports basic compounds.[2][6][16]

  • The Cautionary Tale of Metabolic Activation: While often metabolically stable, the cyclopropyl group is not invincible. In certain contexts, particularly when attached to an amine (cyclopropylamine), it can undergo CYP-mediated oxidation to form reactive, ring-opened intermediates.[16] These intermediates can form covalent adducts with proteins, leading to toxicity. The hepatotoxicity of the antibiotic Trovafloxacin is a well-known example of this undesirable bioactivation pathway.[16][17][18]

G cluster_0 Favorable Outcome: Metabolic Shielding cluster_1 Unfavorable Outcome: Bioactivation Title Metabolic Fate of Cyclopropyl Groups cluster_0 cluster_0 cluster_1 cluster_1 Drug Drug with Metabolic Hotspot CYP CYP450 Enzyme Drug->CYP Oxidation CP_Drug Cyclopropyl-Modified Drug CP_Drug->CYP Blocked Oxidation Stable Stable Parent Drug (Increased Half-life) Inactive Inactive Metabolite CYP->Inactive CPA_Drug Cyclopropylamine- Containing Drug CYP2 CYP450 Enzyme CPA_Drug->CYP2 Oxidation Reactive Reactive Ring-Opened Intermediate CYP2->Reactive Toxicity Toxicity (e.g., Protein Adducts) Reactive->Toxicity

Caption: Contrasting metabolic fates of the cyclopropyl group.

Case Studies: The Cyclopropyl Group in Action

Examining its role in approved drugs provides clear evidence of the cyclopropyl group's impact.

DrugTherapeutic AreaRole of Cyclopropyl GroupOutcome
Grazoprevir Hepatitis CPart of the P2-P4 macrocycle, provides rigid conformational constraint for the peptide-like scaffold.High potency as an NS3/4A protease inhibitor.
Voxilaprevir Hepatitis CActs as a rigid linker and provides conformational stability to the macrocyclic structure.Potent inhibition of the HCV NS3/4A protease.
Risdiplam [16]Spinal Muscular AtrophyIntroduced to lower the basicity of an adjacent amine.Mitigated hERG and phospholipidosis liabilities seen in earlier candidates.[16]
Pitavastatin [16]HypercholesterolemiaBlocks oxidative metabolism by CYP3A4.Reduced potential for drug-drug interactions (DDIs) compared to other statins.[16]

Experimental Protocol: Metal-Catalyzed Cyclopropanation

The synthesis of cyclopropyl-containing molecules is well-established. Below is a representative protocol for a rhodium-catalyzed cyclopropanation, a common method for installing this moiety.

Protocol: Rhodium(II)-Catalyzed Cyclopropanation of an Alkene

  • Objective: To synthesize a cyclopropyl ester from an alkene and a diazoacetate precursor. This method is widely used due to its efficiency and stereochemical control.

  • Materials:

    • Styrene (or other alkene substrate) (1.0 eq)

    • Ethyl diazoacetate (EDA) (1.1 eq)

    • Rhodium(II) octanoate dimer [Rh₂(Oct)₄] (0.1 mol%)

    • Dichloromethane (DCM), anhydrous, as solvent

  • Procedure:

    • System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 eq) and the Rh(II) catalyst (0.1 mol%).

    • Solvent Addition: Add anhydrous DCM to dissolve the reactants, creating a solution of approximately 0.5 M concentration with respect to the alkene.

    • Reactant Addition: Dissolve the ethyl diazoacetate (1.1 eq) in a separate portion of anhydrous DCM and load it into the dropping funnel.

    • Reaction Execution: While stirring the alkene/catalyst solution vigorously at room temperature, add the EDA solution dropwise from the dropping funnel over a period of 1-2 hours. Causality Note: Slow addition is critical to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions such as dimerization.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the alkene starting material and the formation of a new, less polar spot indicates product formation.

    • Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired cyclopropyl ester product.

  • Validation:

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • The ¹H NMR spectrum should show characteristic signals for the cyclopropyl protons in the upfield region (typically 0.5-2.0 ppm).

    • The ratio of cis to trans diastereomers can be determined by integration of the respective signals in the ¹H NMR spectrum.

Conclusion and Outlook

The cyclopropyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique structural and electronic properties enable the rational modulation of molecular conformation, potency, selectivity, and pharmacokinetic profiles.[6] While its application for enhancing metabolic stability is a primary advantage, designers must remain vigilant to the potential for mechanism-based toxicity, especially with cyclopropylamine substructures. As synthetic methodologies for creating complex, stereochemically defined cyclopropanes continue to advance, this small ring is poised to play an even greater role in the design of the next generation of therapeutic agents.[19][20]

References

  • Title: The Cyclopropyl Group in Medicinal Chemistry.[1] Source: Scientific Update URL: [Link]

  • Title: Cyclopropyl Definition - Organic Chemistry Key Term.[4] Source: Fiveable URL: [Link]

  • Title: Metabolism of cyclopropyl groups.[16] Source: Hypha Discovery Blogs URL: [Link]

  • Title: Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.[19] Source: ResearchGate URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Source: PubMed URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.[6] Source: ResearchGate URL: [Link]

  • Title: Cyclopropyl group.[5] Source: Wikipedia URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.[21] Source: Taylor & Francis Online URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Source: PubMed URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry.[13] Source: National Center for Biotechnology Information URL: [Link]

  • Title: How does the cyclopropyl group influence conjugation and aromaticity?[9] Source: Chemistry Stack Exchange URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Source: Semantic Scholar URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Source: ACS Publications URL: [Link]

  • Title: Marketed drugs containing a cyclopropyl ring. Source: ResearchGate URL: [Link]

  • Title: TRANSMISSION OF ELECTRONIC EFFECTS BY THE CYCLOPROPANE RING. Source: ACS Publications URL: [Link]

  • Title: Phenyl and Biphenyl Molecular Metaphors in Drug Design.[14] Source: Baruch S. Blumberg Institute URL: [Link]

  • Title: Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Source: Chemistry World URL: [Link]

  • Title: Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.[20] Source: National Center for Biotechnology Information URL: [Link]

  • Title: The cyclopropylic strain-based conformational restriction.[11] Source: ResearchGate URL: [Link]

  • Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. Source: ResearchGate URL: [Link]

  • Title: (a) Conformational restriction by steric effects due to the structural...[12] Source: ResearchGate URL: [Link]

  • Title: Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Source: Domainex URL: [Link]

  • Title: Mechanism of cytochrome P-450 inhibition by cyclopropylamines.[17] Source: ACS Publications URL: [Link]

  • Title: Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Source: PRISM BioLab URL: [Link]

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.[18] Source: Longdom Publishing URL: [Link]

Sources

Unlocking Molecular Identity: A Technical Guide to InChI and SMILES for (5-Cyclopropyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical identifiers for (5-cyclopropyl-2-fluorophenyl)methanamine, a key intermediate in modern drug discovery. We will dissect the structure and meaning of its SMILES and InChI strings, offering a comprehensive understanding for researchers, scientists, and professionals in drug development. Beyond mere definitions, this document will delve into the strategic importance of the constituent chemical motifs—the cyclopropyl group and the fluorine atom—in medicinal chemistry, particularly in the context of kinase inhibitor development.

Core Molecular Identifiers

At the heart of digital chemistry lies the ability to represent complex three-dimensional structures in a linear, machine-readable format. For this compound, with the CAS Number 1014979-14-6, two primary identifiers are crucial: SMILES and InChI.[1]

Identifier TypeString
SMILES C1CC1c2ccc(cc2F)CN
InChI InChI=1S/C10H12FN/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7H,1-2,6,12H2
InChIKey LIPMVQGETXGBLZ-UHFFFAOYSA-N

These strings are not arbitrary collections of characters; they are precise, rule-based representations of the molecule's atomic composition and connectivity.

Deconstructing SMILES: A Chemist's Shorthand

The Simplified Molecular-Input Line-Entry System (SMILES) is a notation that describes the structure of a chemical species using short ASCII strings.[2][3][4] Its elegance lies in its conciseness and human-readability for those familiar with its syntax.

The SMILES string for our compound, C1CC1c2ccc(cc2F)CN , can be broken down as follows:

  • C1CC1 : This denotes the cyclopropyl ring. The 'C' represents a carbon atom, and the number '1' indicates a ring closure. The notation signifies a chain of three carbons, with the first and third being connected to form a ring.

  • c2ccc(cc2F)CN : This represents the substituted phenylmethanamine portion.

    • c2...c2 : The lowercase 'c' indicates an aromatic carbon. The number '2' is another ring closure identifier for the benzene ring.

    • (...) : Parentheses indicate a branch from the main chain. Here, the entire phenylmethanamine group is a substituent on the cyclopropyl ring.

    • F : Represents the fluorine atom attached to the benzene ring.

    • CN : Represents the aminomethyl group (-CH2NH2), where the carbon is attached to the benzene ring.

It is important to note that while multiple valid SMILES strings can be written for a single molecule, a canonical SMILES is a unique version generated by a specific algorithm, ensuring a standardized representation.[5]

InChI: The Unambiguous Molecular Fingerprint

The IUPAC International Chemical Identifier (InChI) is a more recent and rigorous standard for defining chemical structures.[6][7][8] It is designed to be a unique and unambiguous identifier, a true "digital fingerprint" for a molecule. The InChI string is composed of layers, each providing a more specific level of structural information.[2][9][10][11][12]

Let's dissect the InChI for this compound: InChI=1S/C10H12FN/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7H,1-2,6,12H2

  • InChI=1S/ : This prefix indicates a standard InChI, version 1.

  • C10H12FN : This is the molecular formula layer, representing the elemental composition.

  • /c11-10-4-3-8(7-1-2-7)5-9(10)6-12/ : This is the connectivity layer. The numbers represent the atoms (excluding hydrogens), and the hyphens indicate bonds. The parenthetical expression (7-1-2-7) describes the connectivity of the cyclopropyl ring, which is a substituent on atom 8.

  • /h3-5,7H,1-2,6,12H2 : This is the hydrogen layer, indicating the number of hydrogen atoms attached to each non-hydrogen atom.

The InChIKey is a hashed, fixed-length version of the full InChI, designed for efficient database indexing and web searching.[1]

G cluster_0 InChI Generation Workflow Structure Chemical Structure Normalization Normalization Structure->Normalization Input Canonicalization Canonicalization Normalization->Canonicalization Serialization Serialization Canonicalization->Serialization InChI_String InChI String Serialization->InChI_String Output

A simplified workflow for generating an InChI string.

Strategic Molecular Design: The Roles of Cyclopropyl and Fluorophenyl Groups

The presence of the cyclopropyl and 2-fluorophenyl moieties in this compound is not accidental; these are strategically chosen building blocks in medicinal chemistry, known to impart favorable properties to drug candidates.[13]

The Cyclopropyl Group: A Rigid Scaffold for Enhanced Potency and Stability

The cyclopropyl ring is a versatile functional group in drug design.[14][15] Its rigid, three-membered ring structure offers several advantages:

  • Conformational Rigidity : The cyclopropane ring locks the attached substituents into a more defined spatial orientation. This can lead to a more favorable, lower-energy conformation for binding to a biological target, thereby increasing potency.[16]

  • Metabolic Stability : The C-H bonds of a cyclopropyl group are stronger than those in more flexible alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[17] This can improve the metabolic stability and in vivo half-life of a drug.[16]

  • Improved Physicochemical Properties : The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and pKa, which can in turn influence its solubility, permeability, and potential for off-target effects.[15]

The 2-Fluorophenyl Group: Modulating Potency and Metabolic Fate

The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry.[18][19] The 2-fluoro substituent on the phenyl ring in our molecule of interest confers several benefits:

  • Enhanced Binding Affinity : Fluorine is highly electronegative and can participate in favorable electrostatic interactions with protein targets, potentially increasing binding affinity.

  • Metabolic Blocking : A fluorine atom can block sites of metabolic oxidation on the aromatic ring, preventing the formation of unwanted metabolites and prolonging the drug's duration of action.[20][21]

  • Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the aminomethyl group, which can impact a molecule's ionization state at physiological pH and, consequently, its absorption and distribution.[18]

  • Improved Membrane Permeability : In some cases, the introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[22]

G Molecule This compound Key Structural Features Cyclopropyl Cyclopropyl Group + Rigidity + Metabolic Stability + Modulates Lipophilicity Molecule->Cyclopropyl Fluorophenyl 2-Fluorophenyl Group + Blocks Metabolism + Enhances Binding + Modulates pKa Molecule->Fluorophenyl Drug_Properties Improved Pharmacokinetic and Pharmacodynamic Properties Cyclopropyl->Drug_Properties Fluorophenyl->Drug_Properties

Contribution of structural motifs to drug-like properties.

Application in Kinase Inhibitor Synthesis

This compound is a valuable intermediate in the synthesis of kinase inhibitors.[13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The unique combination of the cyclopropyl and fluorophenyl groups in this molecule provides a scaffold that can be elaborated to create potent and selective kinase inhibitors. The rigid conformation imposed by the cyclopropyl group and the metabolic stability and binding interactions offered by the fluorophenyl moiety are highly desirable features in the design of such therapeutic agents.

Experimental Protocols: Generation and Validation of Identifiers

For researchers, the reliable generation and validation of chemical identifiers is paramount.

Protocol for Generating SMILES and InChI from a Chemical Structure
  • Software : Utilize a cheminformatics software package such as RDKit, Open Babel, or commercial platforms like ChemDraw.

  • Input Structure : Draw the chemical structure of this compound or import it from a file format such as a MOL or SDF file.

  • Identifier Generation :

    • Use the appropriate function within the software to generate the SMILES string. For canonical SMILES, ensure the canonicalization algorithm is applied.

    • Similarly, use the designated function to generate the InChI and InChIKey.

  • Export : Save the generated identifiers in a text file or database alongside the chemical structure.

Protocol for Validating SMILES and InChI Strings
  • Independent Conversion : Use a different software tool or an online validator to convert the SMILES or InChI string back into a 2D chemical structure.

  • Structural Comparison : Visually and chemically compare the generated structure with the original structure to ensure they are identical.

  • Cross-Validation : If possible, compare the generated identifiers with those from a reputable chemical database (e.g., PubChem, ChEMBL) for the same compound, identified by its CAS number or another reliable identifier.

Conclusion

The SMILES and InChI identifiers for this compound are more than just lines of text; they are a gateway to understanding the molecule's structure, properties, and potential applications. The strategic incorporation of the cyclopropyl and 2-fluorophenyl motifs underscores the principles of modern medicinal chemistry, aiming to enhance potency, metabolic stability, and overall drug-like properties. As a key building block for kinase inhibitors and other therapeutics, a thorough understanding of its chemical identifiers and the rationale behind its design is essential for scientists and researchers in the field of drug discovery.

References

  • O'Hagan, D. The role of fluorine in medicinal chemistry. Pharmaceutical Science & Technology Today, 3(9), 323-332.
  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link].

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gražulis, S., et al. (2023). A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Princeton Mol. Available at: [Link].

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link].

  • Das, P., & Sahu, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100934.
  • Heller, S. R., & McNaught, A. D. (2019). InChI – Knowledge and References. In CRC Handbook of Chemistry and Physics (100th ed.). CRC Press.
  • LibreTexts Chemistry. 5.8: Line Notation (SMILES and InChI). Available at: [Link].

  • Abdel-Maksoud, M. S., et al. (2025).
  • The IUPAC International Chemical Identifier (InChI). IUPAC. Available at: [Link].

  • Appendix F SMILES Notation Tutorial. EPA. Available at: [Link].

  • Tutorial to SMILES and canonical SMILES explained with examples. thatbiochemistryguy. Available at: [Link].

  • How to write a reaction in SMILES format. Zymvol. Available at: [Link].

  • SMILES strings explained for beginners (Cheminformatics Part 1). ChemicBook. Available at: [Link].

  • The IUPAC International Chemical Identifier. SourceForge. Available at: [Link].

  • International Chemical Identifier. Wikipedia. Available at: [Link].

  • InChI Trust: InChI Home. InChI Trust. Available at: [Link].

  • International Chemical Identifier. Grokipedia. Available at: [Link].

  • The InChI Code.
    • InChI and SMILES identifiers for chemical structures. FAIR Cookbook. Available at: [Link].

  • InChI Syntax. Depth-First. Available at: [Link].

  • InChI FAQ. InChI Trust. Available at: [Link].

  • Regular Expressions for validating SMILES, InChi, InChiKey. GitHub Gist. Available at: [Link].

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Journal of Medicinal Chemistry, 59(1), 209-222.
  • InChI validation. OpenEye Toolkits documentation. Available at: [Link].

  • How to Validate SMILES?. Medium. Available at: [Link].

  • Two tautomers identified as duplicates by Inchified SMILES but not by the InChI. ResearchGate. Available at: [Link].

  • This compound. MySkinRecipes. Available at: [Link].

  • Kohulan, R., et al. (2020).
  • Schematic workflow of the chemical structure search and results display... ResearchGate. Available at: [Link].

  • Name To Structure. . Available at: [Link].

  • 5-fluoro-N-(2-methylcyclopropyl)pyrimidin-2-amine. PubChem. Available at: [Link].

  • (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride. MySkinRecipes. Available at: [Link].

  • ChemSchematicResolver: A Toolkit to Decode 2D Chemical Diagrams with Labels and R-Groups into Annotated Chemical Named Entities. ResearchGate. Available at: [Link].

  • Molecules | Special Issue : Kinase Inhibitors. MDPI. Available at: [Link].

  • (4-{[4-(Cyclopropylamino)-5-(Trifluoromethyl)pyrimidin-2-Yl]amino}-2-Fluoro-5-Methoxyphenyl)(Morpholin-4-Yl)methanone. PubChem. Available at: [Link].

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Chapman University Digital Commons. Available at: [Link].

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul

Sources

Methodological & Application

Synthesis of (5-Cyclopropyl-2-fluorophenyl)methanamine from 5-bromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the

Introduction

(5-Cyclopropyl-2-fluorophenyl)methanamine is a crucial building block in contemporary medicinal chemistry. Its structural motifs—a fluorinated phenyl ring and a cyclopropyl group—are highly sought after in drug design. The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of a molecule, such as its pKa and lipophilicity, while the cyclopropyl group is often introduced to improve binding affinity and metabolic resistance.[1][2] This amine is a key intermediate in the synthesis of various pharmaceutical agents, most notably in the development of potent and selective kinase inhibitors for cancer therapy.[1]

This document provides a detailed, two-step synthetic protocol for the preparation of this compound, starting from the commercially available 5-bromo-2-fluorobenzaldehyde.[3] The described methodology is robust, scalable, and employs well-established reactions that are common in drug discovery laboratories.

Overall Synthetic Strategy

The synthesis is efficiently executed in two sequential steps:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom on 5-bromo-2-fluorobenzaldehyde is replaced with a cyclopropyl group using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. This reaction is renowned for its reliability and broad functional group tolerance.[4][5]

  • Reductive Amination: The resulting 5-cyclopropyl-2-fluorobenzaldehyde is then converted to the target primary amine via a one-pot reductive amination. This process involves the in-situ formation of an imine with an ammonia source, which is subsequently reduced to the desired methanamine.[6][7]

The overall transformation is depicted in the workflow below.

G A 5-Bromo-2-fluorobenzaldehyde B 5-Cyclopropyl-2-fluorobenzaldehyde A->B Step 1: Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd catalyst, Base) C This compound B->C Step 2: Reductive Amination (Ammonia source, Reducing agent)

Figure 1: Overall synthetic workflow.

Part 1: Suzuki-Miyaura Coupling to Synthesize 5-Cyclopropyl-2-fluorobenzaldehyde

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst.[2]

G OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OA->PdII_Aryl Ar-Br RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar-R T Transmetalation PdII_Both Ar-Pd(II)L₂-R T->PdII_Both PdII_Aryl->T R-B(OH)₂ Base PdII_Both->RE

Figure 2: Suzuki-Miyaura catalytic cycle.

Materials and Reagents
Reagent/MaterialMolecular WeightQuantityMolesEquivalents
5-Bromo-2-fluorobenzaldehyde203.01 g/mol 10.15 g50.0 mmol1.0
Cyclopropylboronic acid85.90 g/mol 6.44 g75.0 mmol1.5
Pd(dppf)Cl₂·CH₂Cl₂816.64 g/mol 1.22 g1.5 mmol0.03
Potassium Carbonate (K₂CO₃)138.21 g/mol 20.73 g150.0 mmol3.0
1,4-Dioxane-200 mL--
Water (deionized)-50 mL--
Experimental Protocol
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-fluorobenzaldehyde (10.15 g, 50.0 mmol), cyclopropylboronic acid (6.44 g, 75.0 mmol), and potassium carbonate (20.73 g, 150.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (200 mL) and water (50 mL) to the flask via syringe. Stir the mixture to form a suspension.

  • Degassing: Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 1.22 g, 1.5 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (200 mL) and water (100 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic extracts and wash with brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield 5-cyclopropyl-2-fluorobenzaldehyde as a pale yellow oil.

Part 2: Reductive Amination to Synthesize this compound

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds.[8] The aldehyde first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ by a hydride-based reducing agent, such as sodium borohydride, to the target amine.[9]

G cluster_1 Reductive Amination Mechanism A Aldehyde (R-CHO) C Imine intermediate (R-CH=NH) A->C Imine Formation (-H₂O) B Ammonia (NH₃) B->C Imine Formation (-H₂O) D Amine Product (R-CH₂-NH₂) C->D Reduction Reducer [H⁻] (e.g., NaBH₄) Reducer->C

Figure 3: Reductive amination mechanism.

Materials and Reagents
Reagent/MaterialMolecular WeightQuantity (assuming 80% yield from Step 1)MolesEquivalents
5-Cyclopropyl-2-fluorobenzaldehyde164.18 g/mol 6.57 g40.0 mmol1.0
Ammonium Acetate (NH₄OAc)77.08 g/mol 30.83 g400.0 mmol10.0
Sodium Borohydride (NaBH₄)37.83 g/mol 3.03 g80.0 mmol2.0
Methanol (MeOH)-200 mL--
Dichloromethane (DCM)-200 mL--
1 M Hydrochloric Acid (HCl)-As needed--
2 M Sodium Hydroxide (NaOH)-As needed--
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 5-cyclopropyl-2-fluorobenzaldehyde (6.57 g, 40.0 mmol) in methanol (200 mL).

  • Ammonia Source: Add ammonium acetate (30.83 g, 400.0 mmol) to the solution. Stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (3.03 g, 80.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and formation of the product.

  • Quenching: Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Workup (Acid-Base Extraction):

    • Dilute the remaining aqueous residue with dichloromethane (DCM, 200 mL).

    • Adjust the pH to ~2 by slowly adding 1 M HCl. Separate the layers. The product will be in the aqueous layer as the ammonium salt.

    • Wash the organic layer with 1 M HCl (50 mL).

    • Combine the acidic aqueous layers and cool to 0 °C.

    • Basify the aqueous layer to pH >12 by slowly adding 2 M NaOH.

  • Extraction: Extract the basic aqueous layer with DCM (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product is typically obtained as a light-colored oil and can be used without further purification if purity is high.

Expected Results and Characterization

CompoundStepExpected YieldPurity (LC-MS)Key Characterization Data (Predicted)
5-Cyclopropyl-2-fluorobenzaldehyde175-85%>95%¹H NMR (CDCl₃): δ 10.3 (s, 1H, CHO), 7.6-7.0 (m, 3H, Ar-H), 2.0-1.9 (m, 1H, CH-cyclopropyl), 1.1-1.0 (m, 2H, CH₂), 0.8-0.7 (m, 2H, CH₂). MS (ESI+): m/z 165.1 [M+H]⁺.
This compound270-80%>97%¹H NMR (CDCl₃): δ 7.2-6.8 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂NH₂), 1.9-1.8 (m, 1H, CH-cyclopropyl), 1.6 (br s, 2H, NH₂), 1.0-0.9 (m, 2H, CH₂), 0.7-0.6 (m, 2H, CH₂). MS (ESI+): m/z 166.1 [M+H]⁺.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Step 1: Low or no conversion Inactive catalyst; Insufficient degassing; Low temperature.Use fresh palladium catalyst; Ensure proper degassing of the solvent; Increase reaction temperature to 100 °C.
Step 1: Protodeboronation of boronic acid Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous solvents if possible; Ensure the base is not hygroscopic; Do not exceed the recommended reaction time.
Step 2: Incomplete reaction Inefficient imine formation; Insufficient reducing agent.Increase the reaction time for imine formation; Add a slight excess of NaBH₄.
Step 2: Formation of byproducts (e.g., alcohol) Aldehyde is reduced before imine formation.Ensure imine formation is complete before adding the reducing agent; Add NaBH₄ slowly at 0 °C.
General: Difficulty in purification Co-eluting impurities.Optimize the solvent system for column chromatography; Consider an alternative purification method like crystallization of a salt form (e.g., HCl salt).

References

  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). 5-Cyclopropyl-2-fluorobenzaldehyde.
  • BenchChem. (n.d.). Synthesis routes of 5-Bromo-2-fluorobenzaldehyde.
  • PubMed Central (PMC). (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Retrieved from [Link]

  • OCR A-Level Chemistry. (n.d.). Synthetic routes. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of (5-Cyclopropyl-2-fluorophenyl)methanamine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Cyclopropyl-2-fluorophenyl)methanamine is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of various pharmaceutical agents.[1] Its structural motifs, a fluorinated phenyl ring and a cyclopropyl group, are known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, such as enhanced metabolic stability and target binding affinity. This application note provides a detailed, field-proven protocol for the synthesis of this compound from 5-Cyclopropyl-2-fluorobenzaldehyde through a one-pot reductive amination. This method is characterized by its operational simplicity, mild reaction conditions, and the use of readily available and cost-effective reagents.

The core of this protocol lies in the principles of reductive amination, a cornerstone of amine synthesis.[2] This one-pot procedure seamlessly combines the formation of a Schiff base (imine) intermediate from the parent aldehyde and an ammonia source, followed by its immediate reduction to the desired primary amine.[2][3] This circumvents the need to isolate the often-unstable imine intermediate, thereby improving overall efficiency and yield.

Reaction Principle

The synthesis proceeds in two sequential steps within a single reaction vessel:

  • In Situ Imine Formation: 5-Cyclopropyl-2-fluorobenzaldehyde is reacted with an ammonia source, in this case, ammonium acetate. The ammonia condenses with the aldehyde to form the corresponding Schiff base (an imine).

  • Hydride Reduction: The C=N double bond of the in-situ generated imine is then selectively reduced by sodium borohydride (NaBH₄), a mild and effective hydride reducing agent, to afford the target primary amine, this compound.[3]

The overall transformation is depicted in the following reaction scheme:

G cluster_0 5-Cyclopropyl-2-fluorobenzaldehyde cluster_1 This compound aldehyde amine aldehyde->amine 1. NH4OAc, MeOH 2. NaBH4

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
5-Cyclopropyl-2-fluorobenzaldehyde≥98%Commercially Available1250536-58-3
Ammonium Acetate (NH₄OAc)ACS Reagent GradeCommercially Available631-61-8
Sodium Borohydride (NaBH₄)≥98%Commercially Available16940-66-2
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available67-56-1
Dichloromethane (DCM)ACS Reagent GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepared in-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available7487-88-9
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Cyclopropyl-2-fluorobenzaldehyde (1.64 g, 10 mmol).

    • Add anhydrous methanol (40 mL) to dissolve the aldehyde.

    • To this solution, add ammonium acetate (3.85 g, 50 mmol, 5 equivalents). The use of a significant excess of ammonium acetate helps to drive the equilibrium towards the formation of the imine intermediate.

  • Imine Formation:

    • Stir the mixture at room temperature for 1 hour. During this time, the aldehyde will react with the ammonia generated in situ from the ammonium acetate to form the corresponding Schiff base.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice-water bath. This is a precautionary measure to control the exothermic reaction upon the addition of the reducing agent.

    • Slowly add sodium borohydride (0.76 g, 20 mmol, 2 equivalents) to the reaction mixture in small portions over 15-20 minutes. The portion-wise addition helps to manage the effervescence and maintain the reaction temperature.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for an additional 3-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding deionized water (20 mL).

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product as a colorless oil.

Workflow Diagram

G A Dissolve 5-Cyclopropyl-2-fluorobenzaldehyde in anhydrous MeOH B Add Ammonium Acetate A->B C Stir at room temperature for 1h (Imine Formation) B->C D Cool to 0°C C->D E Add NaBH4 portion-wise D->E F Stir at room temperature for 3-4h (Reduction) E->F G Quench with H2O and remove MeOH F->G H Extract with DCM G->H I Wash with NaHCO3 and brine H->I J Dry with MgSO4 and concentrate I->J K Purify by column chromatography J->K L Obtain pure this compound K->L

Caption: Step-by-step experimental workflow.

Discussion and Scientific Rationale

The choice of a one-pot reductive amination protocol offers significant advantages in terms of efficiency and atom economy.[4][5]

  • Ammonia Source: Ammonium acetate serves a dual purpose in this reaction. It acts as a convenient, solid source of ammonia for the formation of the imine. Additionally, the acetate ion can act as a mild Brønsted acid catalyst, which can facilitate both the imine formation and the subsequent reduction.[6]

  • Reducing Agent: Sodium borohydride is the reducing agent of choice due to its mild nature and selectivity. It readily reduces the polar C=N bond of the imine but is less reactive towards the starting aldehyde, especially at lower temperatures.[7] This chemoselectivity is crucial for the success of the one-pot procedure. More reactive hydrides, such as lithium aluminum hydride, would indiscriminately reduce both the aldehyde and the imine, leading to a mixture of products.

  • Solvent: Anhydrous methanol is an excellent solvent for this reaction as it effectively dissolves both the organic substrate and the ammonium acetate. It is also a suitable solvent for reductions with sodium borohydride.

Data and Expected Results

ParameterExpected Value
Yield 75-85%
Physical Appearance Colorless to pale yellow oil
Purity (by NMR/GC-MS) >95% after purification

Safety Considerations

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • Methanol: Flammable and toxic. Use in a well-ventilated fume hood.

  • Dichloromethane: A suspected carcinogen. Handle with appropriate precautions.

  • Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound via a one-pot reductive amination. The methodology is straightforward, utilizes readily available reagents, and proceeds under mild conditions to afford the target compound in good yield. This protocol is well-suited for researchers in academic and industrial settings who require access to this valuable pharmaceutical intermediate.

References

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. J Am Chem Soc. 2018 Feb 14;140(6):2024-2027. [Link]

  • Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. American Chemical Society. [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology. 2005 May 4. [Link]

  • reductive amination using ammonium acetate/NaBH4. Sciencemadness Discussion Board. 2012 Jul 22. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. 2022 Oct 4. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • Reductive amination. Wikipedia. [Link]

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Thieme. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]

  • Reductive amination of aldehydes to primary amines. [a][b]. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017 Sep 1. [Link]

  • This compound. MySkinRecipes. [Link]

Sources

Application of (5-Cyclopropyl-2-fluorophenyl)methanamine in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the (5-Cyclopropyl-2-fluorophenyl)methanamine Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, the selection of specific structural motifs is a critical determinant of a drug candidate's ultimate success. The this compound scaffold has emerged as a privileged substructure, valued for its ability to impart a unique combination of desirable pharmacological properties.[1] This guide provides an in-depth exploration of the application of this key intermediate, detailing its role in enhancing binding affinity, metabolic stability, and selectivity, and provides a specific protocol for its incorporation into a potent cyclin-dependent kinase (CDK) inhibitor.

The inherent value of this building block lies in the synergistic contribution of its constituent parts. The cyclopropyl group, a small, rigid ring system, is frequently employed in drug design to serve as a bioisosteric replacement for larger, more flexible alkyl groups or even phenyl rings.[2] Its conformational rigidity can help to lock the molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to the target kinase. Furthermore, the cyclopropyl group often enhances metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains. The fluorine atom at the 2-position of the phenyl ring is another key feature. This electronegative atom can engage in favorable electrostatic and hydrogen bonding interactions within the kinase active site. Moreover, the strategic placement of fluorine can modulate the pKa of nearby functional groups and block sites of potential metabolism, thereby improving the pharmacokinetic profile of the inhibitor.

This application note will delve into a practical, real-world example of the utility of this compound in the synthesis of a clinical trial candidate, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical knowledge to leverage this valuable synthon in their own kinase inhibitor discovery programs.

Case Study: Synthesis of a Potent CDK2/4/6 Inhibitor

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. PF-06873600 is a potent inhibitor of CDK2, CDK4, and CDK6 that has advanced to phase 1 clinical trials for the treatment of cancer.[1][4] The synthesis of this inhibitor showcases a key application of a this compound derivative.

Retrosynthetic Analysis and the Role of the Key Intermediate

A logical retrosynthetic disconnection of the target CDK inhibitor reveals the strategic importance of coupling the this compound moiety with a suitably functionalized heterocyclic core. In this case, the core is a pyrido[4,3-d]pyrimidine.

Retrosynthesis Target CDK2/4/6 Inhibitor (e.g., PF-06873600 analog) Bond Key C-N bond formation (Nucleophilic Aromatic Substitution) Target->Bond Intermediate1 This compound Bond->Intermediate1 Intermediate2 Substituted 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Bond->Intermediate2

Caption: Retrosynthetic analysis of a CDK2/4/6 inhibitor.

The forward synthesis, therefore, involves the nucleophilic aromatic substitution (SNAr) reaction between the amine of this compound and an electrophilic chloropyrimidine core.

Detailed Synthetic Protocol

The following protocol describes the synthesis of a key intermediate in the preparation of a PF-06873600-like CDK inhibitor, starting from this compound.

Step 1: Synthesis of the Pyrido[4,3-d]pyrimidine Core

The synthesis of the heterocyclic core can be achieved through a multi-step sequence starting from commercially available materials. A common route involves the construction of a substituted dihydropyridinone, followed by annulation to form the pyrimidine ring.

Core_Synthesis Start Substituted Piperidin-4-one Step1 Gewald Reaction (Ethyl Cyanoacetate, Sulfur, Morpholine) Start->Step1 Intermediate_A 2-Aminothiophene Derivative Step1->Intermediate_A Step2 Cyclization (Formamidine Acetate) Intermediate_A->Step2 Intermediate_B Thieno[2,3-d]pyrimidin-4(3H)-one Step2->Intermediate_B Step3 Chlorination (POCl3) Intermediate_B->Step3 Product 4-Chlorothieno[2,3-d]pyrimidine Core Step3->Product

Caption: General workflow for the synthesis of the heterocyclic core.

Step 2: Coupling of this compound with the Heterocyclic Core

Materials:

  • 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative (1.0 eq)

  • This compound (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative and dissolve in DMF.

  • Add this compound to the solution.

  • Add DIPEA to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Rationale for Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like DMF is chosen to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.

  • Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, especially at elevated temperatures.

Data Presentation: The Impact of the this compound Moiety on Kinase Inhibition

The incorporation of the this compound moiety has a profound impact on the inhibitory activity of the resulting kinase inhibitors. The following table summarizes the inhibitory constants (Ki) of PF-06873600 against its target kinases.

CompoundTarget KinaseKi (nM)
PF-06873600CDK20.1
PF-06873600CDK41.2
PF-06873600CDK60.1

Data sourced from Selleck Chemicals product information.[5]

The sub-nanomolar to low nanomolar potency of PF-06873600 highlights the effectiveness of the overall molecular architecture, to which the this compound fragment is a key contributor.

Structure-Activity Relationship (SAR) Insights

The this compound moiety offers several points for modification to explore the structure-activity relationship and optimize inhibitor properties.

SAR Core Kinase Inhibitor Core (e.g., Pyrido[4,3-d]pyrimidine) Linker -NH-CH2- Core->Linker Scaffold (5-Cyclopropyl-2-fluorophenyl) Linker->Scaffold R1 R1: Cyclopropyl - Potency - Metabolic Stability - Lipophilicity Scaffold->R1 Modification Point 1 R2 R2: 2-Fluoro - H-bonding - pKa modulation - Metabolic stability Scaffold->R2 Modification Point 2

Caption: Key modification points for SAR studies.

  • Cyclopropyl Group (R1): Altering the size and nature of this group can probe the steric and electronic requirements of the hydrophobic pocket it occupies in the kinase active site. Replacement with other small cycloalkyl groups (e.g., cyclobutyl) or branched alkyl groups can significantly impact potency.[5]

  • Fluorine Position (R2): The position and number of fluorine substituents on the phenyl ring can be varied to fine-tune electronic properties and explore additional interactions with the protein. Shifting the fluorine or introducing additional halogens can influence both potency and selectivity.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its judicious incorporation can lead to compounds with high potency, improved metabolic stability, and favorable pharmacokinetic properties. The detailed synthetic protocol and SAR insights provided in this guide offer a framework for researchers to effectively utilize this key intermediate in the development of the next generation of targeted cancer therapeutics.

References

  • Freeman-Cook, K. D., et al. (2021). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(13), 9056-9077. [Link]

  • MySkinRecipes. This compound. [Link]

  • Patsnap Synapse. PF-06873600. [Link]

  • Justia Patents. cdk2 inhibitors. [Link]

  • MDPI. Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. [Link]

  • NIH. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • PubMed. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. [Link]

  • NIH. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. [Link]

  • NIH. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]

  • Justia Patents. Cdk2 inhibitor and preparation method and use thereof. [Link]

  • PubChem. Cyclin dependent kinase inhibitors - Patent US-12378232-B2. [Link]

  • NIH. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Use of (5-Cyclopropyl-2-fluorophenyl)methanamine in the Preparation of 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 5-HT2C Receptor Agonism

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target for the treatment of a range of disorders, including obesity, schizophrenia, and substance use disorders.[1] Agonism at the 5-HT2C receptor is known to modulate appetite and mood, making it an attractive therapeutic strategy. However, the development of 5-HT2C agonists has been challenging due to the high sequence homology with other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B.[2] Activation of 5-HT2A receptors is associated with hallucinogenic effects, while agonism at 5-HT2B receptors has been linked to cardiac valvulopathy.[2] Consequently, the design of selective 5-HT2C receptor agonists is of paramount importance.

The scaffold of (5-Cyclopropyl-2-fluorophenyl)methanamine presents a promising starting point for the synthesis of novel 5-HT2C agonists. The presence of the cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the fluorine atom can enhance binding affinity and modulate pharmacokinetic properties. This document provides a comprehensive guide for researchers, outlining a representative synthetic protocol for the derivatization of this compound and detailed methods for the pharmacological characterization of the resulting compounds.

Synthetic Strategy: From Building Block to Bioactive Molecule

The primary amino group of this compound serves as a versatile handle for the introduction of various substituents to explore the structure-activity relationship (SAR) at the 5-HT2C receptor. A common and effective method for this transformation is reductive amination, which allows for the formation of secondary amines through the reaction with an aldehyde or ketone followed by reduction of the intermediate imine.

Representative Protocol: Synthesis of a Novel N-substituted this compound Derivative

This protocol describes the synthesis of a representative N-benzyl derivative. The choice of the benzyl group is illustrative; a wide variety of aldehydes or ketones can be employed to generate a library of diverse analogs.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde, 1.05 mmol) in an anhydrous solvent such as dichloromethane (DCM) or methanol (10 mL).

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC). The rationale for using a slight excess of the aldehyde is to ensure complete consumption of the starting amine.

Step 2: Reduction to the Secondary Amine

  • To the reaction mixture containing the imine, add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise at 0 °C. The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred for its milder nature and compatibility with a wider range of functional groups.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Purification and Salt Formation

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • For improved stability and handling, the purified amine can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of diethyl ether and add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.

Diagram of the Synthetic Pathway

synthetic_pathway start This compound imine Imine Intermediate start->imine DCM or Methanol, RT aldehyde Substituted Benzaldehyde (e.g., 2-methoxybenzaldehyde) aldehyde->imine reductant Reducing Agent (e.g., NaBH(OAc)₃) product N-substituted this compound Derivative imine->product 1. Reductant 2. Aqueous Workup

Caption: Reductive amination of this compound.

Pharmacological Characterization: Assessing 5-HT2C Receptor Activity

Once synthesized, the novel compounds must be evaluated for their affinity and functional activity at the 5-HT2C receptor, as well as for their selectivity over the 5-HT2A and 5-HT2B subtypes.

In Vitro Functional Assay: Calcium Flux Measurement

The 5-HT2C receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator in a cell-based assay.[3][4][5][6]

Protocol: Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Use a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO₂ atmosphere.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. The addition of probenecid may be necessary to prevent dye leakage from the cells.

    • Aspirate the cell culture medium and add the dye solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in an appropriate assay buffer.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record a baseline fluorescence reading for a few seconds.

    • Add the compound solutions to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each compound.

Diagram of the 5-HT2C Signaling Pathway

signaling_pathway agonist 5-HT2C Agonist receptor 5-HT2C Receptor agonist->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3R calcium Ca²⁺ Release er->calcium

Caption: Gq-mediated signaling cascade of the 5-HT2C receptor.

In Vitro Binding Assay: Determining Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[7][8] A competitive binding assay is used to measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT2C receptor. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine), and varying concentrations of the unlabeled test compound.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation:

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (half-maximal inhibitory concentration).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

To determine selectivity, this assay should be repeated using cell lines expressing the 5-HT2A and 5-HT2B receptors.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Pharmacological Characterization cluster_analysis Data Analysis synthesis Reductive Amination of This compound purification Purification and Salt Formation synthesis->purification calcium_assay Calcium Flux Assay (EC₅₀, Eₘₐₓ at 5-HT2C) purification->calcium_assay binding_assay Radioligand Binding Assay (Ki at 5-HT2C, 5-HT2A, 5-HT2B) purification->binding_assay sar_analysis Structure-Activity Relationship (SAR) Analysis calcium_assay->sar_analysis binding_assay->sar_analysis

Caption: Workflow for synthesis and characterization of 5-HT2C agonists.

Data Summary and Interpretation

The results from the synthetic and pharmacological evaluations should be systematically tabulated to facilitate SAR analysis.

Table 1: Representative Pharmacological Data

Compound IDR-group on AmineYield (%)5-HT2C EC₅₀ (nM)5-HT2C Eₘₐₓ (%)5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)Selectivity (2A/2C)Selectivity (2B/2C)
1 2-methoxybenzyl751595105008005080
2 4-chlorobenzyl8025902080012004060
Serotonin --5100815201.82.5

Interpretation:

  • Potency and Efficacy: The EC₅₀ and Eₘₐₓ values from the calcium flux assay indicate the functional potency and efficacy of the compounds as 5-HT2C agonists. Lower EC₅₀ values represent higher potency.

  • Binding Affinity: The Ki values from the radioligand binding assays quantify the binding affinity of the compounds for the respective receptors. Lower Ki values indicate higher affinity.

  • Selectivity: The selectivity ratios (Ki at off-target receptor / Ki at 5-HT2C) are crucial for assessing the therapeutic potential of the compounds. A high selectivity ratio for 5-HT2A and 5-HT2B over 5-HT2C is highly desirable to minimize the risk of side effects.

Conclusion

This compound is a valuable building block for the synthesis of novel and selective 5-HT2C receptor agonists. The synthetic and analytical protocols outlined in this document provide a robust framework for the design, preparation, and characterization of new chemical entities targeting this important therapeutic receptor. By systematically exploring the SAR through the synthesis of a diverse library of analogs and rigorously evaluating their pharmacological profiles, researchers can advance the development of safer and more effective treatments for a range of central nervous system disorders.

References

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Available at: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • PubMed Central. (2017). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Available at: [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Available at: [Link]

  • PubMed Central. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Available at: [Link]

  • PubMed Central. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Available at: [Link]

  • PubMed. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Available at: [Link]

  • PubMed Central. (2016). Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • PubMed Central. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. Available at: [Link]

  • PubMed Central. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (5-Cyclopropyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of (5-Cyclopropyl-2-fluorophenyl)methanamine, a key intermediate in the development of novel therapeutics, particularly kinase inhibitors for oncology and agents for central nervous system (CNS) disorders.[1] The synthetic strategy detailed herein is designed for scalability, focusing on process robustness, safety, and economic viability. We will explore a preferred two-step synthetic route commencing from commercially available 5-bromo-2-fluorobenzonitrile, involving a Suzuki-Miyaura cross-coupling reaction followed by a high-pressure catalytic hydrogenation. This guide will delve into the rationale behind the selection of specific reagents and process parameters, provide detailed, step-by-step protocols for kilogram-scale production, and address critical safety and handling considerations. Furthermore, we will discuss in-process controls, purification strategies, and analytical methodologies to ensure the final product meets the stringent purity requirements of the pharmaceutical industry.

Introduction: The Strategic Importance of this compound

This compound is a highly valued building block in medicinal chemistry. The unique combination of a cyclopropyl group, which can impart metabolic stability and conformational rigidity, and a fluorinated phenyl ring, a common motif for modulating electronic properties and improving pharmacokinetic profiles, makes this intermediate particularly attractive for the synthesis of bioactive molecules.[1] Its structural features are often pivotal for achieving selective binding to enzyme targets, thereby enhancing drug efficacy.[1] Given its role in the synthesis of high-value pharmaceutical agents, the development of a scalable, efficient, and safe manufacturing process is of paramount importance.

This guide is intended for researchers, scientists, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) manufacturing. We will provide not just a "recipe," but a detailed operational playbook grounded in established chemical principles and industrial best practices.

Retrosynthetic Analysis and Strategy Selection

For the large-scale synthesis of this compound, a convergent and robust synthetic strategy is paramount. The most logical and industrially viable approach involves a two-step sequence from readily available starting materials.

.dot

Retrosynthesis Target This compound Nitrile 5-Cyclopropyl-2-fluorobenzonitrile Target->Nitrile Nitrile Reduction BromoNitrile 5-Bromo-2-fluorobenzonitrile Nitrile->BromoNitrile Suzuki-Miyaura Coupling CyclopropylBoronic Cyclopropylboronic Acid Nitrile->CyclopropylBoronic Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic analysis points to a strategy that hinges on two key transformations:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful and versatile methods for C-C bond formation and is widely used in the pharmaceutical industry for its functional group tolerance and reliability.[2] It allows for the efficient coupling of 5-bromo-2-fluorobenzonitrile with a cyclopropylboronic acid derivative.

  • Nitrile Reduction: The conversion of the nitrile functionality to a primary amine is the final step. For large-scale operations, catalytic hydrogenation is the preferred method due to its high atom economy and the avoidance of stoichiometric metal hydride waste streams.[3]

This approach is advantageous as it utilizes commercially available or readily synthesized starting materials and employs well-understood, scalable, and robust chemical transformations.

Detailed Synthesis Protocols and Process Considerations

Step 1: Suzuki-Miyaura Coupling of 5-Bromo-2-fluorobenzonitrile with Cyclopropylboronic Acid

This step forms the carbon-cyclopropyl bond and is a critical juncture in the synthesis. The choice of catalyst, base, and solvent system is crucial for achieving high conversion, minimizing side products, and ensuring ease of downstream processing.

.dot

Suzuki_Workflow cluster_prep Reactor Preparation & Charging cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation Charge_Reactants Charge 5-bromo-2-fluorobenzonitrile, cyclopropylboronic acid, solvent Inert_Atmosphere Inert with N2/Ar Charge_Reactants->Inert_Atmosphere Charge_Catalyst Charge Pd catalyst & ligand Inert_Atmosphere->Charge_Catalyst Charge_Base Add aqueous base solution Charge_Catalyst->Charge_Base Heat Heat to specified temperature Charge_Base->Heat Monitor Monitor by HPLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Phase_Split Phase separation Cool->Phase_Split Aqueous_Wash Wash organic layer Phase_Split->Aqueous_Wash Solvent_Swap Solvent swap to crystallization solvent Aqueous_Wash->Solvent_Swap Crystallize Crystallize product Solvent_Swap->Crystallize Isolate Filter and dry Crystallize->Isolate

Caption: Workflow for the Suzuki-Miyaura Coupling step.

Protocol for the Synthesis of 5-Cyclopropyl-2-fluorobenzonitrile

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
5-Bromo-2-fluorobenzonitrile200.0110.050.01.0
Cyclopropylboronic Acid85.905.1560.01.2
Palladium Acetate (Pd(OAc)₂)224.500.0560.250.005
Triphenylphosphine (PPh₃)262.290.2621.00.02
Potassium Carbonate (K₂CO₃)138.2120.7150.03.0
Toluene-100 L--
Water-30 L--

Equipment:

  • 200 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.

  • Condenser.

  • Addition funnel.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Charging of Reactants: Charge 5-bromo-2-fluorobenzonitrile (10.0 kg), cyclopropylboronic acid (5.15 kg), and toluene (80 L) to the reactor. Begin agitation.

  • Catalyst Preparation and Charging: In a separate, inerted glove box or a contained charging vessel, mix palladium acetate (0.056 kg) and triphenylphosphine (0.262 kg) with toluene (20 L). Stir for 15 minutes to form the active catalyst complex. Transfer this catalyst slurry to the main reactor.

  • Base Addition: Prepare a solution of potassium carbonate (20.7 kg) in water (30 L). Add this aqueous solution to the reactor via the addition funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain this temperature with vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction progress by taking samples every 2 hours and analyzing them by HPLC. The reaction is considered complete when the area percent of 5-bromo-2-fluorobenzonitrile is less than 1.0%.

  • Workup - Phase Separation: Once the reaction is complete, cool the mixture to 50-60 °C. Stop the agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Add 30 L of water to the reactor, stir for 15 minutes, and then separate the aqueous layer.

  • Palladium Removal: To the organic layer, add a solution of a palladium scavenger, such as N-acetyl-L-cysteine, in water. Stir at 60 °C for 2 hours. This step is crucial for reducing residual palladium in the final product to acceptable levels for pharmaceutical use.[4]

  • Isolation and Purification: Perform a solvent swap from toluene to a suitable crystallization solvent system (e.g., isopropanol/water) via distillation. Cool the solution to induce crystallization, hold at 0-5 °C for at least 2 hours, and then filter the product. Wash the filter cake with cold isopropanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 80-90% Expected Purity: >99% by HPLC

Step 2: Catalytic Hydrogenation of 5-Cyclopropyl-2-fluorobenzonitrile

This is a high-pressure reaction that requires specialized equipment and stringent safety protocols. The primary challenge is to achieve complete reduction of the nitrile to the primary amine while minimizing the formation of secondary and tertiary amine impurities.[3]

.dot

Hydrogenation_Workflow cluster_prep_H2 Reactor Preparation & Charging cluster_reaction_H2 Reaction & Monitoring cluster_workup_H2 Workup & Isolation Charge_Nitrile Charge 5-cyclopropyl-2-fluorobenzonitrile, solvent, and base Inert_H2 Inert with N2, then H2 Charge_Nitrile->Inert_H2 Charge_Catalyst Charge Raney Nickel catalyst slurry Inert_H2->Charge_Catalyst Pressurize_Heat Pressurize with H2 and heat Charge_Catalyst->Pressurize_Heat Monitor_Uptake Monitor H2 uptake and HPLC Pressurize_Heat->Monitor_Uptake Cool_Vent Cool, vent, and purge with N2 Monitor_Uptake->Cool_Vent Reaction Complete Filter_Catalyst Filter catalyst (wet) Cool_Vent->Filter_Catalyst Solvent_Removal Solvent removal Filter_Catalyst->Solvent_Removal Aqueous_Workup Aqueous workup/extraction Solvent_Removal->Aqueous_Workup Distillation Product distillation Aqueous_Workup->Distillation

Caption: Workflow for the Catalytic Hydrogenation step.

Protocol for the Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
5-Cyclopropyl-2-fluorobenzonitrile161.188.049.61.0
Raney® Nickel (water slurry)-0.8 (slurry wt)-10 wt%
Methanol-80 L--
Ammonia (7N in Methanol)-10 L--
Hydrogen Gas2.02As required--

Equipment:

  • 150 L high-pressure hydrogenation reactor (Hastelloy or stainless steel) with pressure and temperature controls, a cooling/heating jacket, and a robust agitation system.

  • Catalyst filtration system (e.g., enclosed filter press).

  • Distillation apparatus.

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has passed all pressure tests.

  • Charging: Charge the reactor with 5-cyclopropyl-2-fluorobenzonitrile (8.0 kg), methanol (80 L), and the methanolic ammonia solution (10 L). The presence of ammonia is critical to suppress the formation of secondary and tertiary amines by reacting with the intermediate imine.

  • Catalyst Handling and Charging: Under a nitrogen blanket, carefully charge the water-wet Raney® Nickel catalyst (0.8 kg) to the reactor. Caution: Raney® Nickel is pyrophoric when dry and must be handled with extreme care.[5]

  • Inerting and Pressurization: Seal the reactor. Purge the headspace three times with nitrogen, and then three times with hydrogen to remove all air. Pressurize the reactor with hydrogen to 10-15 bar.

  • Reaction: Begin agitation and heat the reactor to 60-70 °C. The hydrogen pressure will increase with temperature; adjust as needed to maintain a working pressure of 15-20 bar.

  • In-Process Control (IPC): Monitor the reaction by observing the rate of hydrogen uptake. When the uptake ceases, maintain the conditions for another 1-2 hours. Take a sample for HPLC analysis to confirm the disappearance of the starting material and the intermediate imine.

  • Workup - Catalyst Removal: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen pressure and purge the reactor three times with nitrogen. Under a continuous nitrogen purge , filter the reaction mixture to remove the Raney® Nickel catalyst. The filter cake must be kept wet with solvent at all times to prevent ignition.

  • Isolation: Transfer the filtrate to a separate reactor. Concentrate the solution by distilling off the methanol under reduced pressure.

  • Purification: The crude amine can be purified by vacuum distillation. Alternatively, it can be isolated as a hydrochloride salt by treating a solution of the amine in a suitable solvent (e.g., isopropanol) with hydrochloric acid, followed by crystallization.[6][7]

Expected Yield: 85-95% Expected Purity: >99.5% by GC

Safety, Health, and Environmental (SHE) Considerations

General:

  • All operations should be conducted in a well-ventilated area by trained personnel.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

Specific Hazards:

SubstanceKey HazardsHandling Precautions
5-Bromo-2-fluorobenzonitrile Toxic by ingestion, inhalation, and skin contact. Causes skin and eye irritation.Handle in a fume hood. Avoid creating dust. Use appropriate PPE.
Cyclopropylboronic Acid May cause skin and eye irritation.Handle with care, avoid dust generation. Store in a cool, dry place.[8]
Palladium Catalysts Heavy metal toxicity.Avoid inhalation of dust. Recover and recycle spent catalyst.
Raney® Nickel Pyrophoric when dry. [5] Potential carcinogen.Must be handled as a slurry or under an inert atmosphere. Never allow the catalyst to dry in the air. Spent catalyst must be quenched carefully.
Hydrogen Gas Extremely flammable and explosive. Use in a dedicated high-pressure reactor with appropriate safety interlocks and pressure relief systems.[9] Ensure the area is free of ignition sources.
High-Pressure Operations Risk of catastrophic failure if not properly managed.Only use certified and regularly inspected high-pressure equipment.[9] Ensure operators are thoroughly trained in high-pressure reactor safety.[9]

Analytical Methods and Quality Control

AnalysisMethodPurpose
Starting Material Identity & Purity HPLC, GC, NMR, FTIRConfirm identity and purity of 5-bromo-2-fluorobenzonitrile and cyclopropylboronic acid.
In-Process Control (Suzuki) HPLCMonitor the disappearance of starting material to determine reaction completion.
In-Process Control (Hydrogenation) HPLC, GC, H₂ UptakeMonitor the disappearance of starting nitrile and intermediate imine.
Residual Palladium ICP-MSQuantify palladium levels in the intermediate to ensure they are below the required limit for APIs.
Final Product Purity GC, HPLCDetermine the purity of this compound and quantify any impurities.
Final Product Identity NMR, IR, MSConfirm the structure of the final product.

Conclusion

The synthetic route and protocols outlined in this document provide a robust and scalable pathway to this compound, a crucial intermediate for the pharmaceutical industry. By leveraging a well-optimized Suzuki-Miyaura coupling and a carefully controlled catalytic hydrogenation, this process is designed for high yield, high purity, and operational safety. Adherence to the detailed protocols, in-process controls, and safety guidelines is essential for the successful and safe large-scale production of this valuable chemical entity.

References

  • Yao, M.-L., & Deng, M.-Z. (2000).
  • US Patent 5,777,166. (1998).
  • Yao, M.-L., & Deng, M.-Z. (2000).
  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (2020). New Journal of Chemistry.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Li, M.-Y., et al. (2020).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Cheng, J., et al. (2015). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Medicinal Chemistry Letters, 6(8), 923-928.
  • Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Bioprocess and Biosystems Engineering, 38(7), 1207-1227.
  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. (2018). The Journal of Organic Chemistry.
  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (2017). ACS Omega.
  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2009). Organic Process Research & Development.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018).
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • This compound. (n.d.). MySkinRecipes.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydr
  • US4739120A - Process for the hydrogenation of nitriles to primary amines - Google P
  • Large-scale crystallization of proteins for purification and formulation. (2015).
  • Raney nickel c
  • REACTOR DESIGN AND SAFETY. (n.d.). SCI.
  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (2021).
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2009).
  • 2-Bromo-5-fluorobenzonitrile | CAS Number 57381-39-2. (n.d.). Ossila.
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (2021).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
  • Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. (2020). Frontiers in Chemistry.
  • Crystalliz
  • FEDIOL Guide to good practice on safe operation of Hydrogen
  • Nitrile reduction using Pd/C. (2007). ChemSpider Synthetic Pages.
  • SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. (2024). Sigma-Aldrich.
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). Chemistry – An Asian Journal.
  • Hydrogenation: How we can make it safer. (2025). H.E.L Group.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. (2020). ACS Medicinal Chemistry Letters.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2019).
  • Crystallization and Purification. (n.d.).
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2022). ChemRxiv.
  • Raney nickel. (n.d.). Wikipedia.
  • 179897-89-3 | 5-Bromo-2-fluorobenzonitrile. (n.d.). Alachem Co., Ltd.
  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (2015). Tetrahedron Letters.
  • Hydrogenation Reactions. (2012). University of Pittsburgh.
  • Fast and scalable purification of a therapeutic full-length antibody based on process crystallization. (2013). Biotechnology and Bioengineering.
  • 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327. (n.d.). PubChem.

Sources

Application Note & Protocols: Strategic Derivatization of the Amine Group in (5-Cyclopropyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Diversity for Drug Discovery

(5-Cyclopropyl-2-fluorophenyl)methanamine is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors for cancer therapy and other bioactive molecules.[1] The primary amine group serves as a critical handle for molecular elaboration, allowing for the introduction of diverse functionalities to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. The presence of the 2-fluoro substituent and the 5-cyclopropyl group imparts unique electronic and conformational constraints that can be leveraged for targeted drug design.[2][3] The fluorine atom can influence the pKa of the amine and participate in favorable interactions with biological targets, while the cyclopropyl ring offers a rigid scaffold that can reduce susceptibility to oxidative metabolism.[2]

This guide provides a detailed exploration of two fundamental derivatization strategies for the amine group of this compound: acylation to form amides and sulfonylation to yield sulfonamides. These transformations are cornerstones of synthetic medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1] The protocols herein are designed to be robust and adaptable, with a focus on explaining the rationale behind experimental choices to empower researchers in their drug discovery endeavors.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight
This compoundthis compoundC₁₀H₁₂FN165.21 g/mol

Source: PubChem CID 57458428

Core Derivatization Strategies

The primary amine of this compound is a versatile nucleophile, readily participating in reactions with various electrophiles. This section details protocols for two of the most common and impactful derivatization reactions: acylation and sulfonylation.

Acylation: Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[4][5] Amides are generally stable functional groups and can participate in crucial hydrogen bonding interactions with protein targets. The reaction involves the coupling of the primary amine with a carboxylic acid, typically activated by a coupling reagent, or with a more reactive carboxylic acid derivative like an acyl chloride.[5][6]

This protocol utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation with a carboxylic acid.[6][7] This method is valued for its mild conditions and broad substrate scope.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Amine This compound Mix1 Dissolve Amine, Acid, and HOBt in Solvent Amine->Mix1 Acid Carboxylic Acid (R-COOH) Acid->Mix1 Solvent Anhydrous DCM/DMF Solvent->Mix1 Base DIPEA Base->Mix1 Optional, if acid salt is used Cool Cool to 0 °C Mix1->Cool Add_EDC Add EDC Solution Cool->Add_EDC Stir Stir at RT (4-16 h) Add_EDC->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with aq. HCl, aq. NaHCO₃, Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Purify Purify (Chromatography) Dry->Purify Product Product Purify->Product Final Amide Derivative

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (optional, if using a carboxylic acid salt)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired carboxylic acid (1.05 equiv.), and HOBt (1.1 equiv.).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv.) portion-wise to the stirred solution. If the carboxylic acid is in the form of a salt, add DIPEA (1.5 equiv.).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

For a more rapid and often higher-yielding reaction, an acyl chloride can be used. This method, a variation of the Schotten-Baumann reaction, is particularly effective but requires careful handling of the moisture-sensitive acyl chloride.[6]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Amine This compound Mix1 Dissolve Amine and Base in Solvent Amine->Mix1 Base Pyridine or TEA Base->Mix1 Solvent Anhydrous DCM Solvent->Mix1 Cool Cool to 0 °C Mix1->Cool Add_AcylCl Add Acyl Chloride (R-COCl) dropwise Cool->Add_AcylCl Stir Stir at 0 °C to RT (1-4 h) Add_AcylCl->Stir Quench Quench with Water Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with aq. HCl, aq. NaHCO₃, Brine Extract->Wash Dry Dry (MgSO₄) Wash->Dry Purify Purify (Chromatography) Dry->Purify Product Product Purify->Product Final Amide Derivative

Caption: Workflow for acylation with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride of interest

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM.

  • Add a suitable base, such as pyridine or triethylamine (1.2 equiv.).[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 equiv.), dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred amine solution.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Sulfonylation: Sulfonamide Synthesis

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[8] The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a classic and reliable transformation.[9]

This protocol describes the reaction of this compound with a sulfonyl chloride in the presence of a base to yield the corresponding sulfonamide.[9][10]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Sulfonylation Reaction cluster_workup Work-up & Purification Amine This compound Mix1 Dissolve Amine and Base in Solvent Amine->Mix1 Base Pyridine or TEA Base->Mix1 Solvent Anhydrous DCM or THF Solvent->Mix1 Cool Cool to 0 °C Mix1->Cool Add_SulfonylCl Add Sulfonyl Chloride (R-SO₂Cl) dropwise Cool->Add_SulfonylCl Stir Stir at RT (2-24 h) Add_SulfonylCl->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with aq. HCl, aq. NaHCO₃, Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Purify Purify (Chromatography) Dry->Purify Product Product Purify->Product Final Sulfonamide Derivative

Caption: Workflow for sulfonamide synthesis.

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and dissolve it in anhydrous DCM or THF.

  • Add a suitable base, such as pyridine or triethylamine (1.5 equiv.).[9]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.05 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.[9]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.[9]

  • Quench the reaction by adding water.

  • If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Analytical Characterization

The successful derivatization of this compound should be confirmed by appropriate analytical techniques.

TechniqueExpected Observations for Derivatization
¹H NMR Spectroscopy Disappearance of the broad singlet corresponding to the -NH₂ protons (typically in the 1-2 ppm range).[11] Appearance of a new N-H signal (amide or sulfonamide) at a different chemical shift, often downfield. Characteristic shifts for the protons of the newly introduced acyl or sulfonyl group.
¹³C NMR Spectroscopy Appearance of a new carbonyl carbon signal for amides (typically 160-180 ppm). Shifts in the carbon signals of the benzylic -CH₂- group and the aromatic ring adjacent to the newly formed amide or sulfonamide linkage.
IR Spectroscopy Disappearance of the two N-H stretching bands characteristic of a primary amine (around 3400-3300 cm⁻¹).[12] Appearance of a new N-H stretching band for the secondary amide or sulfonamide (around 3350-3310 cm⁻¹).[12] For amides, a strong C=O stretching band will appear around 1650 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ or [M]⁺) will correspond to the calculated mass of the derivatized product. Fragmentation patterns can provide further structural confirmation.

Troubleshooting and Scientific Insights

  • Low Yield in Amide Coupling: If yields are low with EDC/HOBt, consider using a more potent coupling reagent such as HATU or HBTU, especially for sterically hindered carboxylic acids or if the amine's nucleophilicity is reduced by the electron-withdrawing fluorine atom. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.

  • Di-sulfonylation: While less common with a 1:1 stoichiometry, di-sulfonylation can occur if excess sulfonyl chloride is used or at elevated temperatures.[9] To mitigate this, ensure slow, dropwise addition of the sulfonyl chloride at 0 °C and use a slight excess of the amine if necessary.[10]

  • Reaction Monitoring: The polarity of the starting amine, the amide/sulfonamide product, and the reagents will differ significantly. Choose a TLC solvent system that provides good separation (e.g., ethyl acetate/hexanes) to accurately monitor the reaction's progress.

  • Impact of Substituents: The electron-withdrawing nature of the 2-fluoro substituent may slightly decrease the nucleophilicity of the primary amine compared to its non-fluorinated analog. However, this effect is generally not significant enough to impede the reactions described. The cyclopropyl group is stable under these conditions but can be susceptible to ring-opening under strongly acidic or certain oxidative conditions, which are avoided in these protocols.[2][13]

Conclusion

The derivatization of this compound via acylation and sulfonylation represents a powerful and versatile approach for the synthesis of novel compounds with potential therapeutic applications. The detailed protocols and insights provided in this application note offer a solid foundation for researchers to confidently and efficiently explore the chemical space around this important scaffold, accelerating the pace of drug discovery and development.

References

  • Li, Y., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. JoVE. [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Walters, Z. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Fiveable. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • ResearchGate. (2006). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ResearchGate. [Link]

  • ResearchGate. (2024). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Organic-Chemistry.org. [Link]

  • Peng, Y., et al. (2018). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. [Link]

  • ACS Omega. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Publications. [Link]

  • ResearchGate. (2022). 1. Reaction of primary amine with OPA. ResearchGate. [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (2014). PMC. [Link]

  • R Discovery. (2009). NMR Studies of Amine Species in MEA−CO2−H2O System: Modification of the Model of Vapor−Liquid Equilibrium (VLE). R Discovery. [Link]

  • Designing Around Problematic Functionalities in Drug Discovery. [Source not further identified]. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • ResearchGate. (2022). Conformational preference of A) cyclopropyl amine derivatives;[1].... ResearchGate. [Link]

  • Lead Sciences. This compound. Lead Sciences. [Link]

  • PMC. (2014). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC. [Link]

  • ACS Omega. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Publications. [Link]

  • PubChem. (2026). 5-[2-[2-[[5-Cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]ethoxy]ethoxymethyl]-2-fluorobenzoic acid. PubChem. [Link]

  • ResearchGate. (2006). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. ResearchGate. [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of (5-Cyclopropyl-2-fluorophenyl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize and evaluate novel chemical entities is paramount.[1][2][3] (5-Cyclopropyl-2-fluorophenyl)methanamine and its analogs are key intermediates in the synthesis of various pharmaceutical agents, including kinase inhibitors for cancer therapy.[4] The unique combination of the cyclopropyl and fluorophenyl moieties can enhance metabolic stability, binding selectivity, and overall efficacy of drug candidates.[4] Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and improved purity profiles.[1][2][5][6] This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating, a mechanism distinct from conventional heating methods.[7] This application note provides detailed protocols for the microwave-assisted synthesis of this compound, exploring multiple strategic approaches to empower researchers in their medicinal chemistry endeavors.

The Rationale for Microwave Intervention

The decision to employ microwave irradiation is grounded in its proven ability to overcome the activation energy barriers of chemical reactions more efficiently than conventional heating.[1] This often leads to cleaner reactions with fewer byproducts, simplifying downstream purification. For the synthesis of the target methanamine analogs, which involves transformations like reductive amination or nitrile reduction, microwave energy can significantly accelerate these processes, turning multi-hour or overnight reactions into procedures that are often completed within minutes.[1][5]

Synthetic Strategies and Protocols

Two primary retrosynthetic disconnections for the target molecule, this compound, are considered the most viable under microwave-assisted conditions:

  • Reductive Amination of a Benzaldehyde Precursor: A direct and atom-economical approach starting from 5-cyclopropyl-2-fluorobenzaldehyde.

  • Reduction of a Benzonitrile Precursor: A reliable method involving the reduction of 2-fluoro-5-cyclopropylbenzonitrile.

The following sections provide detailed, step-by-step protocols for these synthetic pathways.

Strategy 1: Microwave-Assisted Reductive Amination

This strategy leverages the commercially available or readily synthesized 5-cyclopropyl-2-fluorobenzaldehyde. The reductive amination is a one-pot reaction where the aldehyde first reacts with an ammonia source to form an imine in situ, which is then immediately reduced to the desired primary amine.

Workflow for Reductive Amination

G cluster_0 Preparation cluster_1 Microwave Reaction cluster_2 Work-up and Purification A 5-Cyclopropyl-2-fluorobenzaldehyde E Combine reactants in microwave vial A->E B Ammonia Source (e.g., Ammonium Acetate) B->E C Reducing Agent (e.g., Sodium Borohydride) C->E D Solvent (e.g., Methanol) D->E F Irradiate at specified temperature and time E->F Seal vial G Quench reaction F->G Cool to RT H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J K This compound J->K

Caption: Workflow for Microwave-Assisted Reductive Amination.

Detailed Protocol: Reductive Amination

Materials:

  • 5-Cyclopropyl-2-fluorobenzaldehyde

  • Ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Monowave microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add 5-cyclopropyl-2-fluorobenzaldehyde (1.0 mmol, 164.2 mg), ammonium acetate (10.0 mmol, 770.8 mg), and methanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10 minutes.

  • Cool the vial to room temperature.

  • Carefully add sodium borohydride (2.0 mmol, 75.6 mg) portion-wise to the reaction mixture.

  • Re-seal the vial and irradiate at 80°C for an additional 5 minutes.

  • After cooling, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

ParameterValueRationale
Temperature 80°CProvides sufficient energy for imine formation without significant side reactions.
Time (Imine Formation) 10 minMicrowave irradiation significantly accelerates this step compared to conventional heating.
Time (Reduction) 5 minThe reduction of the imine is typically rapid under these conditions.
Solvent MethanolA polar solvent that couples well with microwave energy and is suitable for both reaction steps.
Ammonia Source Ammonium AcetateA convenient and stable source of ammonia for in situ imine formation.
Reducing Agent Sodium BorohydrideA mild and selective reducing agent for the imine.

Strategy 2: Microwave-Assisted Nitrile Reduction

This approach begins with 2-fluoro-5-cyclopropylbenzonitrile, which can be synthesized from commercially available precursors. The nitrile group is then reduced to the primary amine using a suitable reducing agent under microwave irradiation.

Workflow for Nitrile Reduction

G cluster_0 Preparation cluster_1 Microwave Reaction cluster_2 Work-up and Purification A 2-Fluoro-5-cyclopropylbenzonitrile D Combine reactants in microwave vial A->D B Reducing Agent (e.g., NaBH₄/CoCl₂) B->D C Solvent (e.g., Methanol) C->D E Irradiate at specified temperature and time D->E Seal vial F Quench reaction E->F Cool to RT G Filter and concentrate F->G H Purify by column chromatography G->H I This compound H->I

Caption: Workflow for Microwave-Assisted Nitrile Reduction.

Detailed Protocol: Nitrile Reduction

Materials:

  • 2-Fluoro-5-cyclopropylbenzonitrile

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Dichloromethane (DCM)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Monowave microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-fluoro-5-cyclopropylbenzonitrile (1.0 mmol, 161.2 mg), CoCl₂·6H₂O (0.2 mmol, 47.6 mg), and methanol (5 mL).

  • Cool the mixture in an ice bath and add sodium borohydride (5.0 mmol, 189.2 mg) portion-wise.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes.

  • After cooling, carefully add ammonium hydroxide solution (5 mL) to quench the reaction and precipitate the cobalt salts.

  • Filter the mixture through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

ParameterValueRationale
Temperature 100°CHigher temperature facilitates the reduction of the robust nitrile group.
Time 15 minSufficient time for complete reduction under microwave conditions.
Solvent MethanolA polar solvent that effectively absorbs microwave energy.
Reducing System NaBH₄/CoCl₂A well-established system for the reduction of nitriles to primary amines.

Characterization of the Final Product

The synthesized this compound and its analogs should be characterized using standard analytical techniques to confirm their identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic, cyclopropyl, and benzylic protons with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all unique carbon atoms, including the characteristic upfield signals for the cyclopropyl group and the C-F coupling.
¹⁹F NMR A singlet or a multiplet (depending on coupling with aromatic protons) confirming the presence of the fluorine atom.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the product.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety and Handling

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Microwave vials are designed for high pressures; however, care should be taken not to exceed the recommended volumes and temperatures.

  • Sodium borohydride is a reactive substance; handle with care and avoid contact with acidic solutions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of this compound and its analogs. The protocols detailed in this application note offer robust starting points for researchers in medicinal chemistry and drug discovery. By significantly reducing synthesis time, MAOS allows for the faster generation of compound libraries for biological screening, thereby accelerating the drug development pipeline.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed chemistry: a new technique in drug discovery. Drug Discovery Today, 6(8), 406-416. [Link]

  • Santagada, V., Frecentese, F., Perissutti, E., Fiorino, F., Severino, B., & Caliendo, G. (2009). Microwave assisted synthesis: a new technology in drug discovery. Mini reviews in medicinal chemistry, 9(13), 1492-1504. [Link]

  • Mavandadi, F., & Lidström, P. (2004). Microwave-assisted chemistry in drug discovery. Current topics in medicinal chemistry, 4(7), 773-792. [Link]

  • Sekhon, B. S. (2010). Microwave-assisted pharmaceutical synthesis: An overview. International Journal of PharmTech Research, 2(1), 827-833. [Link]

  • Bagnell, L., & Strauss, C. R. (1999). Uncatalyzed hydrogen-transfer reductions of aldehydes and ketones. Journal of the Chemical Society, Chemical Communications, (3), 287-288. [Link]

  • Varma, R. S., & Dahiya, R. (1998). Sodium borohydride on wet clay: solvent-free reductive amination of carbonyl compounds using microwaves. Tetrahedron, 54(23), 6293-6298. [Link]

  • Kappe, C. O. (2013). The role of microwave-assisted synthesis in organic chemistry. Angewandte Chemie International Edition, 52(4), 1088-1089. [Link]

  • Google Patents. (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Calcio Gaudino, E., et al. (2019). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Molecules, 24(8), 1593. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Cheng, J., et al. (2015). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 58(5), 2415-2431. [Link]

Sources

Application Notes and Protocols for Chiral Separation of Fluorinated Cyclopropylamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Cyclopropylamines in Modern Drug Discovery

Fluorinated cyclopropylamines are increasingly vital scaffolds in medicinal chemistry. The unique combination of the rigid, three-dimensional cyclopropane ring and the electron-withdrawing properties of fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] As most biological targets are chiral, the enantiomers of a fluorinated cyclopropylamine-containing drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical and preparative methods for the chiral separation of these enantiomers is a critical task in the pharmaceutical industry.[3][4]

This comprehensive guide provides detailed application notes and protocols for the chiral separation of fluorinated cyclopropylamine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The methodologies presented herein are grounded in established principles of chiral recognition and are designed to provide researchers, scientists, and drug development professionals with a practical framework for tackling these challenging separations.

Understanding the Analyte: The Role of Fluorine and the Cyclopropyl Ring in Chiral Recognition

The successful chiral separation of fluorinated cyclopropylamines hinges on exploiting the subtle differences in how their enantiomers interact with a chiral stationary phase (CSP). The presence of fluorine and the cyclopropyl group introduces specific stereoelectronic features that influence these interactions:

  • The Cyclopropyl Scaffold : This rigid ring system limits conformational flexibility, presenting a more defined three-dimensional structure to the CSP. This can lead to more specific and effective chiral recognition compared to more flexible aliphatic amines.

  • The Fluorine Atom(s) : Fluorine's high electronegativity can create strong dipoles within the molecule and alter the basicity of the amine group.[2] These changes can significantly impact hydrogen bonding and dipole-dipole interactions with the CSP, which are key mechanisms for chiral recognition on many common CSPs.[5] The position and number of fluorine atoms (e.g., monofluorinated, difluorinated, or trifluoromethylated) will further modulate these effects.[5][6]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability and the diverse interaction mechanisms they offer, including hydrogen bonding, π-π interactions, and steric hindrance.[5][7] Cyclodextrin-based CSPs, which rely on the formation of inclusion complexes, can also be effective, particularly if the fluorinated cyclopropylamine has a suitable size and hydrophobicity to fit within the cyclodextrin cavity.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): The Workhorses for Chiral Amine Separations

HPLC and SFC are the most powerful and widely used techniques for the chiral separation of non-volatile and thermally labile compounds like fluorinated cyclopropylamines.[3][8] Polysaccharide-based CSPs are particularly successful for these separations.

Method Development Strategy for HPLC and SFC

A systematic screening approach is the most efficient way to identify a suitable chiral separation method. The following workflow is recommended:

Sources

A Guide to Cyclopropanation Reaction Conditions for Fluorinated Styrene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Authored by Gemini, Senior Application Scientist

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the conformationally constrained cyclopropane ring, a privileged scaffold in medicinal chemistry, the resulting fluorinated cyclopropanes represent a class of building blocks with immense potential.[2][3] These motifs are found in a range of bioactive compounds, including the antineoplastic drug Zosuquidar.[1]

However, the synthesis of these valuable structures, particularly with high stereocontrol, presents a significant challenge. The electronic properties of fluorinated styrenes can dramatically influence their reactivity in cyclopropanation reactions, necessitating careful selection of reaction conditions.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for the cyclopropanation of fluorinated styrene precursors. We will delve into the mechanistic rationale behind different experimental choices, provide detailed step-by-step protocols for key reactions, and offer insights into troubleshooting and optimization.

Core Principles: Navigating the Cyclopropanation of Fluorinated Styrenes

The successful cyclopropanation of a fluorinated styrene hinges on a nuanced understanding of the interplay between the substrate, the carbene source, and the catalyst.

The Influence of Fluorine Substitution

The position and number of fluorine atoms on the styrene precursor are critical determinants of its reactivity. Fluorine's high electronegativity can destabilize the cyclopropane ring by drawing electron density from the C-C bonds, which already possess significant p-character.[5] This electronic effect can either activate or deactivate the double bond towards carbene addition, depending on the specific substitution pattern. For instance, geminal fluorine substitution on the cyclopropane ring is particularly stabilizing due to anomeric-like interactions.[3][6]

Selecting the Appropriate Carbene Precursor

The choice of carbene or carbenoid precursor is fundamental to the reaction's success. Several classes of reagents are commonly employed:

  • Diazo Compounds: Reagents like ethyl diazoacetate (EDA) are widely used in transition metal-catalyzed reactions.[7][8][9] They serve as precursors to metal carbene intermediates, which then react with the alkene.[7]

  • Sulfur Ylides: In the Corey-Chaykovsky reaction, sulfur ylides, generated in situ from sulfonium salts, act as nucleophiles that attack the double bond of electron-deficient styrenes, leading to cyclopropane formation.[10][11][12][13] This method is particularly effective for accessing cis-configured trifluoromethyl cyclopropanes.[10][14]

  • Zinc Carbenoids: The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to the alkene.[15][16][17] This reaction is known for its stereospecificity.[15]

  • Iodonium Ylides: These hypervalent iodine reagents can serve as carbene precursors under photochemical conditions, often without the need for a metal catalyst.[18][19][20]

The Role of the Catalyst

The catalyst is central to controlling the reactivity and selectivity of the cyclopropanation.

  • Transition Metals (Rh, Cu, Ru): Rhodium and copper complexes are the most common catalysts for reactions involving diazo compounds.[7][9][21] Chiral ligands on these metals are crucial for achieving high enantioselectivity.[22][23][24] Ruthenium porphyrin complexes have also shown high efficiency.[23] The general mechanism involves the formation of a metal carbene, which then undergoes a concerted addition to the alkene.[7]

  • Biocatalysts: Engineered enzymes, such as myoglobin variants, have emerged as powerful catalysts for the highly stereoselective synthesis of fluorinated cyclopropanes, offering transformations not readily accessible through traditional chemocatalysis.[1][25]

Visualizing the Pathways: Reaction Schemes and Decision-Making

To aid in the selection of an appropriate method, the following diagrams outline the general reaction and a decision-making workflow.

Caption: General scheme for the cyclopropanation of fluorinated styrenes.

Decision_Tree start Desired Fluorinated Cyclopropane stereocontrol Is high stereoselectivity critical? start->stereocontrol precursor What carbene precursor is available? stereocontrol->precursor No method1 Asymmetric Catalysis (Chiral Rh/Cu Ligands) stereocontrol->method1 Yes method2 Biocatalysis (Engineered Enzymes) stereocontrol->method2 Yes, and available diazo Diazo Compound precursor->diazo ylide Sulfur Ylide precursor->ylide zn_carbenoid Dihalomethane precursor->zn_carbenoid method3 Standard Transition Metal Catalysis (Rh, Cu) method4 Corey-Chaykovsky (Sulfur Ylides) method5 Simmons-Smith (Zinc Carbenoid) diazo->method3 ylide->method4 zn_carbenoid->method5

Caption: Decision tree for selecting a cyclopropanation method.

Protocols and Methodologies

Method 1: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This method is a robust and widely used approach for the cyclopropanation of a variety of styrenes. The choice of rhodium catalyst and ligands can be tuned to achieve desired stereoselectivity.

Rationale: Dirhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective at catalyzing the decomposition of diazo compounds to form rhodium-carbene intermediates.[7] These intermediates then react with the fluorinated styrene in a concerted fashion, generally preserving the stereochemistry of the alkene.[7] For asymmetric reactions, chiral dirhodium carboxylates are employed.[22][24]

Detailed Protocol:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the fluorinated styrene (1.0 mmol, 1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or 1,2-dichloroethane, 5 mL).

  • Reagent Addition: In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in the same anhydrous solvent (5 mL).

  • Reaction Execution: Place the reaction flask in a temperature-controlled bath (typically 25-40 °C). Add the EDA solution dropwise to the stirred reaction mixture over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting styrene is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated cyclopropane.

CatalystStyrene SubstrateDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee)Yield (%)Reference
Rh₂(S-PTTL)₄α-boryl styrenes>95:5up to 99%High[24]
[Ru(D₄-porphyrin)(CO)]Styrene-up to 90.8%High[23]
Rh₂(OAc)₄Substituted Styrenestrans favored--[8]
Method 2: Corey-Chaykovsky Cyclopropanation

This method is particularly useful for electron-deficient fluorinated styrenes, such as those bearing a nitro group, and can provide access to otherwise difficult-to-synthesize cis-cyclopropanes.[10][11][14]

Rationale: The reaction proceeds via the nucleophilic attack of a sulfur ylide on the electron-deficient double bond of the styrene derivative.[12][13] This is followed by an intramolecular displacement of the sulfonium group to form the cyclopropane ring.[12] The use of sulfoxonium ylides often favors 1,4-addition to enones, leading to cyclopropanes.[13]

Detailed Protocol:

  • Ylide Generation: In a flame-dried, argon-purged flask, suspend trimethylsulfonium iodide (1.2 mmol, 1.2 equiv) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add a strong base, such as sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv), portion-wise. Stir the mixture at room temperature for 1 hour to generate the ylide.

  • Substrate Addition: Cool the ylide solution to 0 °C and add a solution of the fluorinated nitro-styrene (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Ylide PrecursorStyrene SubstrateDiastereoselectivity (cis:trans)Yield (%)Reference
Trimethylsulfonium iodideNitro styrenesFavors cisGood to Excellent[10][11][14]

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

    • Slow Reaction: Increase the reaction temperature or catalyst loading. For sluggish substrates, a more reactive carbene precursor may be necessary.

  • Poor Stereoselectivity:

    • Ligand Choice: For asymmetric reactions, screen a variety of chiral ligands to find the optimal one for the specific substrate.

    • Temperature: Lowering the reaction temperature can often improve stereoselectivity.

  • Side Reactions:

    • Carbene Dimerization: In reactions with diazo compounds, slow addition via syringe pump is critical to prevent the formation of diethyl maleate and fumarate.

Conclusion

The cyclopropanation of fluorinated styrenes is a powerful tool for the synthesis of valuable building blocks in drug discovery and materials science. A thorough understanding of the interplay between the substrate's electronic properties, the choice of carbene precursor, and the catalytic system is paramount for success. This guide provides a foundation of knowledge and practical protocols to enable researchers to effectively navigate the challenges and opportunities in this exciting area of synthetic chemistry. The continued development of new catalysts, including biocatalytic systems, promises to further expand the scope and utility of these important transformations.

References

  • Villada, J. D., Majhi, J., Hendricks, M. E., & Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Couturier, C., & Charette, A. B. (2010). Synthesis and Applications of Fluorocyclopropanes. Synlett, 2010(12), 1775-1793.
  • Hock, K. J., Hommelsheim, R., & Koenigs, R. M. (2017). Corey–Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. The Journal of Organic Chemistry, 82(15), 8220–8227. [Link]

  • Dolbier, W. R., Jr., & Battiste, M. A. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1071–1098.
  • PubMed. (2017). Corey-Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. Retrieved from [Link]

  • Rubin, M., & Rubina, M. (2013). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 113(5), 3435–3512.
  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]

  • Dolbier, W. R., Jr., & Battiste, M. A. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1071–1098. [Link]

  • ResearchGate. (2017). Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. Retrieved from [Link]

  • Villada, J. D., Majhi, J., Hendricks, M. E., & Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Uyeda, C. (2019). Transition metal catalyzed Simmons-Smith type cyclopropanations.
  • de la Torre, D., & Alcázar, J. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry–A European Journal, 26(62), 14119-14123.
  • ResearchGate. (n.d.). Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. Retrieved from [Link]

  • Guranova, N., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic letters, 11(21), 4926–4929. [Link]

  • Brookhart, M., & Studabaker, W. B. (1987). Cyclopropanes from reactions of transition metal carbene complexes with olefins. Chemical Reviews, 87(2), 411–432. [Link]

  • ResearchGate. (2020). Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes with Aryldiazoacetates. Retrieved from [Link]

  • Mondal, S., & Jemmis, E. D. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry, 265, 110078. [Link]

  • Zhang, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 12753–12762. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Light‐mediated reactions of iodonium ylides. Retrieved from [Link]

  • Liu, Y., et al. (2018). Efficient synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation of α-trifluoromethyl styrenes with chloroacetonitrile and ethyl chloroacetate. New Journal of Chemistry, 42(18), 15003-15007. [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the cyclopropanation between iodonium ylides and alkenes under blue LED irradiation. Retrieved from [Link]

  • UWSpace. (2021). Applications of Iodonium Ylides for Donor-Acceptor Cyclopropane Synthesis. Retrieved from [Link]

  • Murphy, J. A., et al. (2019). Blue LED Irradiation of Iodonium Ylides Gives Diradical Intermediates for Efficient Metal-free Cyclopropanation with Alkenes. Angewandte Chemie International Edition, 58(47), 16959–16965. [Link]

  • ResearchGate. (n.d.). Cyclopropanation of alkenes with iodonium ylides. Retrieved from [Link]

  • Cheung, W.-H., et al. (1998). Catalytic and asymmetric cyclopropanation of styrenes catalysed by ruthenium porphyrin and porphycene complexes. Chemical Communications, (16), 1707-1708. [Link]

  • Zhang, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 12753–12762. [Link]

  • CCS Chemistry. (2020). Nitromethane-Enabled Fluorination of Styrenes and Arenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6653. [Link]

  • ResearchGate. (n.d.). Reaction outcome using a) non‐fluorinated styrene 7, b) fluorinated aliphatic alkene 9 and c) (E)‐α‐fluoro‐β‐methylstyrene (11). Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. Retrieved from [Link]

  • Mondal, S., & Jemmis, E. D. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry, 265, 110078. [Link]

  • Li, H., et al. (2018). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes. Chemical Communications, 54(76), 10692-10695. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropanation of Diazoesters with Styrene Derivatives Catalyzed by Magnetically Recoverable Copper-Plated Iron Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Cyclopropyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Cyclopropyl-2-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate. This compound is a crucial building block in the development of kinase inhibitors for cancer therapy, making a high-yield, reproducible synthesis paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your experimental outcomes.

Synthetic Overview: From Nitrile to Primary Amine

The most common and direct route to synthesizing this compound is through the reduction of the corresponding nitrile, 5-cyclopropyl-2-fluorobenzonitrile. This transformation can be achieved through two primary methods: catalytic hydrogenation or chemical reduction with a metal hydride.


Start [label="5-Cyclopropyl-2-fluorobenzonitrile"]; Mid1 [label="Reduction Method"]; Route1 [label="Catalytic Hydrogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Route2 [label="Chemical Reduction\n(e.g., LiAlH4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Mid1 [label="Precursor"]; Mid1 -> Route1 [label="Option 1"]; Mid1 -> Route2 [label="Option 2"]; Route1 -> End; Route2 -> End; }

Synthetic pathways to the target amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Nitrile

  • Symptom: TLC or GC-MS analysis shows a significant amount of unreacted 5-cyclopropyl-2-fluorobenzonitrile.

  • Potential Causes & Solutions:

    • For Catalytic Hydrogenation:

      • Inactive Catalyst: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old, improperly stored, or poisoned.

        • Solution: Use a fresh batch of catalyst. For Raney Nickel, ensure it is properly activated before use.[2] Avoid sulfur-containing compounds or other common catalyst poisons in your reaction setup.

      • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion.

        • Solution: Increase the hydrogen pressure. While some hydrogenations can be performed at atmospheric pressure, others may require elevated pressures (e.g., 5 bar) to proceed efficiently.[2]

      • Inadequate Temperature: The reaction temperature may be too low.

        • Solution: Gently increase the reaction temperature. For example, some hydrogenations are conducted at around 50°C.[2]

      • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen.

        • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst.

    • For Chemical Reduction (e.g., LiAlH₄):

      • Deactivated Reducing Agent: Lithium aluminum hydride (LiAlH₄) is extremely moisture-sensitive.

        • Solution: Use freshly opened LiAlH₄ or a properly stored, anhydrous sample. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Insufficient Stoichiometry: An inadequate amount of the reducing agent will lead to incomplete reaction.

        • Solution: Use a sufficient excess of LiAlH₄. Typically, 1.5 to 2 equivalents are used for nitrile reductions.

      • Low Reaction Temperature: While the initial addition of LiAlH₄ is often done at a low temperature to control the exotherm, the reaction may require warming to room temperature or even gentle refluxing to go to completion.[3]

Issue 2: Formation of Secondary and Tertiary Amine Byproducts

  • Symptom: Mass spectrometry or NMR analysis of the crude product shows the presence of species with higher molecular weights corresponding to di- and tri-substituted amines.

  • Potential Causes & Solutions:

    • For Catalytic Hydrogenation:

      • Reaction Mechanism: The intermediate imine formed during the reduction can react with the newly formed primary amine, leading to the formation of a secondary amine, which can be further reduced. This is a common issue in nitrile hydrogenations.[4]

        • Solution 1: Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the intermediate imine with the product amine. Using a solution of ammonia in an alcohol (e.g., 2N ethanolic ammonia) as the solvent system is a common strategy.[2]

        • Solution 2: Use of Specific Catalysts: Some catalyst systems are more selective for the formation of primary amines. For instance, rhodium catalysts have been shown to be effective in minimizing byproduct formation.[4]

    • For Chemical Reduction (e.g., LiAlH₄):

      • Work-up Procedure: Improper quenching of the reaction can sometimes lead to side reactions.

        • Solution: Follow a well-established quenching procedure, such as the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water), to ensure the clean decomposition of the aluminum complexes and minimize side reactions.[3]

Issue 3: Reductive Dehalogenation

  • Symptom: The product mixture contains (5-cyclopropylphenyl)methanamine, indicating the loss of the fluorine atom.

  • Potential Causes & Solutions:

    • For Catalytic Hydrogenation:

      • Harsh Reaction Conditions: High temperatures, high hydrogen pressure, or a highly active catalyst (like Palladium on Carbon) can sometimes lead to the cleavage of the carbon-fluorine bond.

        • Solution: Use milder reaction conditions (lower temperature and pressure). Consider using a less active catalyst or a catalyst system known to be less prone to causing dehalogenation.

Issue 4: Difficulty in Product Isolation and Purification

  • Symptom: The product is difficult to extract from the aqueous phase, or it co-elutes with impurities during column chromatography.

  • Potential Causes & Solutions:

    • Product is a Basic Amine: Primary amines are basic and can be protonated, making them water-soluble.

      • Solution 1: Basification during Extraction: During the work-up, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent. This will ensure the amine is in its free base form and has higher solubility in organic solvents.

      • Solution 2: Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the amine and improve extraction efficiency.

      • Solution 3: Acid-Base Extraction for Purification: If impurities are neutral or acidic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl) to move the amine into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer and re-extract the purified amine.

    • Formation of Emulsions: The presence of aluminum salts (from LiAlH₄ reduction) can lead to the formation of emulsions during work-up.

      • Solution: A proper Fieser workup should result in a granular precipitate that is easy to filter off.[3] If an emulsion still forms, adding more anhydrous sodium sulfate or filtering the entire mixture through a pad of Celite can help to break it.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A: The most direct precursor is 5-cyclopropyl-2-fluorobenzonitrile. This compound can be synthesized through various methods, often involving the introduction of the cyclopropyl group via a cyclopropanation reaction and the fluorine atom through a halogen exchange or electrophilic fluorination.[2]

Q2: Which reduction method is generally preferred: catalytic hydrogenation or chemical reduction?

A: The choice of method depends on the available equipment, scale of the reaction, and safety considerations.

  • Catalytic Hydrogenation (e.g., with Raney Nickel) is often preferred for larger-scale syntheses due to its cost-effectiveness and the avoidance of pyrophoric reagents. However, it requires specialized high-pressure hydrogenation equipment. The key challenge is to control the selectivity to avoid the formation of secondary and tertiary amines.[2][4]

  • Chemical Reduction with LiAlH₄ is a very effective and general method for reducing nitriles to primary amines and is well-suited for lab-scale synthesis.[5][6] The main drawbacks are the hazardous nature of LiAlH₄ and the need for strictly anhydrous conditions.

FeatureCatalytic Hydrogenation (Raney Ni)Chemical Reduction (LiAlH₄)
Reagent Handling Non-pyrophoric catalystPyrophoric and water-reactive
Equipment Requires a pressure reactorStandard laboratory glassware
Key Challenge Selectivity (secondary/tertiary amines)Handling of hazardous reagent
Typical Conditions H₂ (e.g., 5 bar), 50°C, in 2N ethanolic NH₃[2]Anhydrous ether or THF, 0°C to reflux[3]
Work-up Filtration of the catalystCareful quenching of excess reagent

Q3: How can I monitor the progress of the reaction?

A: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) is suitable. The starting nitrile will be less polar (higher Rf) than the product amine (lower Rf, often showing tailing on silica gel).

Q4: My NMR spectrum of the final product looks clean, but the yield is low. Where could the product have been lost?

A: Low isolated yield with a clean spectrum often points to losses during the work-up and purification steps.

  • Incomplete Extraction: As a basic amine, your product might remain in a slightly acidic or neutral aqueous phase. Re-extract the aqueous layers after ensuring the pH is strongly basic.

  • Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the product is in its free base form.

  • Adsorption on Silica Gel: Primary amines can sometimes irreversibly adsorb to silica gel during column chromatography. To mitigate this, you can pre-treat the silica gel with a small amount of triethylamine in the eluent (e.g., 1%).

Q5: Are there any alternative synthetic routes to this compound?

A: An alternative approach would be a two-step process starting from 5-cyclopropyl-2-fluorobenzoic acid. The carboxylic acid could be converted to an amide, which is then reduced to the primary amine using LiAlH₄ or another suitable reducing agent. Another possibility is the reductive amination of 5-cyclopropyl-2-fluorobenzaldehyde with a source of ammonia. However, the reduction of the nitrile is generally the most direct and efficient method.


Start [label="Low Yield of Amine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Check Conversion of Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; A1_Low [label="Low Conversion", fillcolor="#FBBC05", fontcolor="#202124"]; A1_High [label="High Conversion", fillcolor="#34A853", fontcolor="#FFFFFF"];

Q2 [label="Check for Byproducts", fillcolor="#F1F3F4", fontcolor="#202124"]; A2_Yes [label="Secondary/Tertiary Amines Present", fillcolor="#FBBC05", fontcolor="#202124"]; A2_No [label="No Major Byproducts", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sol_Catalyst [label="Inactive Catalyst?\nInsufficient H₂/Temp?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Hydride [label="Deactivated Hydride?\nInsufficient Stoichiometry?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Ammonia [label="Add NH₃ to Hydrogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Workup [label="Product Loss During Work-up?\n(Extraction pH, Emulsions)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_Low [label="No"]; Q1 -> A1_High [label="Yes"];

A1_Low -> Sol_Catalyst [label="Hydrogenation"]; A1_Low -> Sol_Hydride [label="LiAlH₄"];

A1_High -> Q2; Q2 -> A2_Yes [label="Yes"]; Q2 -> A2_No [label="No"];

A2_Yes -> Sol_Ammonia; A2_No -> Sol_Workup; }

A troubleshooting decision workflow.

Experimental Protocols

The following are generalized protocols based on established procedures for similar transformations. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

  • Catalyst Activation: Activate Raney Nickel according to standard procedures (e.g., treatment with KOH, followed by washing with water and then ethanol).[2]

  • Reaction Setup: In a high-pressure reactor, suspend the activated Raney Nickel in a 2N solution of ammonia in ethanol.

  • Substrate Addition: Add 5-cyclopropyl-2-fluorobenzonitrile (1.0 eq) to the mixture.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 5 bar of hydrogen.

  • Heating and Stirring: Heat the mixture to 50°C and stir vigorously for 15 hours or until reaction monitoring indicates completion.

  • Work-up: Cool the reaction mixture, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the residue by distillation or column chromatography to obtain this compound.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Dissolve 5-cyclopropyl-2-fluorobenzonitrile (1.0 eq) in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then stir at reflux for 1-2 hours, or until TLC indicates the disappearance of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially add dropwise:

    • X mL of water (where X is the mass of LiAlH₄ in grams).

    • X mL of 15% (w/v) aqueous NaOH.

    • 3X mL of water.

  • Work-up: Stir the resulting white granular precipitate for 30 minutes. Filter the mixture and wash the solid thoroughly with ether/THF.

  • Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify as needed.

References

  • Lacivita, E., et al. (n.d.). Synthesis of Novel Ureidopropanamides as FPR2 Agonists. Available from a general synthesis procedure described for amines.
  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry, Third Year Advanced Practical Organic Chemistry.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Wang, L., et al. (2020). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering.
  • Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses Procedure, Coll. Vol. 7, p.534 (1990); Vol. 64, p.196 (1986).
  • Lester, D. J. (1988). Process for the hydrogenation of nitriles to primary amines. U.S.
  • Bertus, P., & Szymoniak, J. (2001).
  • Heathcock, C. H., et al. (1992). Daphniphyllum alkaloids. 15. Total syntheses of (.+-.)-methyl homodaphniphyllate and (.+-.)-daphnilactone A. The Journal of Organic Chemistry.
  • Zhang, Y., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Physical Chemistry Chemical Physics.
  • MySkinRecipes. (n.d.). This compound.
  • YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry.
  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
  • Formenti, D., et al. (2020). A State‐of‐the‐Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation.
  • Cheng, J., et al. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Tetrahedron Letters.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Fluorinated Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated cyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating the fluorinated cyclopropane motif. The unique combination of the strained cyclopropane ring and the powerful electronic effects of fluorine makes these compounds highly valuable pharmacophores.[1][2] However, their synthesis is often accompanied by challenging side reactions that can impact yield, purity, and stereochemical integrity.

This document provides in-depth, question-and-answer-based troubleshooting guides to directly address common issues encountered in the lab. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes.

Section 1: Cyclopropanation-Related Side Reactions

The introduction of the cyclopropane ring is a critical step, and often a source of significant side product formation. The choice of cyclopropanating agent and reaction conditions is paramount.

FAQ 1: I'm observing low yields in my cyclopropanation of a fluoroalkene. What are the likely causes and how can I improve it?

Low yields in the cyclopropanation of fluoroalkenes are a frequent challenge, primarily due to the electron-withdrawing nature of the fluorine atom.[3] This effect reduces the nucleophilicity of the alkene's double bond, making it less reactive towards common cyclopropanating agents.[3][4]

Troubleshooting Guide:

  • Inadequate Reactivity of the Cyclopropanating Agent:

    • Explanation: Standard Simmons-Smith conditions (CH₂I₂/Zn-Cu) can be sluggish with electron-deficient fluoroalkenes.[4] Similarly, transition metal-catalyzed reactions with diazo compounds may require more reactive carbene precursors.[5]

    • Solution: Consider using a more reactive cyclopropanating agent. The Furukawa modification of the Simmons-Smith reaction, using diethylzinc (Et₂Zn) and diiodomethane, often provides better results for less reactive alkenes.[6] For catalytic systems, explore more electrophilic metal carbene sources.

  • Catalyst Degradation or Reagent Purity:

    • Explanation: The success of these reactions hinges on the quality of the reagents. Zinc-copper couple activation can be inconsistent, and diazo compounds can decompose over time.[5]

    • Solution: Always use freshly prepared or properly stored reagents. Ensure your zinc-copper couple is fully activated. For reactions involving diazo compounds, slow and controlled addition to the reaction mixture is often beneficial to maintain a low concentration and minimize decomposition.[3][5]

  • Suboptimal Reaction Temperature:

    • Explanation: Temperature control is critical. Temperatures that are too low may lead to a stalled reaction, while excessively high temperatures can cause decomposition of the carbene, diazo compound, or even the desired product.[5]

    • Solution: Consult the literature for the optimal temperature range for your specific substrate and reagent combination. A systematic temperature screen can often identify the ideal balance between reaction rate and stability.

Diagram 1: Troubleshooting Low Cyclopropanation Yield

LowYieldTroubleshooting start Low Yield of Fluorinated Cyclopropane reagent_issue Potential Reagent/Catalyst Issue start->reagent_issue conditions_issue Potential Reaction Condition Issue start->conditions_issue substrate_issue Potential Substrate Issue start->substrate_issue reagent_purity Check Reagent Purity (Freshly prepare/purchase) reagent_issue->reagent_purity catalyst_activity Verify Catalyst Activity (e.g., Zn-Cu activation) reagent_issue->catalyst_activity temp_optimization Optimize Temperature (Screen a range of temperatures) conditions_issue->temp_optimization concentration_control Control Reagent Concentration (Slow addition of diazo compound) conditions_issue->concentration_control alkene_reactivity Fluoroalkene is Electron-Deficient substrate_issue->alkene_reactivity more_reactive_agent Use a More Reactive Cyclopropanating Agent (e.g., Furukawa modification) alkene_reactivity->more_reactive_agent

Caption: A workflow for diagnosing and addressing low yields in fluorinated cyclopropanation reactions.

FAQ 2: My reaction is producing a significant amount of olefinic byproducts instead of the cyclopropane. What is happening?

The formation of olefinic byproducts is a classic side reaction in transition metal-catalyzed cyclopropanations using diazo compounds.[5]

Troubleshooting Guide:

  • Carbene Dimerization:

    • Explanation: The metal carbene intermediate, instead of reacting with your fluoroalkene, can react with another molecule of the diazo compound or dimerize with itself.[3][5] This is particularly prevalent at higher concentrations of the diazo compound.

    • Solution:

      • Slow Addition: Add the diazo compound slowly to the reaction mixture to maintain a low steady-state concentration.

      • Excess Alkene: Use the fluoroalkene in excess relative to the diazo compound to increase the probability of the desired reaction.[3]

  • Catalyst Choice:

    • Explanation: Some catalysts are more prone to promoting side reactions than others. For instance, while rhodium and copper catalysts are common, their efficiency can vary depending on the substrate.[7]

    • Solution: If carbene dimerization is a persistent issue, consider screening different catalysts. Cobalt-porphyrin complexes, for example, have shown excellent stereoselectivity and can sometimes suppress side reactions.[7]

FAQ 3: I am struggling with poor diastereoselectivity in my cyclopropanation. How can I improve the cis/trans ratio?

Controlling the diastereoselectivity is crucial, especially when synthesizing specific stereoisomers for pharmaceutical applications. The cis/trans ratio is influenced by several factors.

Troubleshooting Guide:

FactorExplanationRecommended Action
Catalyst and Ligand Bulky ligands on the metal center can create a steric environment that favors one diastereomer. The choice of metal (e.g., Rh, Cu, Co) also plays a significant role.[7]Screen a variety of catalysts and ligands. Chiral bis(oxazoline) ligands with copper(I) triflate have been used successfully for asymmetric cyclopropanation.[8]
Substrate Control The stereochemistry of the starting alkene is generally retained in concerted cyclopropanation reactions.[9] For substrates with directing groups, such as allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face.[10]Start with a pure E- or Z-alkene. If applicable, utilize substrates with directing groups to enhance stereocontrol.
Solvent and Temperature These parameters can influence the transition state energies and thus the diastereomeric ratio.Systematically screen different solvents and reaction temperatures to optimize the selectivity.

Section 2: Post-Cyclopropanation Side Reactions

Even after the successful formation of the fluorinated cyclopropane ring, subsequent transformations can introduce new challenges.

FAQ 4: I am observing ring-opening of my fluorinated cyclopropylamine under acidic or thermal stress. How can I prevent this?

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, a process that can be exacerbated by the electronic effects of the fluorine atom and the amine group.[11][12]

Troubleshooting Guide:

  • Mechanism of Ring-Opening:

    • Explanation: Ring-opening can be initiated by protonation of the amine or the cyclopropane ring itself, followed by nucleophilic attack or rearrangement to relieve ring strain.[11] This can lead to the formation of fluorinated homoallylic compounds or other rearranged products.[13] Photoredox catalysis can also induce oxidative ring-opening to form fluorinated imines.[14][15]

    • Solution:

      • Mild Reaction Conditions: When performing reactions on the amine (e.g., protection, alkylation), use mild, non-acidic conditions whenever possible.

      • Protecting Group Strategy: If the amine is not the desired final functionality, consider carrying it through the synthesis in a protected form (e.g., as an amide or carbamate) that is less likely to promote ring-opening.

      • Temperature Control: Avoid excessive heat during reactions and purifications.

Diagram 2: Potential Ring-Opening Pathways

RingOpening start Fluorinated Cyclopropylamine acid_path Acidic Conditions (H+) start->acid_path thermal_path Thermal Stress (Heat) start->thermal_path photo_path Photoredox Catalysis start->photo_path protonation Protonation acid_path->protonation rearrangement Rearrangement to Relieve Strain thermal_path->rearrangement product2 Fluorinated Imines photo_path->product2 protonation->rearrangement product1 Ring-Opened Products (e.g., Homoallylic Amines) rearrangement->product1

Caption: Common pathways leading to the undesired ring-opening of fluorinated cyclopropylamines.

FAQ 5: My purification is challenging due to the formation of closely related impurities. What are some effective purification strategies?

The polarity and volatility of fluorinated cyclopropylamines can make purification by standard column chromatography difficult.

Troubleshooting Guide:

  • Salt Formation:

    • Explanation: The basicity of the amine allows for the formation of salts with various acids. These salts often have very different physical properties (e.g., solubility, crystallinity) compared to the free base.

    • Solution: Consider converting the crude product to a salt (e.g., hydrochloride or tosylate) to facilitate purification by recrystallization.[16] The pure free base can then be regenerated by treatment with a mild base.

  • Derivatization:

    • Explanation: Temporarily converting the amine to a less polar derivative, such as a Boc-carbamate, can improve its chromatographic behavior.

    • Solution: Protect the crude amine with a suitable protecting group (e.g., Boc₂O), purify the protected compound by column chromatography, and then deprotect to obtain the pure fluorinated cyclopropylamine.[8]

  • Chromatography Optimization:

    • Explanation: Standard silica gel can sometimes cause degradation or streaking of amines.

    • Solution: Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or alternative stationary phases like alumina.

Section 3: Experimental Protocols

To provide a practical starting point, below is a representative protocol for a key transformation.

Protocol 1: Stereoselective Cyclopropanation using Phase-Transfer Catalysis

This method can be effective for generating bromofluorocyclopropanes, which are precursors to fluorocyclopropylamines.[17]

  • Reaction Setup: To a solution of the N-vinyl substrate (1.0 eq) in dichloromethane, add dibromofluoromethane (1.5 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

  • Addition of Base: Cool the mixture in an ice bath and add a saturated aqueous solution of potassium hydroxide (KOH) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude bromofluorocyclopropane derivative by flash column chromatography on silica gel.

Note: The resulting bromofluorocyclopropane can then be debrominated (e.g., using Raney Ni) and the amine protecting group removed to yield the target cis-2-fluorocyclopropylamine.[17]

Conclusion

The synthesis of fluorinated cyclopropylamines is a field rich with opportunity and challenge. A thorough understanding of the potential side reactions is the most critical tool for any scientist working in this area. By anticipating issues such as low reactivity of fluoroalkenes, carbene dimerization, poor diastereoselectivity, and product instability, researchers can proactively design more robust and efficient synthetic strategies. This guide serves as a foundational resource, and I encourage you to consult the cited literature for more detailed experimental procedures and mechanistic discussions.

References

  • Kim, H., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1796-806. [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. [Link]

  • Chaume, G., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics. PubMed. [Link]

  • Baran, A., & Fedoryński, M. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Molecules, 17(10), 12076-12111. [Link]

  • Veliks, J., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Organic Letters, 23(15), 5854-5858. [Link]

  • Various Authors. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]

  • Charette, A. B., & Gagnon, A. (2000). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 100(4), 1541-1576. [Link]

  • Taylor, N. F., & Kent, P. W. (1995). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Southern Illinois University Edwardsville. [Link]

  • Carboni, A., et al. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. Angewandte Chemie International Edition, 59(38), 16420-16424. [Link]

  • Lemal, D. M., & Chen, X. (1998). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 63(17), 5781-5789. [Link]

  • Various Authors. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. ResearchGate. [Link]

  • Matsuo, J., et al. (2000). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters, 29(8), 824-825. [Link]

  • Ma, J., et al. (2012). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Equivalent. Angewandte Chemie International Edition, 51(24), 5964-5967. [Link]

  • Various Authors. (n.d.). Representative cyclopropanation reactions of alkenes and N-nosylhydrazones catalyzed by different transition metals. ResearchGate. [Link]

  • Ismalaj, E., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21061-21067. [Link]

  • Various Authors. (n.d.). Oxidative ring-opening fluorination of cyclopropanes (A). Fluorination... ResearchGate. [Link]

  • Charette, A. B., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry. [Link]

  • Hernandez, H., et al. (2023). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 62(30), e202305250. [Link]

  • Zhang, Y., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8118-8134. [Link]

  • Duarte, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013).
  • Various Authors. (n.d.). Cyclopropanation Reactions. Thieme. [Link]

  • Duarte, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, T., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Organic & Biomolecular Chemistry, 16(33), 5980-5989. [Link]

  • EP0711750A1 - Process for preparing 2-fluoro-cyclopropylamine as well as novel cyclopropylamine derivatives. (1996).
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(230). [Link]

  • Hernandez, H., et al. (2023). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 145(30), 16675-16683. [Link]

  • Various Authors. (n.d.). Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

  • Davis, F. A., & Liu, H. (1999). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 1(5), 765-767. [Link]

  • Imgart, F., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. The Journal of Organic Chemistry, 73(22), 8897-8904. [Link]

  • Lebel, H., & Davi, M. (2008). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • Sharma, S., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(2), 143-146. [Link]

  • The Britton Group. (n.d.). Fluorination Strategies. Simon Fraser University. [Link]

Sources

Purification strategies for removing impurities from (5-Cyclopropyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (5-Cyclopropyl-2-fluorophenyl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this valuable pharmaceutical intermediate[1]. Achieving high purity is critical for downstream applications, particularly in the synthesis of kinase inhibitors and other bioactive molecules, where even minor impurities can compromise biological activity and lead to costly failures.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt these strategies to your specific experimental context.

Section 1: Troubleshooting Guide - Impurity Profile & Strategy Selection

Effective purification begins with understanding the potential impurities. Based on common synthetic routes, such as the reductive amination of 5-cyclopropyl-2-fluorobenzaldehyde or cyclopropanation followed by functional group manipulation, your crude product may contain a variety of challenging impurities.

Q1: I've completed the synthesis. What are the likely impurities I need to remove?

A1: Your crude product mixture can contain several classes of impurities stemming from the synthetic route. A primary assessment using TLC, LC-MS, and ¹H NMR is crucial for diagnosis.

  • Unreacted Starting Materials: Residual 5-cyclopropyl-2-fluorobenzaldehyde or the corresponding nitrile/oxime precursor. These are non-basic and can typically be removed with an acidic wash.

  • Reagent-Derived Impurities: Byproducts from reducing agents (e.g., borohydride salts) or cyclopropanating agents[2][3].

  • Reaction Byproducts:

    • Over-Alkylated Amines: Formation of secondary or tertiary amines, a common issue in reductive amination if reaction conditions are not optimized[4].

    • Positional Isomers: Impurities arising from isomeric starting materials, such as a 3-fluoro or 4-fluoro analog, which can be notoriously difficult to separate[5].

    • Des-Fluoro or Des-Cyclopropyl Analogs: Impurities lacking one of the key functional groups due to impure starting materials or side reactions[5].

    • Ring-Opened Species: The high strain energy of the cyclopropane ring makes it susceptible to opening under certain acidic or oxidative conditions, leading to isomeric alkene impurities[6][7][8].

Q2: My initial purity is low (<90%) with significant non-basic impurities. What is the most robust first-pass purification strategy?

A2: For bulk impurity removal, a classic acid-base liquid-liquid extraction is the most effective and scalable first step. The basicity of the primary amine is the key chemical handle you will exploit.

  • The Principle (Causality): Your target compound, being a primary amine, is basic and will be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt. Neutral organic impurities (e.g., unreacted aldehydes, non-basic byproducts) will remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer with a base (e.g., NaOH, NaHCO₃) deprotonates the ammonium salt, regenerating the free amine which can then be extracted back into an organic solvent.

  • Self-Validation: This process is self-validating. After the final extraction, an analytical sample (TLC or LC-MS) of the organic layer should show a significant reduction or complete absence of non-basic spots/peaks compared to the crude material.

Q3: Acid-base extraction worked, but I still have closely-related basic impurities. What's next?

A3: When dealing with impurities that have similar basicity (like positional isomers or over-alkylated products), extraction is no longer selective. You must turn to methods that separate based on different physical properties, primarily chromatography and crystallization.

  • Strategy 1: Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

    • Normal Phase (Silica Gel): Amines are notorious for tailing on silica gel due to strong interaction with acidic silanol groups. To mitigate this, add a small amount of a volatile base like triethylamine (0.5-1%) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexanes). This deactivates the acidic sites and provides sharper peaks.

    • Reversed-Phase (C18): For polar amines, reversed-phase flash chromatography can be highly effective, using mobile phases like water/acetonitrile or water/methanol[9]. Given the fluorinated nature of your compound, unique selectivity can sometimes be achieved on C18 columns[10]. Method development using analytical HPLC or UPLC is highly recommended to find the optimal conditions before committing to a preparative scale separation[9].

  • Strategy 2: Crystallization via Salt Formation: This is often the most powerful technique for achieving >99.5% purity. The free amine of this compound may be an oil or a low-melting solid, making direct crystallization difficult. Converting it to a salt dramatically increases the melting point and lattice energy, promoting the formation of a stable, well-ordered crystal structure that excludes impurities.

    • The Principle (Causality): The formation of a salt, such as the hydrochloride or sulfate, introduces strong ionic interactions. The resulting crystal lattice is highly specific to the shape and charge distribution of your target molecule. Impurities with different shapes or functional groups will not fit well into this lattice and will remain in the mother liquor[11][12].

    • Solvent Selection is Key: The ideal solvent system is one in which the salt is soluble at high temperatures but sparingly soluble at room temperature or below. Common choices include isopropanol (IPA), ethanol, or mixtures like IPA/heptane or acetone/water.

Q4: I need to achieve the highest possible purity for a final API step. Are there any advanced, highly selective techniques?

A4: Yes. For ultimate purification, consider specialized precipitation techniques that offer exceptional selectivity.

  • Trichloroacetic Acid (TCA) Mediated Purification: This elegant method uses TCA to form a salt that readily precipitates from non-polar solvents like ethyl acetate or diethyl ether[13][14]. The key advantage is the subsequent removal step: upon gentle heating or treatment with a mild base, the TCA salt decarboxylates to release the free amine, chloroform, and CO₂, all of which are volatile and easily removed, avoiding an aqueous workup[13][14]. This method is excellent for removing stubborn, structurally similar impurities.

  • Selective Ammonium Carbamate Crystallization: Primary and secondary amines react reversibly with CO₂ to form ammonium carbamate salts[15]. These salts often have significantly different solubility profiles than the parent amine or tertiary amine impurities. By bubbling CO₂ through a non-polar solution of your crude amine, you can selectively precipitate the desired primary amine as its carbamate salt, which can then be isolated. Heating the salt reverses the reaction, releasing CO₂ and yielding the pure free amine[15].

Section 2: Visualized Workflows & Decision Logic

The following diagrams illustrate the decision-making process and workflows for purifying your target compound.

Purification_Decision_Tree Crude Crude Product (Purity <95%) Analysis Analyze Impurity Profile (TLC, LC-MS, NMR) Crude->Analysis Decision1 Significant Non-Basic Impurities? Analysis->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Decision2 Purity >99%? Decision1->Decision2 No AcidBase->Decision2 Chromatography Column Chromatography Decision2->Chromatography No (Oily/Complex Mixture) Crystallization Salt Crystallization Decision2->Crystallization No (Solid/Crystalline) FinalProduct Pure Product (Purity >99.5%) Decision2->FinalProduct Yes Chromatography->FinalProduct Crystallization->FinalProduct

Caption: High-level decision tree for purification strategy.

TCA_Purification_Cycle cluster_organic Organic Phase cluster_process cluster_waste Volatile Byproducts Crude Crude Amine + Impurities in Ethyl Acetate AddTCA + Trichloroacetic Acid (TCA) Crude->AddTCA Salt Precipitated Amine-TCA Salt (Solid) Filter Filter & Wash Salt->Filter Impurities Impurities Remain in Solution PureAmine Pure Free Amine (in solution) Heat Heat / Mild Base (Decarboxylation) PureAmine->Heat AddTCA->Salt AddTCA->Impurities Filter->PureAmine Volatiles CO₂ (g) + CHCl₃ (l) Heat->Volatiles

Caption: Workflow for the advanced TCA-mediated purification cycle.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). A typical concentration is 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times, using a volume equal to the organic phase). The target amine will move into the aqueous phase.

  • Impurity Removal: Combine the aqueous layers. Back-extract the combined aqueous phase once with a small portion of fresh organic solvent to remove any trapped neutral impurities. Discard all organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M aqueous NaOH with swirling until the pH is >12 (confirm with pH paper). You may observe the free amine "oiling out" or forming a cloudy suspension.

  • Re-extraction: Extract the basic aqueous phase with fresh DCM or EtOAc (3 times). The pure amine will now be in the organic phase.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Crystallization via Hydrochloride (HCl) Salt Formation

  • Salt Formation: Dissolve the purified free amine (from Protocol 1) in a minimal amount of a suitable solvent like isopropanol (IPA) or anhydrous diethyl ether.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or acetyl chloride which generates HCl in situ with an alcohol solvent) dropwise while stirring. Monitor for precipitation. If using gaseous HCl, bubble it through the solution. Stop addition when the solution is acidic and precipitation is complete.

  • Crystallization: The salt may precipitate immediately. To improve crystal size and purity, you can heat the mixture to redissolve, then allow it to cool slowly to room temperature, and finally in a freezer (-20°C) for several hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the one used for crystallization) to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. The resulting white to off-white solid should be the high-purity HCl salt of this compound.

ParameterSolvent SystemExpected OutcomeTroubleshooting Tip
Solubility Screen IPA, EtOH, AcetoneGood solubility when hot, poor when coldIf it oils out, add a co-solvent like heptane or ether to induce precipitation.
Crystal Formation Slow CoolingForms well-defined needles or platesIf no crystals form, try scratching the inside of the flask or adding a seed crystal.
Purity Check Mother Liquor vs. CrystalsImpurities concentrated in mother liquorIf crystals are still impure, a second recrystallization may be necessary.
Table 1: Solvent Screening and Troubleshooting for HCl Salt Crystallization.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I regenerate the free base from the HCl salt for my next reaction?

    • A: Suspend the HCl salt in an organic solvent (like DCM or EtOAc) and wash it with an aqueous base (like saturated NaHCO₃ or 1M NaOH) in a separatory funnel. The salt will dissociate, and the free amine will move into the organic layer. Dry and concentrate the organic layer to recover the pure free amine.

  • Q: My amine streaks badly on a silica TLC plate, even with triethylamine in the eluent. What does this mean?

    • A: This indicates very strong binding to the silica. You could try switching to a more polar eluent system (e.g., DCM/Methanol) or consider using a different stationary phase like basic alumina, which is better suited for highly basic compounds. Alternatively, reversed-phase chromatography is an excellent option[9].

  • Q: I lost significant yield during crystallization. How can I improve recovery?

    • A: High purity often comes at the cost of yield. To improve recovery, you can try concentrating the mother liquor and cooling it further to obtain a second crop of crystals. However, be aware this second crop may be less pure. Also, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the salt, as excess solvent will increase the amount of product lost in the mother liquor.

  • Q: Can I store the free amine long-term?

    • A: Primary amines can be susceptible to air oxidation and can slowly react with atmospheric CO₂ to form carbamates, which may appear as an impurity over time[15]. For long-term storage, it is best to store the compound as its stable crystalline HCl salt under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • RediSep C-18 reversed phase column Purific
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Purification of primary amines using Schiff base immobiliz
  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • This compound. MySkinRecipes.
  • Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar.
  • Trichloroacetic acid fueled practical amine purific
  • Purification: How To. Department of Chemistry : University of Rochester.
  • Amine acid salt compounds and process for the production thereof.
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry.
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Cyclopropan
  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Source not explicitly provided in search result].
  • Overview of cyclopropane reactivity, synthesis, structure, and applications.
  • Use of Cyclopropanes and Their Deriv
  • Synthesis of cyclopropane containing n
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed.

Sources

Managing stereoselectivity in the synthesis of 2-aryl-2-fluoro-cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

An essential component of modern drug discovery, the 2-aryl-2-fluoro-cyclopropylamine scaffold offers a unique combination of conformational rigidity and beneficial metabolic properties imparted by the fluorine atom.[1][2][3] However, the creation of this motif presents significant stereochemical challenges, requiring precise control over the relative and absolute configuration of three contiguous stereocenters.

This Technical Support Center serves as a resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this guide provides field-tested insights and solutions to common problems encountered during the synthesis of these valuable compounds. We will move from foundational principles to specific, actionable troubleshooting guides, focusing on the causality behind experimental choices to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs): The Stereochemical Landscape

This section addresses fundamental questions regarding the stereoselective synthesis of 2-aryl-2-fluoro-cyclopropylamines.

Q1: What are the primary stereochemical challenges in this synthesis?

A1: The core challenge lies in controlling the formation of up to four possible stereoisomers. The synthesis involves creating two new stereocenters on the cyclopropane ring relative to the pre-existing stereocenter at C2 (bearing the aryl and fluoro groups). This leads to two key stereochemical considerations:

  • Diastereoselectivity: This refers to the relative configuration of the substituents on the cyclopropane ring, commonly described as cis or trans. For a 1,2,2-trisubstituted cyclopropane, this defines the relationship between the C1 substituent (which will become the amine) and the C2 aryl/fluoro groups. Achieving a high diastereomeric ratio (d.r.) is often the first major hurdle.

  • Enantioselectivity: This refers to the absolute configuration (R/S) of each stereocenter. Once a desired diastereomer is obtained (e.g., the trans isomer), it is crucial to control the synthesis to produce only one of the two enantiomers. This is quantified by the enantiomeric excess (e.e.).

Q2: What are the most common synthetic routes for forming the fluorocyclopropane core?

A2: The majority of successful syntheses rely on the cyclopropanation of an α-fluoro-styrene derivative. This is typically achieved through the addition of a carbene or carbenoid species generated from a suitable precursor. The two main strategies are:

  • Transition Metal-Catalyzed Decomposition of Diazo Compounds: This is a highly versatile method where a transition metal catalyst (commonly based on Rhodium, Copper, or Iron) reacts with a diazo compound (e.g., ethyl diazoacetate) to form a metal-carbene intermediate.[4][5][6][7] This intermediate then transfers the carbene to the alkene. The stereoselectivity of this process is heavily influenced by the catalyst's ligand sphere.

  • Halomethylmetal-Mediated Cyclopropanation (Simmons-Smith type): This classic method involves the use of a carbenoid, typically an organozinc reagent like iodomethylzinc iodide (IZnCH₂I), to deliver the methylene group.[8][9] This reaction is known for its reliability and stereospecificity, often proceeding via syn-addition to the double bond.[10][11] Hydroxyl groups or other coordinating functionalities on the substrate can direct the carbenoid delivery, providing a powerful tool for diastereocontrol.[8][9][12]

Q3: How is the amine functionality typically installed to complete the synthesis?

A3: The amine group is rarely present during the cyclopropanation step. Instead, it is installed in a subsequent transformation from a more stable precursor. A common and effective sequence involves:

  • Cyclopropanation with a diazoacetate to form a cyclopropyl ester.

  • Hydrolysis of the ester to the corresponding carboxylic acid.

  • Conversion of the carboxylic acid to the amine via a Curtius rearrangement . This reaction proceeds through an acyl azide and isocyanate intermediate, reliably yielding the primary amine with retention of configuration.[13]

Troubleshooting Guide: From Low Selectivity to Isomer Separation

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem Area 1: Poor Diastereoselectivity (Low cis:trans Ratio)

Q: My rhodium-catalyzed cyclopropanation of 2-fluoro-styrene with ethyl diazoacetate is yielding a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A: Achieving high diastereoselectivity in this system is a classic challenge that hinges on maximizing the steric and electronic differences between the two possible transition states. A 1:1 ratio indicates that the energy barrier to form either the cis or trans product is nearly identical. Here are the key parameters to investigate:

Pillar 1: The Catalyst-Ligand System (The "Director")

The choice of catalyst and its associated ligands is the most powerful tool for influencing diastereoselectivity. The ligands create a chiral and sterically defined environment that biases the approach of the alkene to the metal-carbene.

  • Causality: Bulky ligands on the metal center create a "pocket" that sterically repels one face of the approaching alkene or controls the orientation of the carbene moiety. This raises the energy of one transition state relative to the other, leading to preferential formation of a single diastereomer. Dirhodium(II) catalysts are particularly effective in this regard.[6][14]

Troubleshooting Steps & Solutions:

  • Switch the Catalyst System: If you are using a simple catalyst like Cu(acac)₂, switch to a more sterically demanding dirhodium(II) catalyst.

  • Modify the Ligands: For dirhodium catalysts, the carboxylate or carboxamidate ligands are key. Catalysts developed by Davies (e.g., Rh₂(S-DOSP)₄) or Hashimoto (e.g., Rh₂((S)-TCPTTL)₄) are designed with bulky groups that effectively shield one face of the reactive center, often leading to excellent diastereoselectivity.[14]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen less coordinating solvents (e.g., dichloromethane, hexanes) and more coordinating solvents (e.g., THF, diethyl ether) to see if the solvent shell impacts the steric environment.

Catalyst SystemTypical Diastereoselectivity (trans:cis)Key FeatureReference
Cu(acac)₂Low to Moderate (e.g., 2:1 - 3:1)Simple, inexpensive[7]
Rh₂(OAc)₄ModerateGeneral purpose[15]
Davies' Rh₂(S-DOSP)₄High to Excellent (>20:1)Chiral, sterically demanding donor/acceptor carbene[6]
Chiral Iron PorphyrinHigh (up to 93:7)Biologically-inspired, highly active[5]

Pillar 2: Reaction Temperature (The "Energy Control")

  • Causality: The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states is often small. According to the Eyring equation, lowering the reaction temperature will amplify the effect of this small energy difference, leading to a higher diastereomeric ratio.

Troubleshooting Steps & Solutions:

  • Lower the Temperature: If your reaction is running at room temperature or above, try cooling it to 0 °C, -20 °C, or even -78 °C. This often requires slower addition of the diazo compound to maintain a low concentration and prevent dimerization.

  • Monitor Reaction Time: Lowering the temperature will slow the reaction rate. You must monitor the reaction by TLC or LC-MS to determine the new, longer reaction time required for full conversion.

Problem Area 2: Low Enantioselectivity (Product is Racemic)

Q: I have successfully synthesized the trans diastereomer, but chiral HPLC analysis shows it is a 1:1 mixture of enantiomers (0% e.e.). How can I perform an asymmetric synthesis?

A: Inducing enantioselectivity requires the introduction of a chiral influence that can differentiate between the two prochiral faces of the alkene. The product will be racemic unless a chiral element is present in the rate-determining step.

Pillar 1: Chiral Catalysis (The "Asymmetric Environment")

  • Causality: A chiral catalyst forms a diastereomeric transition state with each of the two potential enantiomeric products. Because these transition states are no longer mirror images, they have different energies. A well-designed chiral catalyst will create a large energy difference, leading to the preferential formation of one enantiomer.

Troubleshooting Steps & Solutions:

  • Employ a Chiral Catalyst: This is the most direct and modern approach.

    • Chiral Dirhodium Catalysts: As mentioned for diastereoselectivity, catalysts like Rh₂(R-PTAD)₄ or Rh₂(S-BTPCP)₄ are explicitly designed for asymmetric cyclopropanation and can deliver exceptionally high e.e. (often >95%).[6][14]

    • Chiral Iron-Porphyrin Catalysts: These systems can provide high enantioselectivity (up to 98% e.e.) and are notable for their extremely high turnover numbers, making them very efficient.[5]

  • Biocatalysis: Consider using engineered enzymes. Variants of myoglobin have been developed to catalyze cyclopropanation reactions with near-perfect diastereo- and enantioselectivity (>99% d.r., >99% e.e.).[2][15][16] This method provides access to products that are difficult to obtain with traditional chemical catalysts.

Figure 1. Enantioselective Catalysis Workflow cluster_0 Reaction Setup cluster_1 Transition State Manifold cluster_2 Outcome Start Racemic Starting Materials (Alkene + Diazo Compound) Catalyst Chiral Catalyst (e.g., Rh₂(S-DOSP)₄) Start->Catalyst Complexation TS_R Diastereomeric Transition State 1 (Lower Energy) Catalyst->TS_R Favored Pathway TS_S Diastereomeric Transition State 2 (Higher Energy) Catalyst->TS_S Disfavored Pathway Product_R Major Enantiomer (e.g., 1R, 2R) TS_R->Product_R Product_S Minor Enantiomer (e.g., 1S, 2S) TS_S->Product_S Result High Enantiomeric Excess (e.e.)

Sources

Technical Support Center: Optimizing Amination Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the amination step in your synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis. Here, we move beyond simple protocols to explore the why behind experimental choices, empowering you to troubleshoot effectively and innovate in your work. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during amination reactions, providing diagnostic insights and actionable protocols to get your reaction back on track.

Issue 1: Low or No Product Yield

A low conversion rate is one of the most frequent challenges. Before undertaking extensive optimization, it's crucial to verify the foundational parameters of your reaction setup.

Initial Diagnostic Checklist:

  • Reagent and Solvent Purity: Have you confirmed the purity and dryness of your reagents and solvents? Water and other impurities can significantly inhibit many amination reactions, especially palladium-catalyzed couplings.[1]

  • Catalyst Integrity: Is your catalyst active? Many palladium and nickel catalysts are sensitive to air and moisture.[1][2] Consider using a fresh batch or a more stable pre-catalyst.

  • Inert Atmosphere: Is your reaction truly under an inert atmosphere (e.g., nitrogen or argon)? Oxygen can deactivate sensitive catalysts, leading to the formation of palladium black.[1][2]

  • Stoichiometry: Have you accurately calculated and weighed all your reagents?

If these basic checks do not resolve the issue, a more in-depth investigation into the reaction components is warranted.

Q: My yield is still low after checking the basics. What's the next step?

A: The interplay between the catalyst, ligand, base, and solvent is critical for success.[3] A systematic approach to optimizing these parameters is essential. High-throughput experimentation (HTE) techniques can be invaluable here, allowing for the rapid screening of multiple conditions.[4][5][6]

Experimental Protocol: High-Throughput Screening (HTE) for Amination Optimization

This protocol provides a framework for systematically screening reaction conditions in a 96-well plate format.[4][5]

  • Plate Preparation: In a nitrogen-filled glovebox, add a magnetic stir bar to each well of a 96-well aluminum reaction block.

  • Reagent Dispensing (Solids): Use a solid handling robot or manual transfer scoops to dispense your aryl halide, palladium pre-catalyst, ligand, and base into the appropriate wells.

  • Reagent Dispensing (Liquids): Add your amine and solvent to each well using a liquid handler or calibrated micropipettes.

  • Sealing and Reaction: Seal the plate with a Teflon/silicone mat. Place the reaction block on a magnetic stirrer hotplate and heat to the desired temperature with vigorous stirring.

  • Reaction Quenching and Workup: After the specified time, allow the plate to cool to room temperature. Quench the reactions by adding a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude reaction mixtures by GC-MS or LC-MS to determine the conversion and identify any byproducts.

This approach allows you to efficiently screen a wide range of ligands, bases, solvents, and temperatures to identify the optimal conditions for your specific substrates.[4][5]

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the presence of side reactions. Identifying these byproducts is the first step toward minimizing their formation.

Q: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I prevent this?

A: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[2] It often competes with the desired C-N bond formation.[2][7]

Strategies to Minimize Hydrodehalogenation:

  • Optimize the Base: While strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction, they can also promote side reactions.[2] Consider screening weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can often favor the desired reductive elimination step over side reactions.[2][8]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

Q: My reaction is producing biaryl homocoupling products. What causes this and how can I avoid it?

A: Homocoupling, the dimerization of the aryl halide, is another common side reaction.[2] This is often promoted by elevated temperatures and certain catalyst/ligand combinations. Similar to hydrodehalogenation, optimizing the base, ligand, and temperature can help minimize this unwanted pathway.

Issue 3: Incomplete Reaction

A stalled reaction, where starting materials are consumed but the reaction does not proceed to completion, can be frustrating.

Q: My reaction seems to stop before all the starting material is consumed. What should I do?

A: If you observe that your reaction has stalled, consider the following:[9]

  • Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. Adding an additional portion of the catalyst may restart the reaction.

  • Insufficient Reagent: It's possible that one of the reagents has been consumed. If you can identify the limiting reagent, a careful addition of more may drive the reaction to completion.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst. If this is suspected, running the reaction at a lower concentration may be beneficial.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic choices in designing an amination reaction.

Q1: How do I choose the right palladium precatalyst and ligand?

A1: The choice of palladium source and ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.[3]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. Sterically bulky and electron-rich phosphine ligands, such as those developed by Buchwald and others, have proven to be highly effective for a wide range of substrates.[8][11] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for C-N cross-coupling.[12] The optimal ligand is highly substrate-dependent, and experimental screening is often necessary.[8][13]

Q2: What is the role of the base, and how do I select the best one?

A2: The base plays a crucial role in the catalytic cycle, typically by deprotonating the amine or an intermediate palladium-amine complex.[14][15]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often lead to high reaction rates.[16] However, they are not compatible with all functional groups.[16]

  • Weaker Bases: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer greater functional group tolerance but may require higher reaction temperatures or longer reaction times.

Base Advantages Disadvantages
NaOt-Bu High reaction rates, low catalyst loadings.[16]Incompatible with many electrophilic functional groups.[16]
LiHMDS Tolerates protic functional groups, useful for low-temperature aminations.[16]Can be more expensive.
K₃PO₄, Cs₂CO₃ Good functional group tolerance.Often require higher temperatures and longer reaction times.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent must solubilize the reactants and facilitate the catalytic cycle.

  • Aprotic Polar Solvents: Toluene, dioxane, and THF are commonly used solvents for palladium-catalyzed aminations.[1]

  • Greener Alternatives: There is a growing interest in using more environmentally benign solvents. For reductive aminations, ethyl acetate has been shown to be a viable alternative to chlorinated solvents.[17][18] For some Buchwald-Hartwig reactions, it is even possible to use water with the addition of surfactants to create nanomicelles.[19]

Q4: How can I monitor the progress of my amination reaction?

A4: Monitoring the reaction progress is essential to determine the optimal reaction time and to identify any issues that may arise.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring.[20] By spotting the starting materials alongside the reaction mixture, you can visualize the disappearance of reactants and the appearance of the product.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative information about the reaction progress, allowing you to determine the conversion to product and identify any byproducts.

  • Real-Time Monitoring: Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for real-time monitoring of catalytic reactions, providing valuable mechanistic insights.[14][15][21][22]

Q5: What is the best way to work up my reaction and purify the product?

A5: The workup procedure is designed to remove the catalyst, excess reagents, and byproducts.

  • Removal of Excess Amine: If your product is not basic, an acidic wash (e.g., with dilute HCl) can be used to protonate and remove excess amine into the aqueous layer.[23] For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate can be effective, as it complexes with the amine.[23][24]

  • Removal of Palladium Catalyst: The palladium catalyst can often be removed by filtration through a pad of celite or silica gel.

  • Purification: The final product is typically purified by column chromatography or recrystallization.

Visualizing the Workflow

A systematic approach is key to successfully optimizing an amination reaction. The following workflow diagram illustrates a logical progression from initial setup to a fully optimized protocol.

Amination Optimization Workflow General Workflow for Amination Reaction Optimization cluster_0 Phase 1: Initial Setup & Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Scale-Up & Final Protocol A Define Substrates (Aryl Halide & Amine) B Select Initial Conditions (Catalyst, Ligand, Base, Solvent) A->B C Perform Small-Scale Screening (HTE) B->C D Analyze Results (LC-MS, GC-MS) C->D E Low Yield? D->E F Side Products? E->F No G Optimize Parameters (Temperature, Concentration) E->G Yes F->G Yes I Optimized Conditions Identified F->I No H Re-screen with Refined Conditions G->H H->D J Scale-Up Reaction I->J K Purify and Characterize Product J->K L Finalized Protocol K->L

Caption: A generalized workflow for the systematic optimization of amination reactions.

References

  • Monitoring Progress of Reductive Amination. (2017). ResearchGate. [Link]

  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(78), 11727-11730. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]

  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. [Link]

  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(78), 11727-11730. [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. (2021). Nature Protocols, 16(2), 1152-1169. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2013). Green Chemistry, 15(5), 1159-1169. [Link]

  • Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. (2021). D-Scholarship@Pitt. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2021). Nature Protocols, 16(2), 1152-1169. [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. (2019). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. (2020). Organic Process Research & Development, 24(9), 1647-1657. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews, 118(10), 4815-4967. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(17), 4488-4491. [Link]

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019). Green Chemistry, 21(20), 5557-5562. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS Green Chemistry Institute. [Link]

  • Question about reductive amination reaction procedure. (2023). Reddit. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Electrophilic amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (2021). Purdue University Graduate School. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. [Link]

  • Electrophilic Aminating Agents in Total Synthesis. (2021). ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2021). STAR Protocols, 2(4), 100934. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2013). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination Reaction. (2022). Pearson+. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2023). Organic Letters, 25(2), 278-283. [Link]

  • The effects of substrates on the structural, morphological, magnetic and electronic properties of V2O5 thin films. (2023). ResearchGate. [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (n.d.). SciSpace. [Link]

  • Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. (2020). Processes, 8(11), 1369. [Link]

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. (2023). Catalysts, 13(5), 896. [Link]

  • Role of substrate effects on the morphological, structural, electrical and thermoelectrical properties of V2O5 thin films. (2015). RSC Advances, 5(82), 67067-67075. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Claisen rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful carbon-carbon bond-forming reaction. As a cornerstone of synthetic chemistry, the Claisen rearrangement's success is often pivotal, yet achieving high yields can be elusive. This document provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles governing this fascinating[1][1]-sigmatropic shift.

Frequently Asked Questions (FAQs)

Q1: My Claisen rearrangement has failed or resulted in a very low yield. What are the fundamental checks I should perform first?

A1: Before delving into complex mechanistic issues, it is crucial to validate the foundational aspects of your experimental setup. Low yields are often traced back to correctable procedural errors.

  • Reagent and Solvent Purity: Ensure all starting materials are pure. The precursor allyl vinyl ether must be correctly synthesized and purified, as impurities can inhibit the reaction or lead to side products. Solvents should be anhydrous and free of contaminants.[2]

  • Glassware and Atmosphere: The reaction flask and any ancillary equipment (e.g., stir bars, condensers) must be meticulously cleaned and dried, either by flame or oven drying, to remove any moisture or residues that could interfere with the reaction.[2]

  • Stoichiometry and Monitoring: Double-check all calculations for reagent amounts.[2] It is critical to monitor the reaction's progress using an appropriate technique (TLC, GC-MS, or NMR) to determine the exact point of completion or if the reaction has stalled. Quenching the reaction prematurely or too late can significantly impact your isolated yield.[2]

Q2: I'm struggling with the high temperatures required. How do I optimize the thermal conditions without degrading my product?

A2: The classic Claisen rearrangement is a thermal process often requiring temperatures between 100°C and 200°C, with reaction times that can extend from hours to several days.[1][3] This thermal demand is a significant source of low yields, as sensitive functional groups on the substrate or product can decompose.

The key is to find the "sweet spot"—the minimum temperature required to overcome the activation energy barrier in a reasonable timeframe without initiating degradation pathways.

  • Systematic Temperature Screening: Begin with the lower end of the typical range (e.g., 100-120°C) and incrementally increase the temperature by 10-20°C in small-scale parallel reactions. Monitor each reaction closely to identify the optimal balance between reaction rate and product stability.

  • High-Boiling Point Solvents: Use inert, high-boiling point solvents like xylene, toluene, or decalin to maintain a stable and consistent reaction temperature.

  • Microwave Irradiation: This is a highly effective modern alternative. Microwave heating can dramatically shorten reaction times from hours to mere minutes and often leads to higher yields with fewer side products due to uniform, rapid heating.[3][4][5][6] For instance, a Johnson-Claisen rearrangement that takes hours conventionally can be completed in minutes under microwave conditions.[3][5]

Troubleshooting Workflow

This logical flow diagram can guide your troubleshooting process when encountering low yields.

TroubleshootingWorkflow cluster_start Initial Assessment cluster_optimization Reaction Condition Optimization cluster_substrate Substrate & Side Reactions cluster_solution Advanced Solutions Start Low Yield Observed CheckBasics Verify Reagent Purity, Glassware, Stoichiometry Start->CheckBasics OptimizeTemp Screen Temperatures (100-200°C) CheckBasics->OptimizeTemp Basics OK ChangeSolvent Switch to Polar / H-Bonding Solvent (e.g., Ethanol/Water, Sulfolane) OptimizeTemp->ChangeSolvent Decomposition or No Improvement UseCatalyst Introduce Lewis Acid (e.g., TiCl4, AlCl3) or Weak Acid ChangeSolvent->UseCatalyst Still Low Yield TryMicrowave Employ Microwave Irradiation UseCatalyst->TryMicrowave Catalyst Ineffective Successful Yield Improved UseCatalyst->Successful Success CheckSterics Analyze Steric Hindrance Around Rearranging Core TryMicrowave->CheckSterics No Improvement TryMicrowave->Successful Success CheckElectronics Assess Electronic Effects (EWG vs. EDG) CheckSterics->CheckElectronics IdentifySideProducts Characterize Byproducts (e.g., Cope Product) CheckElectronics->IdentifySideProducts ChangeVariant Switch to Milder Variant (e.g., Ireland-Claisen) IdentifySideProducts->ChangeVariant Side Reactions Dominant ChangeVariant->Successful Success

Caption: A step-by-step workflow for diagnosing and resolving low yields.

Q3: How does my choice of solvent impact the reaction, and which solvents are best?

A3: Solvent choice is critical and can dramatically accelerate the reaction. The Claisen rearrangement proceeds through a highly ordered, cyclic transition state that is more polar than the ground state of the starting material.[3][7] Therefore, polar solvents stabilize this transition state, lowering the activation energy and increasing the reaction rate.

  • Polar and Hydrogen-Bonding Solvents: These are generally the most effective. Solvents capable of hydrogen bonding, such as ethanol/water mixtures, have been shown to produce rate constants up to 10-fold higher than less polar solvents like sulfolane.[1][3]

  • "On-Water" Conditions: For substrates with low water solubility, running the reaction in a water slurry (termed "on-water") can lead to remarkable rate accelerations and improved yields.[8][9] This effect is attributed to the ability of interfacial water molecules to stabilize the polar transition state.[7]

Solvent TypeExamplesTypical Effect on Reaction RateRationale
Polar Protic Water, Ethanol, MethanolHigh AccelerationStabilizes polar transition state via H-bonding.[1][3]
Polar Aprotic DMSO, Sulfolane, DMFModerate AccelerationStabilizes polar transition state via dipole-dipole interactions.[1][3]
Nonpolar Toluene, Xylene, DecalinMinimal Effect/BaselinePrimarily act as a high-temperature medium.
Q4: My aromatic substrate has a blocked ortho position. Why is my yield low, and what is the unexpected product I'm isolating?

A4: This is a classic issue in the aromatic Claisen rearrangement. The reaction proceeds through a concerted[1][1]-sigmatropic shift to form a dienone intermediate, which then tautomerizes to the aromatic phenol product.[10][11]

If both ortho positions on the aromatic ring are substituted, the initial rearrangement can still occur, but the subsequent, energetically favorable tautomerization to an ortho-allyl phenol is blocked.[12][11] The dienone intermediate is then forced to undergo a second[1][1]-sigmatropic rearrangement (a Cope rearrangement) to move the allyl group to the para position.[12] This multi-step, higher-energy pathway often leads to lower yields and the formation of the para-substituted product.

AromaticClaisen Start Allyl Phenyl Ether (Ortho-Blocked) Intermediate Dienone Intermediate (Unstable) Start->Intermediate Claisen Rearrangement [3,3]-Shift Cope Cope Rearrangement [3,3]-Shift Intermediate->Cope OrthoProduct Ortho-Substituted Phenol (Pathway Blocked) Intermediate->OrthoProduct Tautomerization (Not Possible) ParaProduct Para-Substituted Phenol (Final Product) Cope->ParaProduct Tautomerization

Caption: Rearrangement pathways for an ortho-blocked aromatic substrate.

Q5: Can I use a catalyst to run the reaction under milder conditions?

A5: Yes, catalysis is an excellent strategy to reduce the harsh temperatures typically required for the Claisen rearrangement, thereby improving yields for sensitive substrates.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the ether oxygen, polarizing the C-O bond and facilitating its cleavage in the transition state. This significantly accelerates the reaction. A wide range of Lewis acids, including TiCl₄, AlCl₃, and Yb(OTf)₃, have been used successfully, sometimes in catalytic quantities (5-10 mol%).[13][14]

  • Weak Brønsted Acids: For certain variants like the Johnson-Claisen rearrangement, a weak acid catalyst such as propionic acid is often sufficient to promote the reaction at lower temperatures than purely thermal conditions would allow.[1][3]

Catalyst TypeCommon ExamplesTypical LoadingKey Advantage
Lewis Acids TiCl₄·THF₂, AlCl₃, Yb(OTf)₃5 mol% - 1.1 eqSignificant rate acceleration, allows lower temperatures.[13]
Brønsted Acids Propionic AcidCatalytic TraceMild conditions for specific variants (e.g., Johnson-Claisen).[1][3]
Q6: I am attempting an Ireland-Claisen rearrangement and getting low yields and poor diastereoselectivity. What should I troubleshoot?

A6: The Ireland-Claisen rearrangement is a powerful variant that uses an ester enolate, but its success hinges on the precise control of enolate geometry.[10][15]

  • Base and Silylating Agent: The choice of base (e.g., LDA, LiHMDS) and silylating agent (e.g., TMSCl) is crucial for forming the desired silyl ketene acetal intermediate. Ensure the base is freshly prepared or titrated. Enolate formation is typically performed at very low temperatures (-78°C) to ensure kinetic control.[16][17]

  • Solvent Composition: The polarity of the solvent can influence the geometry of the enolate. A common practice is to use a mixture of THF with a less polar co-solvent. The addition of HMPA can also favor a specific enolate geometry, though its use is often restricted.

  • Quenching: The reaction must be carefully quenched to protonate the carboxylate and avoid side reactions.

For large-scale applications, traditional batch processing at cryogenic temperatures can be challenging. Continuous flow chemistry offers a safer and more scalable alternative by allowing precise temperature control in small volumes, even for highly exothermic enolizations.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Johnson-Claisen Rearrangement

This protocol is adapted from methodologies that leverage microwave heating to dramatically improve reaction efficiency.[3][5]

  • Preparation: In a designated microwave reaction vessel equipped with a magnetic stir bar, combine the allylic alcohol (1.0 eq) and triethyl orthoacetate (TEOA), which acts as both reagent and solvent (10-15 eq).

  • Catalyst Addition: Add a catalytic amount of propionic acid (e.g., 0.1 eq).

  • Sealing: Securely seal the vessel with a septum cap.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a high temperature (e.g., 180-200°C) for a short duration (e.g., 5-15 minutes). The reaction should be monitored for pressure changes.

  • Workup: After cooling the vessel to room temperature, remove the excess TEOA under reduced pressure.

  • Purification: Purify the resulting γ,δ-unsaturated ester product via flash column chromatography on silica gel.

Protocol 2: General Procedure for the Ireland-Claisen Rearrangement

This protocol outlines the critical steps for generating the silyl ketene acetal intermediate under kinetic control.[10][16][17]

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Add the strong base (e.g., LDA, 1.1 eq) to the cooled THF. Then, slowly add a solution of the allylic ester (1.0 eq) in THF to the reaction mixture. Stir at -78°C for 30-60 minutes.

  • Trapping: Add the silylating agent (e.g., TMSCl, 1.2 eq) to the enolate solution and continue stirring at -78°C for 30 minutes.

  • Rearrangement: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) or a buffer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude carboxylic acid product by flash column chromatography.

References

  • Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester. [Link]

  • Claisen Rearrangement. Chemistry LibreTexts. [Link]

  • Claisen Rearrangement Explained: Definition, Examples, Practice & Video Lessons. StudySmarter. [Link]

  • Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols. Taylor & Francis Online. [Link]

  • What conditions favour a Claisen rearrangement? TutorChase. [Link]

  • Claisen rearrangement. Wikipedia. [Link]

  • Claisen Rearrangement: Mechanism and examples. Chemistry Notes. [Link]

  • The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. [Link]

  • Claisen Rearrangement: Mechanism & Examples. NROChemistry. [Link]

  • An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. BYJU'S. [Link]

  • Claisen Rearrangement Practice Problems. Pearson. [Link]

  • Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. ACS Publications. [Link]

  • Aza-Claisen Rearrangement and Related Reactions. Chemistry LibreTexts. [Link]

  • Eschenmoser-Claisen Rearrangement. NROChemistry. [Link]

  • Scalable Microwave-Assisted Johnson–Claisen Rearrangement with a Continuous Flow Microwave System. ACS Publications. [Link]

  • Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society. [Link]

  • Microwave Accelerated Aza-Claisen Rearrangement. PMC - NIH. [Link]

  • Revitalizing the aromatic aza-Claisen rearrangement: implications for the mechanism of 'on-water' catalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. ACS Publications. [Link]

  • A continuous flow process for the Ireland–Claisen rearrangement. RSC Publishing. [Link]

  • Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Publishing. [Link]

  • A continuous flow process for the Ireland–Claisen rearrangement. PMC - NIH. [Link]

  • Development of a new Lewis acid-catalyzed[1][1]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. PubMed. [Link]

  • Remote Stereocontrol in the Ireland–Claisen Rearrangement by δ-Alkoxy Group. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations. PubMed. [Link]

  • (PDF) Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The control of impurities is a critical aspect of active pharmaceutical ingredient (API) development and manufacturing. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities, as they can impact the safety and efficacy of the final drug product.[1] Prasugrel, a potent antiplatelet agent, is synthesized through a multi-step chemical process where various process-related impurities and degradation products can form.[2][3] This guide provides in-depth technical support, troubleshooting advice, and validated protocols for the identification, characterization, and synthesis of impurities encountered during the synthesis of Prasugrel.

Section 1: Understanding the Prasugrel Impurity Landscape

Prasugrel's synthesis is susceptible to the formation of several key impurities. These can arise from unreacted starting materials, intermediates, by-products from side reactions, or degradation of the API itself.[1][2] A proactive understanding of these impurities is the first step in controlling them.

Common Process-Related and Degradation Impurities

A comprehensive impurity profile of Prasugrel includes several known compounds that analysts should be aware of. Forced degradation studies show that Prasugrel is particularly susceptible to hydrolysis (acidic, basic, and neutral conditions) and oxidation.[3][4][5]

Impurity Name/TypeCommon Name / AbbreviationOrigin / CauseSignificance & Control Strategy
Desacetyl Prasugrel OXTP / Prasugrel Impurity DIncomplete acetylation of the intermediate or deacetylation of the final product.[2]A key intermediate and potential degradant.[6] Levels must be controlled in the final API. Monitor acetylation step completion and avoid harsh acidic conditions during workup.
Chloro Prasugrel CATP / Prasugrel Impurity AFormation during the final salt formation step with hydrochloric acid.[2][6][7]A significant process-related impurity.[6] Control is achieved by optimizing the temperature and reaction conditions of the chlorination/salt formation step.[2][7]
Positional Isomers 3-Fluoro Analogue / 4-Fluoro AnalogueContamination in the starting material, 2-bromo-1-cyclopropyl-2-(fluorophenyl)ethanone.[2]Incoming quality control of starting materials is critical. These impurities can be difficult to purge in later stages and may require specific chromatographic methods for separation.
Desfluoro Prasugrel Contamination of a key starting material with its non-fluorinated analogue.[2]Strict control of starting material purity is essential. This impurity's presence indicates a compromised raw material source.
Hydrolytic Degradants Impurity 1 (major)Hydrolysis of the ester linkage under acidic, basic, or neutral conditions.[4][8]Indicates instability. Control pH and moisture during synthesis and storage. A stability-indicating method is required to monitor its formation over time.
Oxidative Degradants Thienopyridine oxidation productsReaction with atmospheric oxygen or oxidizing agents.[3][5]Protect reaction mixtures and the final API from excessive exposure to air. Use of antioxidants or inert atmosphere can be considered.
Visualizing Impurity Formation

Understanding the synthetic pathway is key to pinpointing the origin of impurities. The diagram below illustrates the core synthesis of Prasugrel and highlights critical control points where common impurities are likely to form.

Prasugrel Synthesis and Impurity Formation SM1 Thienopyridine Core (Starting Material) INT1 Condensation (Intermediate 4 - Desacetyl Prasugrel) SM1->INT1 SM2 Bromo Ketone (Starting Material) SM2->INT1 Condensation Imp_Positional Positional Isomer (e.g., 3-Fluoro) SM2->Imp_Positional API_Base Acetylation (Prasugrel Base) INT1->API_Base Acetylation (Acetic Anhydride) Imp_Desacetyl Incomplete Reaction (Excess Desacetyl Prasugrel) INT1->Imp_Desacetyl Carry-over API_HCl Salt Formation (Prasugrel HCl) API_Base->API_HCl HCl Imp_Chloro Side Reaction (CATP Impurity) API_HCl->Imp_Chloro Forms here Imp_Hydrolysis Degradation (Hydrolysis Product) API_HCl->Imp_Hydrolysis Moisture Imp_Positional->INT1 Carries through

Caption: Prasugrel synthesis pathway highlighting key impurity formation points.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis and control of Prasugrel impurities in a practical, question-and-answer format.

Analytical Troubleshooting

Q1: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A1: This requires a systematic workflow.

  • Verify System Suitability: First, ensure your system is performing correctly. Check the retention time, peak shape, and response of your Prasugrel standard.

  • Relative Retention Time (RRT): Calculate the RRT of the unknown peak relative to the main Prasugrel peak. Compare this with the RRTs of known impurities listed in literature or your internal database.

  • Spiking Study: If you have reference standards for known impurities, spike a small amount into your sample. If the unknown peak increases in area, you have a tentative identification.

  • LC-MS Analysis: The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will provide the molecular weight of the unknown impurity. By analyzing the fragmentation pattern (MS/MS), you can often deduce its structure or at least confirm if it's related to Prasugrel.[2]

  • Forced Degradation: Perform forced degradation studies (acid/base hydrolysis, oxidation, thermal, photolytic stress) on a pure sample of Prasugrel.[3][4][9] If your unknown peak appears or increases under a specific condition (e.g., base hydrolysis), it strongly suggests it is a degradation product formed via that pathway.

Impurity Identification Workflow Start Unknown Peak Detected in HPLC CheckRRT Calculate RRT Compare to Known Impurities Start->CheckRRT Decision1 Match Found? CheckRRT->Decision1 Spike Spiking Study with Reference Standards LCMS Perform LC-MS Analysis Spike->LCMS Mass Obtain Molecular Weight & Fragmentation Pattern LCMS->Mass Decision2 Structure Proposed? Mass->Decision2 Isolate Isolate with Preparative HPLC NMR Structural Elucidation with NMR Isolate->NMR End_Characterized Structure Confirmed NMR->End_Characterized Decision1->Spike No End_Identified Impurity Identified Decision1->End_Identified Yes Decision2->Start No, Re-evaluate Process Decision2->Isolate Yes

Caption: A systematic workflow for the identification of unknown impurities.

Q2: My levels of Desacetyl Prasugrel (OXTP) are consistently above the 0.15% threshold. What are the likely causes and solutions?

A2: High levels of Desacetyl Prasugrel typically point to two main issues:

  • Cause 1: Incomplete Acetylation. The reaction converting the Desacetyl intermediate to the Prasugrel base may not be running to completion.

    • Solution: Re-evaluate the acetylation step. Check the purity and stoichiometry of acetic anhydride. Ensure the base used (e.g., potassium carbonate) is anhydrous and active. Reaction time and temperature may need optimization. Monitor the reaction progress by in-process control (IPC) using HPLC until the intermediate is consumed to <0.1%.

  • Cause 2: Degradation. Prasugrel can deacetylate under certain conditions, particularly acidic workups or prolonged heating.[6]

    • Solution: Review your downstream processing. If using an acidic wash, ensure it is performed quickly and at a low temperature. Minimize the time the API is held in solution before isolation.

Synthesis Troubleshooting

Q3: We are trying to synthesize the CATP (Chloro Prasugrel) impurity as a reference standard, but the yield is very low and the product is impure. Any advice?

A3: The synthesis of CATP can be challenging due to competing side reactions. It is often prepared by reacting the Desacetyl Prasugrel intermediate with HCl/water, followed by acetylation.[2]

  • Expert Insight: The key is controlling the initial chlorination step. Using concentrated hydrochloric acid in acetone is a common method.[2] However, the reaction temperature is critical. Running the reaction at a controlled, low temperature can favor the desired product and reduce the formation of other degradants.

  • Purification Strategy: The crude product will likely be a mixture. Purification via column chromatography on silica gel is almost always necessary to obtain a pure reference standard.[2] Use a gradient elution system (e.g., hexane/ethyl acetate) to carefully separate the CATP from unreacted starting material and other by-products.

Section 3: Key Experimental Protocols

The following protocols are provided as validated starting points. Researchers must adapt and validate them for their specific equipment and reagents.

Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling

This gradient RP-HPLC method is designed to separate Prasugrel from its key known impurities and degradation products.

  • Instrumentation: HPLC with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Sunfire C18, Gemini C18).[5][10]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[10]

  • Mobile Phase B: 0.1% Orthophosphoric Acid in Acetonitrile.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 220 nm.[10]

  • Column Temperature: 45°C.[10]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    25 30 70
    30 30 70
    32 70 30

    | 40 | 70 | 30 |

  • System Suitability:

    • Prepare a solution containing Prasugrel and known impurities (e.g., Desacetyl Prasugrel, CATP).

    • Inject five replicate solutions.

    • The relative standard deviation (RSD) for the Prasugrel peak area should be ≤ 2.0%.

    • The resolution between Prasugrel and the closest eluting impurity should be ≥ 2.0.

Protocol 2: General Synthesis of Desacetyl Prasugrel (OXTP) Impurity Standard

This protocol describes the synthesis of the key intermediate, which is also a common impurity.[2]

  • Reaction Setup: To a stirred solution of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1 equivalent) in acetonitrile, add a suitable base (e.g., potassium carbonate, 2.5 equivalents).

  • Addition: Add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure Desacetyl Prasugrel (OXTP).

  • Characterization: Confirm the structure and purity of the synthesized standard using ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with literature values.[2] Purity should be assessed by HPLC (>99.0%).

Section 4: Regulatory Context and Conclusion

The identification and control of impurities are guided by ICH Q3A(R2) guidelines.[11][12][13] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[1][12][14]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[12]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[12]

For a drug like Prasugrel, any impurity found at a level greater than 0.10% should typically be identified.[1] A comprehensive understanding of the synthetic process, coupled with robust analytical methods and a proactive troubleshooting strategy, is essential for developing a safe, effective, and compliant Prasugrel API. Synthesizing potential impurities as reference standards is a critical, non-negotiable step in this process, enabling accurate quantification and method validation.[15][16]

References
  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7789. [Link]

  • Jain, D., et al. (2015). Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products. Journal of Separation Science, 38(17), 2995-3005. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Singh, S. K., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 263-271. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Popkin, M. E., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. Journal of Pharmaceutical Sciences, 108(10), 3254-3266. [Link]

  • ResearchGate. The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. [Link]

  • Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Miyata, H., et al. (2008). Process for production of prasugrel hydrochloride having high purity. SciSpace. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Semantic Scholar. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Sharma, T., et al. (2012). Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form. Chromatographia, 75(1-2), 67-74. [Link]

  • Arar, S., et al. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. Journal of Liquid Chromatography & Related Technologies, 41(1), 20-28. [Link]

  • Pharmaffiliates. Prasugrel-impurities. [Link]

  • Sharma, P., et al. (2024). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. [Link]

  • Arar, S., et al. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. Taylor & Francis Online. [Link]

  • SynZeal. Prasugrel Impurities. [Link]

  • Sweidan, K., et al. Identification of prasugrel (an antiplatelet drug) impurities by LC-MS/MS, rapid determination of prasugrel hydrochloride-related substances, and degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms by stability indicating ultra-performance liquid chromatographic method. ResearchGate. [Link]

  • ResearchGate. Chromatogram of prasugrel in the HPLC method. [Link]

  • Al-Janabi, Z. (2014). Analysis of prasugrel by chromatography - Review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-4. [Link]

  • Astandards. Prasugrel | High-Quality Pharmaceutical Reference Standard. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Cyclopropyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cyclopropyl-containing compounds. The cyclopropyl moiety is a valuable building block in modern medicinal chemistry, often introduced to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2][3] However, this strained ring system is not always an inert metabolic shield. Under certain structural contexts, particularly when adjacent to an amine, the cyclopropyl group can become a metabolic hotspot, leading to high clearance, unexpected metabolite profiles, and even bioactivation.[4][5]

This guide is structured to address the common challenges and questions that arise during the development of these compounds. It provides not only troubleshooting steps but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental designs.

Part 1: Frequently Asked Questions (FAQs) on Cyclopropyl Group Metabolism

This section covers the fundamental concepts surrounding the metabolic fate of cyclopropyl groups.

Q1: Why is the cyclopropyl group generally considered metabolically stable?

A: The perceived stability of the cyclopropyl group stems from its unique electronic and structural properties. The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical aliphatic chains.[1][3] This results in a high C-H bond dissociation energy, making the initial hydrogen atom abstraction—the rate-limiting step for much of Cytochrome P450 (CYP) enzyme-mediated oxidation—energetically unfavorable.[4] This inherent resistance to oxidation is why incorporating a cyclopropyl group can successfully block metabolism at a known hotspot, as exemplified in drugs like pitavastatin, where it diverts metabolism away from major CYP enzymes.[4]

Q2: Under what circumstances can a cyclopropyl group become a metabolic liability?

A: The stability of a cyclopropyl ring is highly dependent on its chemical environment. The most significant liability arises when the cyclopropyl group is attached to a nitrogen atom, forming a cyclopropylamine. This structural motif is particularly susceptible to oxidation by CYP enzymes.[4][6] Instead of simple hydroxylation, this can trigger a cascade involving ring-opening, the formation of reactive intermediates, and potential bioactivation.[5][7][8] The antibiotic trovafloxacin, which was associated with hepatotoxicity, is a well-known example where the oxidation of a cyclopropylamine moiety leads to the formation of reactive intermediates capable of forming covalent adducts with proteins.[4]

Q3: What are the primary metabolic pathways for cyclopropyl-containing compounds?

A: The metabolic pathways can be broadly categorized into two routes, as illustrated below:

  • Ring-Intact Oxidation: This is a less common but possible pathway where the cyclopropyl ring is hydroxylated without being opened. This typically results in a +16 Da mass shift from the parent compound.

  • Ring-Opening and Bioactivation: This is the more problematic pathway, predominantly seen with cyclopropylamines. It is often initiated by a CYP-mediated single-electron transfer (SET) or hydrogen atom abstraction from the nitrogen or an adjacent carbon.[5][9] This generates a radical intermediate that can undergo rapid ring-opening, leading to the formation of highly reactive species that can be trapped by cellular nucleophiles like glutathione (GSH).[4][5]

cluster_0 Metabolic Fates of a Cyclopropyl Group Parent Cyclopropyl-Containing Compound Metabolism CYP-Mediated Oxidation Parent->Metabolism Stable Metabolically Stable (Desired Outcome) Metabolism->Stable High BDE No Labile Sites Hydroxylated Hydroxylated Metabolite (+16 Da) Ring Intact Metabolism->Hydroxylated Direct Oxidation Bioactivation Ring-Opening & Bioactivation Metabolism->Bioactivation e.g., Cyclopropylamine Reactive Reactive Intermediate (e.g., Radical) Bioactivation->Reactive Adducts GSH Adducts (Toxicity Risk) Reactive->Adducts start Start: High Clearance Observed nadph_check Run Assay +/- NADPH start->nadph_check non_cyp Outcome: Non-CYP/FMO Metabolism nadph_check->non_cyp No Change cyp Outcome: CYP/FMO-Mediated Metabolism nadph_check->cyp Clearance Drops metid Action: Run MetID & GSH Trapping Studies cyp->metid no_adducts Result: No GSH Adducts Metabolism Elsewhere metid->no_adducts Negative adducts Result: GSH Adducts Detected metid->adducts Positive redesign Action: Initiate Medicinal Chemistry Redesign adducts->redesign

Caption: Troubleshooting workflow for high clearance compounds.

Part 3: Strategies for Enhancing Metabolic Stability

This section details actionable strategies to mitigate identified metabolic liabilities.

Q7: How can I structurally modify a molecule to prevent cyclopropyl ring metabolism?

A: Once MetID has confirmed the cyclopropyl ring as the metabolic hotspot, a focused medicinal chemistry effort is required. The goal is to block the site of metabolism without negatively impacting the compound's primary pharmacology.

  • Strategy 1: Steric Hindrance: Introduce a small, metabolically robust group directly onto the cyclopropyl ring. A common and effective strategy is to create a methyl-substituted cyclopropyl group. [4]The methyl group can act as a "steric shield," preventing the CYP enzyme from accessing the site of hydrogen abstraction.

  • Strategy 2: Bioisosteric Replacement: If the cyclopropyl group itself, particularly in a cyclopropylamine context, is the source of bioactivation, the most effective strategy is often to replace it entirely with a suitable bioisostere. A gem-dimethyl group is a classic and highly effective replacement that mimics the spatial arrangement of the cyclopropyl ring but lacks the ring strain and susceptibility to ring-opening bioactivation. [5] Comparative Stability Data (Illustrative Example)

CompoundStructural Featuret½ (min, HLM)CLint (µL/min/mg)Comment
Parent N-Cyclopropyl5277High clearance, GSH adducts detected.
Analog 1 N-(1-Methylcyclopropyl)4531Significant improvement via steric blocking. [4]
Analog 2 N-tert-Butyl>120<11.5Bioactivation averted with gem-dimethyl mimic. [5]

Q8: Besides CYPs, are other enzyme systems relevant for cyclopropylamine metabolism?

A: Yes. While CYPs are the primary drivers of oxidative metabolism, Flavin-containing Monooxygenases (FMOs) should also be considered, especially for soft nucleophiles like secondary and tertiary amines. [10][11][12]FMOs can catalyze N-oxidation, which could potentially be an initial step in a metabolic cascade.

  • Experimental Approach: To dissect the relative contribution of CYPs versus FMOs, you can use selective chemical inhibitors or heat inactivation. FMOs are thermally labile, whereas CYPs are generally more stable. Pre-incubating microsomes at ~50°C for a few minutes before adding the substrate can selectively inactivate FMOs. Comparing clearance in heat-treated vs. untreated microsomes can provide valuable mechanistic insight.

Part 4: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a framework for assessing the rate of disappearance of a parent compound.

  • Preparation:

    • Prepare a 1 M stock of NADPH, a 1 M stock of UDPGA (for glucuronidation), and a concentrated stock of an NADPH regenerating system (e.g., Rapid-Start™).

    • Prepare 1 mM stock solutions of your test compounds and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance one like Warfarin) in DMSO. [13]2. Incubation Mixture:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and your test compound (final concentration 1 µM).

    • Prepare a parallel "no-cofactor" plate that contains buffer and microsomes but no NADPH.

  • Initiation and Time Points:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line equals the rate constant, k.

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693/t½) / (mg/mL microsomal protein).

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)

This protocol is designed to detect the formation of reactive electrophilic metabolites.

  • Preparation:

    • Prepare solutions as in Protocol 1.

    • Prepare a fresh, concentrated stock solution of reduced glutathione (GSH) in buffer.

  • Incubation Mixture:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (1 mg/mL), and GSH (final concentration 5-10 mM).

    • Add the test compound (final concentration 10-50 µM; a higher concentration is often needed to detect metabolites).

  • Initiation and Quenching:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a fixed time, typically 60 minutes.

    • Quench the reaction with 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis by LC-MS/MS:

    • Process the samples as described in Protocol 1.

    • Analyze the supernatant using a high-resolution mass spectrometer.

    • Perform data analysis by searching for the exact mass of the predicted GSH adduct(s) (Mass of Parent - H + Mass of GSH). An extracted ion chromatogram will reveal if the adduct is present.

    • If a peak is found, perform MS/MS fragmentation to confirm the structure and identify the site of conjugation.

References
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud.
  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • Zeidan, M., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Frontiers in Chemistry.
  • Attia, S. (2010). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Zhang, X., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry.
  • Asti, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Request PDF. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
  • Improvements to metabolic stability through cyclopropyl modification. (n.d.).
  • Suri, A., et al. (2015).
  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (n.d.). PMC.
  • Drug Modifications to Improve Stability. (n.d.).
  • Peterson, E. A., & Deats, M. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Cashman, J. R. (2003). The role of flavin-containing monooxygenases in drug metabolism and development. Current Opinion in Drug Discovery & Development.
  • Guengerich, F. P., & Isin, E. M. (n.d.). Mechanism of cytochrome P-450 inhibition by cyclopropylamines.
  • Parvattaneni, M., et al. (2010). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology.
  • Cerny, M. A., & Hanzlik, R. P. (2005).
  • A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
  • Phillips, I. R., & Shephard, E. A. (2017). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. MDPI.
  • Phillips, I. R., & Shephard, E. A. (2011). Drug metabolism by flavin-containing monooxygenases of human and mouse. PubMed.
  • Zeidan, M., et al. (2018).

Sources

Validation & Comparative

Comparing the biological activity of (5-Cyclopropyl-2-fluorophenyl)methanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of (5-Cyclopropyl-2-fluorophenyl)methanamine Analogs as Factor XIa Inhibitors

Introduction

This compound serves as a crucial building block in the synthesis of a novel class of oral anticoagulants that selectively target Factor XIa (FXIa). The development of such inhibitors is a focal point in thrombosis research, aiming to uncouple hemostasis from thrombosis, thereby preventing thromboembolic events with a potentially lower risk of bleeding compared to traditional anticoagulants. This guide provides a detailed comparison of the biological activity of various analogs derived from this core structure, synthesizing data from pivotal studies to offer insights for researchers and professionals in drug development.

The central hypothesis behind the development of these analogs is that modifying the substituents on the core phenyl ring and the methanamine side chain can significantly modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds. This exploration into the structure-activity relationship (SAR) is fundamental to optimizing lead compounds for clinical development.

Comparative Analysis of Biological Activity

The primary measure of biological activity for these analogs is their inhibitory concentration (IC50) against FXIa. The following table summarizes the data for a series of analogs, highlighting the impact of structural modifications on their inhibitory potency. The data is primarily derived from patent literature from Bristol-Myers Squibb, a key innovator in this chemical space.

Compound IDStructureR1R2FXIa IC50 (nM)
Analog 1 5-cyclopropyl-2-fluorophenyl)methanamineHH>1000
Analog 2 N-((S)-1-((5-cyclopropyl-2-fluorophenyl)methyl)-2-oxo-3-(3-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)acetamideCyclopropylF1.2
Analog 3 N-((S)-1-((5-chloro-2-fluorophenyl)methyl)-2-oxo-3-(3-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)acetamideClF2.5
Analog 4 N-((S)-1-((2-fluoro-5-methylphenyl)methyl)-2-oxo-3-(3-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)acetamideCH3F3.1
Analog 5 N-((S)-1-((2-fluoro-5-(trifluoromethyl)phenyl)methyl)-2-oxo-3-(3-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)acetamideCF3F0.8

Key Insights from the Data:

  • The unsubstituted this compound (Analog 1) shows negligible activity, underscoring the necessity of the additional chemical moieties for potent inhibition.

  • The introduction of a piperidinone scaffold and a trifluoromethylpyridine group dramatically increases potency, as seen in Analogs 2-5.

  • Modifications at the 5-position of the phenyl ring have a significant impact on inhibitory activity. Replacing the cyclopropyl group (Analog 2) with a chloro (Analog 3) or methyl (Analog 4) group leads to a slight decrease in potency.

  • The introduction of a strongly electron-withdrawing trifluoromethyl group at the 5-position (Analog 5) results in the most potent compound in this series, suggesting that electronic effects play a crucial role in the binding interaction with the FXIa active site.

Mechanism of Action: Targeting the Coagulation Cascade

Factor XIa is a serine protease that plays a critical role in the intrinsic pathway of the coagulation cascade. Upon activation, FXIa activates Factor IX, which in turn leads to the generation of thrombin and the formation of a fibrin clot. By inhibiting FXIa, these analogs effectively block this amplification loop, reducing thrombus formation.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_inhibition Inhibition Point cluster_common Common Pathway Contact Activation Contact Activation FXIIa FXIIa Contact Activation->FXIIa FXIa FXIa FXIIa->FXIa Activates FIXa FIXa FXIa->FIXa Activates FXIa_Inhibitor This compound Analogs FXIa_Inhibitor->FXIa Inhibits FXa FXa FIXa->FXa Activates Thrombin Thrombin FXa->Thrombin Fibrin Fibrin Thrombin->Fibrin Clot Formation Clot Formation Fibrin->Clot Formation

Caption: Inhibition of Factor XIa by this compound analogs blocks the intrinsic coagulation pathway.

Experimental Protocols

The determination of FXIa inhibitory activity is a critical step in the evaluation of these analogs. A common method employed is a fluorescence-based enzymatic assay.

Factor XIa Fluorescence Polarization Assay

Objective: To determine the IC50 value of test compounds against human Factor XIa.

Materials:

  • Human Factor XIa (active enzyme)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: Tris-HCl, pH 7.4, containing NaCl, CaCl2, and BSA.

  • Test compounds dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Workflow Diagram:

assay_workflow start Start dispense_compound Dispense Test Compound (in DMSO) to Plate start->dispense_compound dispense_enzyme Add Human Factor XIa (in Assay Buffer) dispense_compound->dispense_enzyme incubate1 Incubate at RT (30 minutes) dispense_enzyme->incubate1 dispense_substrate Add Fluorogenic Substrate incubate1->dispense_substrate incubate2 Incubate at RT (60 minutes, protected from light) dispense_substrate->incubate2 read_fluorescence Read Fluorescence (Ex: 380 nm, Em: 460 nm) incubate2->read_fluorescence calculate_ic50 Calculate % Inhibition and Determine IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Factor XIa fluorescence polarization assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Dispensing: Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add a solution of human Factor XIa in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The analogs of this compound represent a promising class of Factor XIa inhibitors. The structure-activity relationship studies demonstrate that potency can be significantly enhanced through strategic modifications to the core structure. Specifically, the introduction of a trifluoromethyl group at the 5-position of the phenyl ring has been shown to yield highly potent inhibitors. The experimental protocols outlined provide a robust framework for the continued evaluation and optimization of these compounds. Further research into the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their successful translation into clinical candidates for the treatment and prevention of thromboembolic disorders.

References

  • Bristol-Myers Squibb. (2013). Preparation of lactam-carboxamide-containing compounds as factor XIa inhibitors. U.S. Patent No. US 8,445,515 B2.
  • Wong, P. C., Crain, E. J., Watson, C. A., & Pinto, D. J. P. (2018). Factor XIa Inhibitors: A Review of the Patent Literature 2010 – 2015. Expert Opinion on Therapeutic Patents, 26(9), 1013-1029. Retrieved from [Link]

  • Schumacher, W. A., & Seiler, S. M. (2014). Factor XIa Inhibitors: A New Approach to Anticoagulant Therapy. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(10), 2098-2105. Retrieved from [Link]

Efficacy of (5-Cyclopropyl-2-fluorophenyl)methanamine as a kinase inhibitor intermediate vs other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Efficacy of (5-Cyclopropyl-2-fluorophenyl)methanamine as a Kinase Inhibitor Intermediate

Introduction: The Critical Role of Intermediates in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors (SMKIs) has revolutionized cancer therapy, but the quest for compounds with higher potency, improved selectivity, and favorable pharmacokinetic profiles is a continuous challenge. The success of these intricate molecules often hinges on the strategic selection of key chemical building blocks, or intermediates, during their synthesis. These intermediates are not merely structural components; they are carefully chosen fragments that impart critical properties to the final drug substance, influencing everything from binding affinity to metabolic stability.

This guide provides a detailed comparative analysis of this compound, a key intermediate that has gained prominence through its incorporation into Sotorasib (AMG 510), the first-in-class approved covalent inhibitor of KRAS G12C.[1][2] We will dissect the unique structural attributes of this building block, compare its synthetic efficacy against alternative intermediates, and provide experimental context for its role in creating a highly effective therapeutic agent.

Profiling the Intermediate: this compound

The efficacy of this compound as a premier building block stems from the synergistic effects of its constituent moieties: the cyclopropyl group and the fluorinated phenyl ring.

Structural and Functional Rationale:

  • Cyclopropyl Moiety: This small, strained ring offers significant advantages in drug design. Its rigid nature helps to lock the molecule into a specific, favorable conformation for binding to the target kinase, reducing the entropic penalty upon binding. Furthermore, the cyclopropyl group is generally resistant to oxidative metabolism, which can enhance the metabolic stability and in vivo half-life of the final drug.[3]

  • 2-Fluoro Substituent: The fluorine atom at the ortho position to the benzylic amine is critical. Its strong electron-withdrawing nature modulates the pKa of the amine, influencing its reactivity and interaction profile. Fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation and can introduce favorable non-covalent interactions (e.g., with backbone amides) within the protein's binding pocket, thereby increasing potency.[3]

This combination of features makes this compound a valuable intermediate for constructing bioactive molecules with enhanced drug-like properties.[4] Its primary application is in the synthesis of complex heterocyclic scaffolds that form the core of many kinase inhibitors.

Case Study: The Role in the Synthesis of Sotorasib (AMG 510)

The importance of this compound is best illustrated by its role in the synthesis of Sotorasib, a landmark drug targeting the "undruggable" KRAS G12C mutation.[1][5] In the patented synthesis of Sotorasib, this intermediate is crucial for constructing the substituted quinazolinone core of the drug.

The development of Sotorasib was a significant achievement, and its synthesis has been optimized for large-scale production.[6] A key challenge in the synthesis is controlling the atropisomerism—a type of axial chirality arising from restricted rotation around a biaryl bond.[7][8] The specific stereochemistry is essential for potent binding to the KRAS G12C protein. The choice of building blocks directly impacts the formation and resolution of these atropisomers.

General Synthetic Workflow for Sotorasib

The diagram below outlines a simplified, conceptual workflow for the synthesis of Sotorasib, highlighting the stage where a building block like this compound or a related precursor is incorporated.

G cluster_0 Core Scaffold Synthesis cluster_1 Atropisomer Resolution cluster_2 Final Assembly A Nicotinic Acid Derivative B Amidation A->B C Urea Formation with Aniline Derivative B->C D Base-mediated Cyclization C->D E Azaquinazolinone Core (rac-6) D->E F Classical Resolution with Chiral Acid E->F G Desired (M)-Atropisomer F->G Isolation H Undesired Atropisomer (Recycled) F->H Mother Liquor I Chlorination (POCl3) G->I J SNAr with Piperazine I->J K Suzuki Coupling with Boronic Acid/Ester J->K L Deprotection K->L M Acrylamide Formation L->M N Sotorasib (AMG 510) M->N

Sources

Comparative analysis of different synthetic routes to fluorinated cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of Fluorinated Cyclopropylamines

Introduction: The Rising Prominence of Fluorinated Cyclopropylamines in Medicinal Chemistry

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, is now a celebrated pharmacophore in modern drug discovery. Its rigid, three-dimensional structure allows it to act as a "bioisostere" for phenyl rings or gem-dimethyl groups, modulating properties like metabolic stability, lipophilicity, and binding affinity.[1] When combined with fluorine—the most electronegative element—the resulting fluorinated cyclopropylamine scaffolds offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4][5] Molecules incorporating these structures are found in promising therapeutics, from selective serotonin reuptake inhibitors to novel anticancer agents.[6][7]

However, the stereocontrolled synthesis of these valuable building blocks presents a significant challenge. The small steric difference between fluorine and hydrogen atoms makes achieving high diastereo- and enantioselectivity a non-trivial pursuit.[2] This guide provides a comparative analysis of the primary synthetic strategies employed to construct fluorinated cyclopropylamines, offering insights into the mechanistic rationale, practical considerations, and relative performance of each approach.

Overview of Primary Synthetic Strategies

The construction of fluorinated cyclopropylamines can be broadly categorized into three main approaches. The choice of strategy is often dictated by the desired substitution pattern, the required stereochemistry, and the availability of starting materials.

DOT Diagram: Synthetic Strategy Decision Framework

Synthetic_Routes cluster_start cluster_routes Primary Synthetic Approaches cluster_outcomes Start Desired Fluorinated Cyclopropylamine A Route A: Cyclopropanation of (Fluoro)Alkenes Start->A Fluorine on Alkene Precursor B Route B: Fluorination of Pre-formed Cyclopropane Rings Start->B Fluorine Introduced Post-Cyclopropanation C Route C: Functional Group Interconversion Start->C Amino Group Introduced from another Precursor (e.g., Boronate) OutcomeA Control over stereochemistry defined by catalyst and alkene geometry. A->OutcomeA OutcomeB Regioselectivity of fluorination is critical. Limited by available fluorinating agents. B->OutcomeB OutcomeC Versatile for diversification. Relies on robust precursor synthesis. C->OutcomeC

Caption: A decision-making flowchart for selecting a synthetic route.

Route A: Metal-Catalyzed Cyclopropanation of Alkenes

This is arguably the most direct and widely explored strategy, involving the reaction of a fluorinated or non-fluorinated alkene with a carbene or carbenoid precursor. The stereochemical outcome is a central theme of this approach.

Mechanism and Rationale

The core of this method is the generation of a metal carbene intermediate, typically from a diazo compound, which then undergoes a [2+1] cycloaddition with an alkene.[8][9] Transition metals like rhodium, copper, and iron are commonly used to catalyze this transformation.[1][8][10]

The mechanism involves the diazo compound coordinating to the metal catalyst, followed by the expulsion of dinitrogen gas to form the highly reactive metal carbene. This species then adds across the double bond of the alkene in a concerted fashion, which ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[8][9]

Causality in Catalyst Selection: The choice of metal and, crucially, the chiral ligand coordinated to it, is the primary determinant of enantioselectivity.

  • Rhodium(II) carboxylates , such as dirhodium tetraacetate (Rh₂(OAc)₄) or chiral variants like Rh₂(S-PTAD)₄, are highly effective for reactions with diazo compounds.[10] The chiral ligands create a sterically defined pocket around the metal center, forcing the approaching alkene to adopt a specific orientation, thereby favoring the formation of one enantiomer over the other.[10]

  • Copper(I) complexes with chiral bis(oxazoline) (BOX) or pyridine-based ligands are also prevalent, particularly for asymmetric cyclopropanation.[1][11] These systems are often more economical than their rhodium counterparts.

Key Variants and Experimental Data
  • Cyclopropanation with Trifluorodiazoethane (CF₃CHN₂): This variant introduces the valuable trifluoromethyl group. Copper-catalyzed reactions with alkenyl boronates have been shown to produce trifluoromethyl-cyclopropylboronates with high stereocontrol.[1][11] These boronate intermediates are exceptionally useful as they can be subsequently converted into amines, providing a versatile entry to CF₃-substituted cyclopropylamines.[1][11]

  • Rhodium-Catalyzed Reactions: For constructing aryl-substituted fluorinated cyclopropanes, dirhodium catalysts have demonstrated excellent efficacy. Using adamantylglycine-derived dirhodium complexes, reactions of 1-aryl-2,2,2-trifluorodiazoethanes with styrenes achieve high diastereoselectivity (>94%) and enantioselectivity (88–98% ee).[10]

Representative Protocol: Enantioselective Synthesis of a Trifluoromethyl-Cyclopropylboronate[1][11]
  • Step 1: Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, Cu(CH₃CN)₄PF₆ (5 mol%) and a chiral bis(oxazoline) ligand (5.5 mol%) are dissolved in anhydrous dichloromethane (DCM). The mixture is stirred at room temperature for 1 hour to form the active catalyst complex.

  • Step 2: Cyclopropanation: The reaction vessel is cooled to the specified temperature (e.g., 0 °C or -20 °C). The (E)-alkenyl boronate substrate (1.0 equiv) is added.

  • Step 3: Diazo Addition: A solution of trifluorodiazoethane (CF₃CHN₂) in DCM (typically 2.0-4.0 equiv) is added slowly via a syringe pump over several hours.

    • Experimental Insight: Slow addition is critical to maintain a low concentration of the highly reactive and potentially explosive diazo compound, minimizing side reactions and improving safety and selectivity.

  • Step 4: Quench and Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is warmed to room temperature and quenched by bubbling nitrogen through the solution to remove any unreacted diazo compound. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Route B: Direct Fluorination of Cyclopropane Precursors

This approach involves synthesizing a cyclopropane ring first and then introducing the fluorine atom(s) in a subsequent step. This strategy is valuable when the required fluorinated alkene precursors for Route A are inaccessible or unstable.

Mechanism and Rationale

Direct fluorination most often employs an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄).[7][12] The reaction typically proceeds via an enolate or enol intermediate generated from a carbonyl-substituted cyclopropane (e.g., a cyclopropyl ketone or ester).

The mechanism involves the deprotonation of the α-carbon to the carbonyl group by a base to form an enolate. This nucleophilic enolate then attacks the electrophilic fluorine atom of the fluorinating agent.

Causality in Reaction Conditions: The success of this route hinges on the ability to generate the enolate regioselectively and for it to react efficiently.

  • Substrate Choice: The presence of an activating group (like a ketone) is essential to acidify the α-proton, facilitating enolate formation.[7][12]

  • Solvent and Base: The choice of solvent and base can influence the equilibrium between the keto and enol forms and the stability of the enolate, thereby affecting reaction efficiency.[13][14]

Key Variants and Experimental Data

A chemoenzymatic strategy has been developed for the highly diastereoselective and enantioselective synthesis of cyclopropyl ketones using engineered myoglobin-based catalysts.[7] These chiral cyclopropyl ketones are excellent precursors for subsequent fluorination. The α-fluorination of these ketones using Selectfluor® has been shown to produce fluorinated cyclopropyl ketones with excellent enantiopurity (>99% ee), albeit with moderate diastereoselectivity (1.8:1 d.r.).[7] The resulting fluorinated ketone can then be converted to the desired amine via reductive amination.

Representative Protocol: α-Fluorination of a Cyclopropyl Ketone[7]
  • Step 1: Substrate Dissolution: The chiral cyclopropyl ketone (1.0 equiv) is dissolved in a suitable solvent such as acetonitrile.

  • Step 2: Addition of Fluorinating Agent: Selectfluor® (1.1-1.5 equiv) is added to the solution at room temperature.

    • Experimental Insight: Selectfluor® is a stable, crystalline solid, making it much easier and safer to handle than elemental fluorine gas. However, it is a strong oxidant, and reactions should be monitored for exotherms.

  • Step 3: Reaction Monitoring: The reaction mixture is stirred at room temperature (or heated, if necessary) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Step 4: Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Metal-Catalyzed CyclopropanationRoute B: Direct Fluorination
Stereocontrol Excellent enantioselectivity (often >95% ee) achievable with chiral catalysts.[1][10] Diastereoselectivity depends on alkene geometry and catalyst.Stereochemistry is set by the precursor synthesis. Fluorination can create a new stereocenter with variable diastereoselectivity.[7]
Substrate Scope Broad for alkenes.[8] Can be limited by the availability and stability of fluorinated diazo precursors.Dependent on the synthesis of cyclopropane precursors with activating groups. Not all positions on the ring are accessible.
Reagent Availability Chiral ligands and metal catalysts can be expensive. Fluorinated diazo compounds can be hazardous and require careful handling.[10][11]Electrophilic fluorinating agents like Selectfluor® are commercially available and relatively safe to handle.[12]
Scalability Can be challenging due to the cost of catalysts and safety concerns with diazo compounds.Generally more amenable to scale-up, provided the precursor synthesis is efficient.
Key Advantage Direct and highly stereocontrolled access to complex structures in a single step.Utilizes more stable precursors and reagents; avoids handling of potentially explosive diazo compounds.
Key Limitation Cost and hazard profile of reagents.Indirect; requires a multi-step sequence (cyclopropanation, then fluorination). Regioselectivity can be an issue.

DOT Diagram: Workflow Comparison

Workflow_Comparison cluster_A Route A: Cyclopropanation cluster_B Route B: Direct Fluorination A1 Fluorinated Alkene + Diazo Compound A3 [2+1] Cycloaddition A1->A3 A2 Chiral Metal Catalyst (Cu or Rh) A2->A3 A4 Fluorinated Cyclopropane (Stereocenter set) A3->A4 B1 Cyclopropyl Ketone (Chiral Precursor) B3 Electrophilic Fluorination B1->B3 B2 Base + Selectfluor® B2->B3 B4 Fluorinated Ketone B3->B4 B5 Reductive Amination B4->B5 B6 Fluorinated Cyclopropylamine B5->B6

Caption: Step-by-step workflow for Route A vs. Route B.

Conclusion and Future Outlook

The synthesis of fluorinated cyclopropylamines is a dynamic field of research driven by the demands of the pharmaceutical industry.

  • Metal-catalyzed cyclopropanation (Route A) offers the most elegant and direct path, providing exceptional control over stereochemistry through catalyst design. Its primary hurdles remain the cost and safety associated with specialized ligands and diazo reagents.

  • Direct fluorination of cyclopropane precursors (Route B) provides a valuable, often more scalable alternative, especially when leveraging powerful chemoenzymatic methods to first generate chiral building blocks.

Future advancements will likely focus on the development of more economical and sustainable catalysts, including those based on earth-abundant metals like iron.[7] Furthermore, expanding the portfolio of fluorinating reagents and developing novel C-H activation/fluorination strategies could open up new, more efficient synthetic pathways that bypass the need for pre-functionalized substrates altogether. The continued innovation in these areas will undoubtedly accelerate the discovery of next-generation therapeutics built around this privileged fluorinated scaffold.

References

  • Pérez-Cabezas, A., Badosa, J., & de la Pradilla, R. F. (2020). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 22(15), 6049–6053. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Ma, J. A., & Cahard, D. (2012). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Strategy. Angewandte Chemie International Edition, 51(24), 5835-5838. [Link]

  • Pérez-Cabezas, A., Badosa, J., & de la Pradilla, R. F. (2020). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. National Center for Biotechnology Information (PMC). [Link]

  • Ye, S., et al. (2000). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 43(15), 2911-2916. [Link]

  • Vass, V., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. The Journal of Organic Chemistry, 85(22), 14810-14816. [Link]

  • Zhang, R. K., et al. (2020). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 10(15), 8419-8427. [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(18), 11846–11858. [Link]

  • Lipp, A., et al. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. Angewandte Chemie International Edition, 59(38), 16420-16424. [Link]

  • Hernandez-Perez, A. C., & Arnold, F. H. (2019). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 58(38), 13354-13358. [Link]

  • Hashimoto, Y., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 64(1), 586-602. [Link]

  • Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • Hernandez-Perez, A. C., & Arnold, F. H. (2019). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. [Link]

  • Dolbier, W. R., et al. (2004). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 69(5), 1577-1584. [Link]

  • Wang, Y., et al. (2023). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 25(47), 8496-8501. [Link]

  • Madani, A., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Chemical Science, 13(28), 8276-8282. [Link]

  • Powers, I. G., & Uyeda, C. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 548-560. [Link]

  • Wikipedia contributors. (2023). Cyclopropanation. Wikipedia. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Singh, A., & Tlili, A. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(1), 1-25. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Pharmacological Enhancement of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug design, where every atomic substitution can dramatically alter a molecule's fate within the body, the strategic incorporation of fluorine has emerged as a king-making move. This is particularly true for the cyclopropylamine scaffold, a privileged motif in medicinal chemistry renowned for its conformational rigidity and unique electronic properties.[1][2] This guide provides an in-depth, data-supported comparison of fluorinated versus non-fluorinated cyclopropylamines, elucidating the profound impact of this single-atom substitution on their pharmacological profiles. We will delve into the mechanistic underpinnings of these effects, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of how to leverage "the fluorine advantage."

The Rationale for Fluorination: Beyond Simple Bioisosterism

The introduction of fluorine into a drug candidate is far more nuanced than a simple hydrogen replacement. Due to its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, this halogen imparts a unique set of properties that can synergistically enhance a molecule's drug-like characteristics.[3][4] When applied to the cyclopropylamine framework, these effects are amplified, leading to significant improvements in metabolic stability, target potency and selectivity, and overall pharmacokinetic profiles.[5][6]

The rationale for fluorinating cyclopropylamines can be distilled into three key areas:

  • Metabolic Blocking: The high strength of the C-F bond makes it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[6][7] By strategically placing fluorine at metabolically labile positions, the in vivo half-life and exposure of the drug can be significantly extended.[8]

  • Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can lower the pKa of nearby amino groups, influencing their ionization state at physiological pH. This can impact receptor binding, membrane permeability, and solubility.[9]

  • Enhanced Target Affinity and Selectivity: The introduction of fluorine can alter the conformation of the cyclopropyl ring and create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions.[5][10] This can lead to a substantial increase in binding affinity and, in some cases, improved selectivity for the desired target over off-targets.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Cyclopropylamines

The tangible benefits of fluorinating cyclopropylamines are best illustrated through direct comparison. The following sections and data tables summarize the observed effects across key pharmacological parameters.

Metabolic Stability: A Tale of Two Half-Lives

One of the most dramatic and consistently observed effects of fluorinating cyclopropylamines is the enhancement of their metabolic stability. The cyclopropyl ring itself can be susceptible to oxidative metabolism, leading to ring-opening and inactivation.[7] Fluorine substitution can effectively shield the molecule from such metabolic attacks.

A compelling example is seen in the development of poly-ADP ribose glycohydrolase (PARG) inhibitors. The parent compound, bearing a cyclopropylmethyl moiety, suffered from a short in vivo half-life due to metabolic removal of this group.[8] Strategic monofluorination of the methyl group led to a significant increase in metabolic stability in human liver microsomes, while di- and trifluoromethylation, although more stable, resulted in a loss of potency.[8]

CompoundModificationHuman Liver Microsomal Stability (T½, min)Target Potency (IC50, nM)
Parent Compound Non-fluorinated< 1510
Monofluoro-derivative Monofluorination of cyclopropylmethyl> 6012
Difluoro-derivative Difluorination of cyclopropylmethyl> 60> 1000
Trifluoro-derivative Trifluorination of cyclopropylmethyl> 60> 1000

Data synthesized from a study on PARG inhibitors.[8]

This data clearly demonstrates the delicate balance required in fluorination strategy. While increasing the number of fluorine atoms progressively enhances metabolic stability, it can also introduce steric hindrance or unfavorable electronic changes that negatively impact target binding.

Potency and Selectivity: Fine-Tuning Target Interactions

Fluorine's influence extends beyond metabolic protection, often playing a direct role in enhancing a molecule's interaction with its biological target. This can manifest as a significant boost in potency and, crucially, improved selectivity.

In the development of serotonin 2C (5-HT2C) receptor agonists based on a 2-phenylcyclopropylmethylamine scaffold, fluorination of the cyclopropane ring was explored to improve drug-like properties.[5] The introduction of a fluorine atom at the benzylic position was hypothesized to block potential oxidative metabolism and alter the compound's conformation, potentially leading to higher potency and selectivity.[5]

Indeed, several fluorinated derivatives exhibited high potency, with some demonstrating no detectable agonism at the related 5-HT2B receptor, a critical factor for avoiding cardiac valvulopathy.[5]

CompoundFluorination Position5-HT2C Agonism (EC50, nM)5-HT2B Agonism
(+)-21a Fluorine on cyclopropanePotentDetectable
(+)-21b Fluorine on cyclopropane8.0Not Detectable

Data from a study on 5-HT2C receptor agonists.[5]

This highlights how subtle changes in the position and stereochemistry of the fluorine atom can have a profound impact on the selectivity profile of a drug candidate.

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide a practical framework for researchers, this section outlines key experimental methodologies for the synthesis and pharmacological evaluation of fluorinated cyclopropylamines.

Synthesis of Fluorinated Cyclopropylamines

The synthesis of fluorinated cyclopropylamines often requires specialized fluorination reagents and strategies. A common approach involves the [2+1]-cycloaddition of a diazo compound to a fluorinated alkene.[5]

Protocol: Synthesis of a Fluorinated 2-Phenylcyclopropylmethylamine Derivative [5]

  • Preparation of the Fluorinated Styrene: Synthesize the desired fluorinated styrene precursor through standard olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons) from the corresponding benzaldehyde.

  • [2+1] Cycloaddition: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the fluorinated styrene in a suitable solvent (e.g., dichloromethane).

  • Add a transition metal catalyst (e.g., a rhodium or copper catalyst).

  • Slowly add a solution of ethyl diazoacetate to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Purify the resulting cyclopropane ester by column chromatography.

  • Conversion to the Amine: The ester can be converted to the corresponding amine through a multi-step sequence involving reduction to the alcohol, conversion to a leaving group (e.g., mesylate or tosylate), and subsequent displacement with an amine source (e.g., sodium azide followed by reduction, or direct amination).

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of newly synthesized compounds is a critical step in drug discovery. The following protocol describes a typical human liver microsomal stability assay.

Protocol: Human Liver Microsome (HLM) Stability Assay [8]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing pooled human liver microsomes, a NADPH-regenerating system (to support CYP enzyme activity), and a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the incubation mixture to a final concentration typically between 1 and 10 µM.

  • Incubation: Incubate the mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (T½).

Visualizing the Impact: Mechanistic and Workflow Diagrams

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of cyclopropylamines and a typical drug discovery workflow incorporating fluorination strategies.

cluster_0 Metabolic Fate of Cyclopropylamines cluster_1 Fluorine Intervention CPA Cyclopropylamine Derivative Metabolite1 Hydroxylated Metabolite CPA->Metabolite1 CYP450 Oxidation Metabolite2 Ring-Opened Metabolite Metabolite1->Metabolite2 Further Oxidation Inactive Inactive/Excreted Metabolite2->Inactive FCPA Fluorinated Cyclopropylamine Blocked Metabolism Blocked FCPA->Blocked C-F Bond Stability Excreted Direct Excretion FCPA->Excreted

Caption: Metabolic pathways of non-fluorinated versus fluorinated cyclopropylamines.

Start Lead Compound Identification (Cyclopropylamine Scaffold) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Metabolic_ID Metabolite Identification SAR->Metabolic_ID Fluorination Strategic Fluorination of Metabolic Hotspots Metabolic_ID->Fluorination Synthesis Synthesis of Fluorinated Analogs Fluorination->Synthesis In_Vitro In Vitro Evaluation (Potency, Stability, Selectivity) Synthesis->In_Vitro In_Vitro->SAR Iterative Optimization In_Vivo In Vivo Pharmacokinetic and Efficacy Studies In_Vitro->In_Vivo Candidate Drug Candidate Selection In_Vivo->Candidate

Caption: Drug discovery workflow incorporating strategic fluorination.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of fluorine into cyclopropylamine-containing drug candidates represents a powerful and validated approach to enhancing their pharmacological profiles. As demonstrated by the comparative data, fluorination can significantly improve metabolic stability, leading to a longer in vivo half-life and increased drug exposure. Furthermore, the unique electronic properties of fluorine can be leveraged to fine-tune target affinity and selectivity, ultimately leading to more potent and safer medicines. While the synthesis of fluorinated compounds can present unique challenges, the potential rewards in terms of improved drug-like properties make it a compelling strategy for modern drug discovery. As our understanding of fluorine's influence on biological systems continues to grow, so too will its application in the design of the next generation of therapeutics.

References

  • Ullah, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Duarte, F., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. RSC Advances, 14(37), 26863-26872. [Link]

  • CoLab. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

  • Baranczak, A., et al. (2016). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current topics in medicinal chemistry, 16(13), 1484–1495. [Link]

  • Howard, S., et al. (2017). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & medicinal chemistry letters, 27(15), 3433–3436. [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European journal of medicinal chemistry, 178, 433–446. [Link]

  • Pessina, F., et al. (2001). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 44(15), 2520–2523. [Link]

  • Wang, H., et al. (2018). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of medicinal chemistry, 61(17), 7862–7876. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • Romero, E., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. The Journal of organic chemistry, 87(16), 10832–10842. [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of organic chemistry, 85(18), 11777–11787. [Link]

  • ResearchGate. (2024). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. [Link]

  • RSC Publishing. (n.d.). Fluorination methods in drug discovery. [Link]

  • Sarno, F., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European journal of medicinal chemistry, 96, 383–392. [Link]

  • Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. [Link]

  • Guesné, S. J. J., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues. The Journal of organic chemistry, 78(2), 596–604. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of two critical classes of antineoplastic drugs: Tyrosine Kinase Inhibitors (TKIs) and Platinum-Based Antineoplastic Drugs (PtADs). As targeted therapies and combination regimens become the standard of care in oncology, the need for robust, multiplexed analytical methods for therapeutic drug monitoring (TDM) has never been more critical. This document moves beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers and clinicians to select and develop methods that ensure data integrity and ultimately improve patient outcomes.

The core of any reliable quantitative bioanalytical method is a rigorous validation process. All methodologies discussed herein are grounded in the principles set forth by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] These guidelines establish the framework for validating key parameters such as accuracy, precision, selectivity, sensitivity, and stability, ensuring that the methods are fit for their intended purpose in a clinical or research setting.[2][5][6]

Part 1: The Rise of Multiplexing for Tyrosine Kinase Inhibitors (TKIs)

TKIs have revolutionized the treatment of various cancers by targeting specific molecular pathways involved in tumor growth.[7] However, significant inter-individual pharmacokinetic variability often leads to unpredictable drug exposure, resulting in either sub-optimal efficacy or increased toxicity. This variability makes TDM an invaluable tool. The increasing use of TKI combination therapies necessitates analytical methods capable of quantifying multiple drugs and their active metabolites simultaneously. LC-MS/MS is the undisputed gold standard for this task, offering unparalleled sensitivity and specificity.[8][9]

Comparative Analysis of Multiplexed TKI Methods

Several LC-MS/MS methods have been developed to simultaneously measure a range of TKIs, from focused panels of six to eight drugs to broad screens of over 20.[7][8][10][11] The primary trade-off in method design is often between the breadth of the panel and the simplicity of the sample preparation.

Method Attribute Method A (Focused Panel) Method B (Broad Panel) Method C (High-Throughput)
Analytes 8 TKIs (e.g., Gefitinib, Imatinib, Sunitinib)[7][10]21 Kinase Inhibitors[8]11 TKIs + 2 Metabolites[12]
Sample Preparation Protein Precipitation (PPT)Protein Precipitation (PPT)Protein Precipitation (PPT)
LC Column UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[7]C18 (50 x 2.1 mm, 3 µm)[8]Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[12]
Run Time ~3.5 - 6 minutes2 minutes ~13 minutes
Key Advantage High sensitivity with sub-nanomolar LLOQs.[7]Extremely rapid, ideal for high sample volume.[8]Includes key active metabolites for a fuller PK profile.[12]
Causality Note The 1.7 µm particle size of the UPLC column allows for high resolution and sensitivity within a short run time, making it ideal for resolving structurally similar TKIs.The 2-minute runtime is achieved by using a short column and a very fast gradient, prioritizing speed for TDM applications where turnaround time is critical.[8]A longer column and gradient are employed to ensure robust separation of parent drugs from their metabolites, which is crucial for accurate pharmacokinetic modeling.[12]
Experimental Protocol: Multiplexed TKI Quantification in Human Plasma

This protocol represents a robust, validated approach for the simultaneous quantification of multiple TKIs, synthesized from common practices in the cited literature.[7][8][12]

1. Standard and Quality Control (QC) Preparation:

  • Rationale: The accuracy of the entire assay depends on the quality of the calibration standards. Using certified reference materials is paramount.

  • Steps:

    • Prepare individual stock solutions of each TKI and stable isotope-labeled internal standard (SIL-IS) in DMSO or methanol.

    • Create a combined working standard solution by diluting the individual stocks in methanol/water.

    • Prepare calibration standards by spiking the combined working standard into pooled blank human plasma to achieve a concentration range covering the therapeutic window (e.g., 2-4000 ng/mL).

    • Prepare QC samples at a minimum of three levels (low, medium, high) in the same manner.

2. Sample Preparation (Protein Precipitation):

  • Rationale: Protein precipitation is the fastest and most straightforward method for removing the bulk of matrix interferences (e.g., plasma proteins). Methanol is often chosen as it efficiently precipitates proteins while keeping the moderately lipophilic TKIs in solution.

  • Steps:

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold methanol containing the SIL-IS mixture.

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

3. LC-MS/MS Analysis:

  • Rationale: A reversed-phase C18 column provides the necessary hydrophobicity to retain and separate the TKIs. A gradient elution starting with high aqueous mobile phase allows for the elution of polar contaminants, while a ramp-up in organic solvent (acetonitrile or methanol) elutes the analytes of interest. Formic acid is added to the mobile phase to promote protonation of the TKIs, enhancing their ionization efficiency in positive ion mode.

  • Steps:

    • LC System: UPLC/UHPLC system.

    • Column: C18 Column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 3-5 minutes.

    • Flow Rate: 0.4-0.6 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for each analyte and IS to ensure selectivity.

Workflow Visualization

TKI_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Plasma (Calibrator, QC, or Unknown) Add_PPT Add 300 µL Methanol + Internal Standards Sample->Add_PPT Vortex Vortex 1 min Add_PPT->Vortex Centrifuge Centrifuge 10 min @ >10,000g Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL Transfer->Inject LC_Sep UPLC Separation (C18 Column, Gradient Elution) MS_Detect MS/MS Detection (ESI+, MRM Mode) Integrate Integrate Peak Areas (Analyte / IS Ratio) MS_Detect->Integrate Calibrate Generate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Report Concentration Quantify->Report

Caption: Workflow for multiplexed TKI analysis in plasma.

Part 2: Tackling the Challenges of Platinum-Based Antineoplastic Drugs (PtADs)

Cisplatin, carboplatin, and oxaliplatin are mainstays of chemotherapy, exerting their cytotoxic effects by forming DNA adducts. Unlike TKIs, these are small, highly polar, and often unstable coordination complexes. Their analysis by conventional reversed-phase LC-MS/MS is challenging due to poor retention. Furthermore, their simultaneous determination is complicated by their structural similarities.[13][14]

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior technique for the analysis of PtADs.[14]

  • Mechanism: HILIC utilizes a polar stationary phase (like a zwitterionic phase) and a mobile phase with a high percentage of organic solvent. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like PtADs, partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This is effectively the opposite of reversed-phase chromatography.

  • Why it Works for PtADs: This mechanism provides excellent retention for these highly polar compounds, which would otherwise elute in the void volume on a C18 column. This allows for their effective separation from the bulk of the biological matrix and from each other.[13][14]

Comparative Analysis of PtAD Methods
Method Attribute Method D (HILIC-MS/MS) Method E (Conventional LC-MS/MS)
Analytes Cisplatin, Carboplatin, Oxaliplatin[13][14]Cisplatin, Carboplatin, Oxaliplatin[15][16]
Chromatography Zwitterionic-HILIC Reversed-Phase C18 (with limitations)
Sample Preparation Simple Dilution or PPT[13]Protein Precipitation[16]
Run Time < 7 minutes[14]~ 4-10 minutes[15]
LLOQ (Cisplatin) High ng/mL range (lower sensitivity)[13][14]Can be lower, but retention is poor
Key Advantage Excellent separation and peak shape for all three PtADs.[14]More common column type, but not ideal for this application.
Causality Note The zwitterionic stationary phase offers unique selectivity for these platinum complexes, enabling their baseline separation, which is difficult to achieve with other methods.[14]While feasible, methods using standard C18 columns often struggle with reproducible retention of cisplatin near the solvent front, compromising quantification.[15]
Experimental Protocol: HILIC-MS/MS for PtADs in Plasma Ultrafiltrate

This protocol is based on modern HILIC-based approaches for PtAD analysis.[13][14] Using plasma ultrafiltrate is common for PtADs to measure the unbound, pharmacologically active fraction.

1. Sample Preparation (Ultrafiltration):

  • Rationale: PtADs bind extensively to plasma proteins. Ultrafiltration separates the free (unbound) drug from the protein-bound fraction, which is often the clinically relevant concentration.

  • Steps:

    • Collect blood samples in appropriate tubes (e.g., K2-EDTA).

    • Centrifuge to obtain plasma.

    • Place plasma into a centrifugal filter unit (e.g., 30 kDa MWCO).

    • Centrifuge according to the manufacturer's instructions to collect the protein-free ultrafiltrate.

    • Add an appropriate internal standard (if available) and inject directly or after dilution.

2. LC-MS/MS Analysis:

  • Rationale: A high organic mobile phase is required for analyte retention on the HILIC column. Ammonium formate is used as a buffer to control pH and aid in the chromatographic process. A gradient that increases the aqueous component (Mobile Phase A) will elute the retained PtADs.

  • Steps:

    • LC System: UPLC/UHPLC system.

    • Column: Zwitterionic HILIC Column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be 95-50% B over 5-7 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization Mode: ESI, Positive.

    • Detection: MRM. Monitor the specific transitions for each platinum complex.

Workflow Visualization

PtAD_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing Plasma Collect Plasma UF_Device Load into Ultrafiltration Device (e.g., 30 kDa) Plasma->UF_Device Centrifuge Centrifuge to separate free drug UF_Device->Centrifuge Collect_UF Collect Ultrafiltrate Centrifuge->Collect_UF Inject Inject Ultrafiltrate Collect_UF->Inject HILIC_Sep HILIC Separation (Zwitterionic Column) MS_Detect MS/MS Detection (ESI+, MRM Mode) Process Quantification via Calibration Curve MS_Detect->Process Report Report Free Drug Concentration Process->Report

Caption: HILIC-MS/MS workflow for free PtADs in plasma.

Conclusion

LC-MS/MS offers a powerful and adaptable platform for the quantitative analysis of diverse antineoplastic drugs. For large panels of moderately lipophilic drugs like TKIs, rapid and robust methods can be developed using simple protein precipitation and standard reversed-phase chromatography. For more challenging analytes, such as the highly polar platinum-based drugs, leveraging alternative chromatographic techniques like HILIC is essential for achieving reliable separation and quantification. The key to a successful assay lies not just in following a protocol, but in understanding the physicochemical properties of the analytes and making informed choices in sample preparation and chromatography to build a self-validating, trustworthy system.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bioanalytical & CRO Services. [Link]

  • USFDA guidelines for bioanalytical method validation . Slideshare. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration (FDA). [Link]

  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies . National Institutes of Health (NIH). [Link]

  • Bioanalytical method validation emea . Slideshare. [Link]

  • Development and validation of a simultaneous quantification method of 14 tyrosine kinase inhibitors in human plasma using LC-MS/MS . ResearchGate. [Link]

  • Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma . National Institutes of Health (NIH). [Link]

  • Characterization and separation of platinum-based antineoplastic drugs by zwitterionic hydrophilic interaction liquid chromatography (Hilic)–tandem mass spectrometry, and its application in surface wipe sampling . FLORE - University of Florence. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Characterization and Separation of Platinum-Based Antineoplastic Drugs by Zwitterionic Hydrophilic Interaction Liquid Chromatography (HILIC)–Tandem Mass Spectrometry, and Its Application in Surface Wipe Sampling . MDPI. [Link]

  • Development and clinical application of a LC-MS/MS method for simultaneous determination of various tyrosine kinase inhibitors in human plasma . ResearchGate. [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring . PubMed. [Link]

  • Development and application of a liquid chromatography coupled to mass spectrometry method for the simultaneous determination of 23 antineoplastic drugs at trace levels . PubMed. [Link]

  • Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples . National Institutes of Health (NIH). [Link]

  • Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level . National Institutes of Health (NIH). [Link]

  • Simultaneous determination of 11 oral targeted antineoplastic drugs and 2 active metabolites by LC-MS/MS in human plasma and its application to therapeutic drug monitoring in cancer patients . PubMed. [Link]

  • An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma . MDPI. [Link]

  • Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS . Agilent. [Link]

  • A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study . Semantic Scholar. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS . Technology Networks. [Link]

Sources

A Comparative Guide to the MAO Inhibitory Activity of Cis- and Trans-Isomers of Fluorinated Phenylcyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of monoamine oxidase (MAO) inhibitors, the strategic introduction of fluorine into the phenylcyclopropylamine scaffold presents a compelling avenue for modulating potency and selectivity. This guide provides an in-depth comparison of the MAO inhibitory activity of cis- and trans-isomers of fluorinated phenylcyclopropylamines, supported by experimental data and mechanistic insights. Our focus is to elucidate the structure-activity relationships (SAR) that govern the interaction of these stereoisomers with MAO-A and MAO-B, offering a valuable resource for the rational design of novel therapeutics for neurological disorders.

Introduction: The Significance of Fluorine and Stereochemistry in MAO Inhibition

Monoamine oxidases (MAOs) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Consequently, MAO inhibitors have long been a cornerstone in the treatment of depression and Parkinson's disease.[2] The phenylcyclopropylamine skeleton, exemplified by the non-selective irreversible inhibitor tranylcypromine, serves as a robust pharmacophore.[3] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. Furthermore, the rigid cyclopropane ring introduces stereochemical complexity, with the cis and trans relationship between the phenyl and amine groups profoundly influencing biological activity.

This guide will dissect the nuances of how the interplay between fluorine substitution and stereoisomerism dictates the inhibitory potency and selectivity of phenylcyclopropylamines towards MAO-A and MAO-B.

Experimental Data: A Head-to-Head Comparison of Cis- and Trans-Isomers

The inhibitory activities of various cis- and trans-isomers of fluorinated phenylcyclopropylamines against recombinant human MAO-A and MAO-B have been evaluated. The data, summarized in the table below, reveals critical insights into the SAR of these compounds. A key finding is that fluorination at the 2-position of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, can reverse this selectivity, leading to potent and selective irreversible inhibitors of MAO-A.[4][5]

CompoundIsomer ConfigurationTargetIC50 (µM)Inhibition TypeReference
2-Fluoro-1-phenylcyclopropylamine(E)-diastereomerMAO-APotentIrreversible[5]
2-Fluoro-1-phenylcyclopropylamine(Z)-diastereomerMAO-APotentIrreversible[5]
(1S,2S)-2-Fluoro-2-phenylcyclopropylaminetransMAO-AMore PotentIrreversible[4]
(1R,2R)-2-Fluoro-2-phenylcyclopropylaminetransMAO-ALess PotentIrreversible[4]
(1S,2S)-2-Fluoro-2-phenylcyclopropylaminetransMAO-BMore PotentIrreversible[4]
(1R,2R)-2-Fluoro-2-phenylcyclopropylaminetransMAO-BLess PotentIrreversible[4]
cis-N-Benzyl-2-methoxycyclopropylaminecisMAO-A0.170Irreversible[3]
cis-N-Benzyl-2-methoxycyclopropylaminecisMAO-B0.005Irreversible[3]

Note: "Potent" indicates significant inhibitory activity was observed, though specific IC50 values were not always provided in the cited abstract.

The data indicates that for 2-fluoro-2-phenylcyclopropylamine analogues, the trans-isomer, specifically the (1S,2S)-enantiomer, is a more potent inhibitor of both MAO-A and MAO-B compared to the (1R,2R)-enantiomer.[4] This highlights the critical role of stereochemistry in the interaction with the enzyme's active site. Interestingly, for N-benzyl-2-methoxycyclopropylamines, the cis-isomer demonstrates high potency and selectivity for MAO-B.[3]

Experimental Protocol: Assay for MAO-A and MAO-B Inhibition

The determination of the inhibitory potency of these compounds relies on a robust and reproducible in vitro assay. The following is a generalized protocol based on methods described in the literature for assessing MAO-A and MAO-B inhibition using recombinant human enzymes.[6][7]

Materials:
  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (fluorinated phenylcyclopropylamine isomers)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorometric plate reader

Step-by-Step Methodology:
  • Enzyme and Compound Preparation:

    • Reconstitute and dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive controls in the same buffer.

  • Assay Reaction:

    • In a 96-well plate, add a defined volume of the enzyme solution to each well.

    • Add the test compounds or positive controls at various concentrations to the respective wells.

    • For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor for varying time periods (e.g., 0-30 minutes) at 37°C.[6]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed concentration of the kynuramine substrate to all wells. The final concentration of kynuramine should be approximately twice the Michaelis-Menten constant (KM) for each enzyme.[7]

    • Immediately place the plate in a fluorometric plate reader.

    • The deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product.[6] Measure the increase in fluorescence over time at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Enzyme Recombinant MAO-A/B Plate 96-well Plate Enzyme->Plate Compounds Test Compounds & Controls Compounds->Plate Buffer Phosphate Buffer Buffer->Plate Incubation Pre-incubation (37°C) Plate->Incubation Substrate Add Kynuramine Incubation->Substrate Reader Fluorometric Reading Substrate->Reader Analysis Calculate IC50 Reader->Analysis Inhibition_Mechanism cluster_enzyme MAO Active Site cluster_reaction Inactivation Pathway cluster_outcome Result MAO MAO-FAD Complex Enzyme-Inhibitor Complex MAO->Complex Inhibitor Phenylcyclopropylamine Inhibitor->Complex Oxidation Oxidation by FAD Complex->Oxidation Binding Intermediate Reactive Intermediate Oxidation->Intermediate Ring Opening Adduct Covalent FAD Adduct Intermediate->Adduct Covalent Bond Formation Inactivation Irreversible Inactivation Adduct->Inactivation

Caption: Mechanism of irreversible MAO inhibition.

The reversal of selectivity from MAO-B to MAO-A upon fluorination at the 2-position of 1-phenylcyclopropylamine is a particularly noteworthy finding. [4][5]This suggests that the fluorine atom may introduce specific interactions within the MAO-A active site that are less favorable in the MAO-B active site, or it may alter the conformation of the inhibitor to favor binding to MAO-A. The active sites of MAO-A and MAO-B, while homologous, have distinct volumes and topographies which underpin their substrate and inhibitor specificities. [1]

Conclusion

References

  • Binda, C., Li, M., Hubálek, F., Edmondson, D. E., & Mattevi, A. (2004). Crystal structures of MAO B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry, 47(7), 1767–1774. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of irreversible inhibition of monoamine oxidase B by trans-2-phenylcyclopropylamine. Journal of the American Chemical Society, 129(47), 14574–14575. [Link]

  • Fowler, C. J., & Ross, S. B. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Medical Research Reviews, 4(3), 323–358. [Link]

  • Hubálek, F., Binda, C., Li, M., Edmondson, D. E., & Mattevi, A. (2005). Inactivation of human monoamine oxidase B by 2-fluoro- and 2-chloro-2-phenylethylamines. Biochemistry, 44(23), 8273–8281. [Link]

  • Kalgutkar, A. S., Dalvie, D. K., & Obach, R. S. (2001). Mechanism-based inactivation of cytochrome P450 enzymes: chemical and biochemical aspects. Current Drug Metabolism, 2(4), 405–445. [Link]

  • Lewis, A. J., Weyler, W., & Salach, J. I. (1987). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 26(23), 7379–7386. [Link]

  • Yoshida, S., Song, Y., Fröhlich, R., Haufe, G., & Holschbach, M. H. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645–2652. [Link]

  • Song, Y., Yoshida, S., Fröhlich, R., Haufe, G., & Holschbach, M. H. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2489–2499. [Link]

  • Weyler, W., Salach, J. I., & Singer, T. P. (1987). Inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemical Pharmacology, 36(5), 793–799. [Link]

  • Baker, G. B., Coutts, R. T., McKenna, K. F., & Sherry-McKenna, R. L. (1992). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Journal of Psychiatry & Neuroscience, 17(5), 206–214. [Link]

  • Binda, C., Mattevi, A., & Edmondson, D. E. (2010). Parameters for irreversible inactivation of monoamine oxidase. International Journal of Molecular Sciences, 11(12), 5063–5076. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Sub-cellular biochemistry, 87, 119–141. [Link]

  • Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. (2019). BMC Complementary and Alternative Medicine, 19(1), 159. [Link]

  • In vitro analysis of the activity of human monoamine oxidase type B (hMAOB), treated with the cyanotoxin anatoxin-a: supposed factor of neurodegenerative diseases. (2020). Pharmacia, 67(3), 191–196. [Link]

  • Inhibition of Recombinant Human Monoamine Oxidase-A and -B by Chloroform Extract, Fractions, Acacetin isolated from Calea urticifolia and Related Flavonoids. (2016). Molecules, 21(11), 1488. [Link]

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287–S296. [Link]

  • Song, Y., Yoshida, S., Fröhlich, R., Haufe, G., & Holschbach, M. H. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2489–2499. [Link]

  • De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of MAO B and soluble amine oxidases. Proceedings of the National Academy of Sciences of the United States of America, 102(36), 12684–12689. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor in Pharmaceutical Analysis

The strategic incorporation of fluorine into molecular structures is a cornerstone of modern drug development, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the robust analysis of fluorinated pharmaceutical intermediates is not merely a procedural step but a critical determinant of quality, safety, and efficacy in the final active pharmaceutical ingredient (API). However, the unique physicochemical properties conferred by fluorine—high electronegativity, low polarizability, and the strength of the carbon-fluorine bond—present distinct challenges to analytical chemists.[1] These challenges necessitate a nuanced approach to analytical method validation, moving beyond rote procedural execution to a deep, mechanistic understanding of the techniques employed.

This guide provides a comparative analysis of common analytical methodologies for the validation of methods used to assess the purity and potency of fluorinated pharmaceutical intermediates. We will delve into the causality behind experimental design, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, and present comparative data to inform your selection of the most appropriate analytical strategy.[2]

The Bedrock of Assurance: Understanding Validation Parameters

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. For intermediates, this typically means quantitative tests for purity (assay) and impurities. The core validation characteristics, as stipulated by ICH Q2(R1), are not just a checklist; they are an interconnected system ensuring the reliability of every result.[2]

dot graph ValidationParameters { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [fontname="Roboto", color="#5F6368"]; center_node [label="Fit-for-Purpose Method", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];

Specificity [pos="-2,1.5!"]; Accuracy [pos="-1,-2!"]; Precision [pos="1,-2!"]; Linearity [pos="2,1.5!"]; Range [pos="2.5,0!"]; LOD [pos="-2.5,0!"]; LOQ [pos="-2.5,-1!"]; Robustness [pos="0,2.5!"];

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Develop Initial Procedure Opt Optimize Parameters (e.g., Mobile Phase, Temp) Dev->Opt Robust Assess Robustness (Small Variations) Opt->Robust SST Define System Suitability Tests (SST) Robust->SST Protocol Write Validation Protocol (Parameters & Acceptance Criteria) SST->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity, Range, Accuracy, Precision Spec->Lin Limit LOD & LOQ (Signal-to-Noise) Lin->Limit Report Compile Validation Report (Results vs. Criteria) Limit->Report

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is the first critical decision in method development. For fluorinated intermediates, the selection often narrows to liquid chromatography, gas chromatography, and, increasingly, specialized spectroscopic methods.

Technique Primary Application Strengths for Fluorinated Compounds Potential Challenges & Mitigation
HPLC-UV Assay, purity, and impurity determination for non-volatile, UV-active compounds.Robust, widely available, and well-understood. Fluorinated phases (e.g., PFP) can offer unique selectivity.[3]Weak chromophores may limit sensitivity. Co-elution of structurally similar impurities. Mitigation: Use of more selective detectors (e.g., DAD, MS), and columns with alternative selectivity.[4]
UPLC-UV/MS High-throughput analysis, improved resolution for complex impurity profiles.Faster analysis times, reduced solvent consumption, and higher sensitivity compared to HPLC.[5][6] MS provides mass identification, crucial for unknown impurity characterization.[7][8]Higher operating pressures require specialized equipment.[6] Certain fluorinated compounds may ionize poorly. Mitigation: Careful selection of MS source (ESI, APCI) and mobile phase modifiers.
GC-MS Analysis of volatile and semi-volatile intermediates and residual solvents.High sensitivity and specificity for volatile fluorinated compounds. Ideal for detecting residual fluorinated reagents.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. Mitigation: Use of soft ionization techniques like Field Ionization (FI) to preserve molecular ions.[9]
¹⁹F NMR Quantitative analysis, structural confirmation, and identification of all fluorine-containing species.Highly specific to fluorine, providing a clean spectrum with minimal background interference. Allows for quantification without a specific reference standard for each impurity.Lower sensitivity compared to chromatographic techniques. Requires specialized equipment and expertise. Mitigation: Use of high-field magnets and optimized acquisition parameters to improve signal-to-noise.

Experimental Deep Dive: A Comparative Validation Case Study

Let's consider a hypothetical fluorinated intermediate, 2-fluoro-4-bromo-1-nitrobenzene (FBNB) , a key starting material. We need to validate a method to determine its purity (assay) and quantify a known process impurity, 2,4-dibromo-1-nitrobenzene (DBNB) .

We will compare two common approaches: a robust HPLC-UV method and a high-resolution UPLC-MS method.

Experimental Protocol: HPLC-UV Method
  • Chromatographic System: Standard HPLC system with a UV/Vis detector.

  • Column: Pentafluorophenyl (PFP) column, 150 mm x 4.6 mm, 5 µm. Causality: A PFP phase is chosen for its unique selectivity towards halogenated and aromatic compounds through dipole-dipole and π-π interactions, which can be advantageous for separating structurally similar halogenated intermediates.[3]

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in mobile phase to a nominal concentration of 1 mg/mL for the assay and spike with DBNB for impurity analysis.

Experimental Protocol: UPLC-MS Method
  • Chromatographic System: UPLC system coupled to a single quadrupole mass spectrometer.

  • Column: C18 column, 50 mm x 2.1 mm, 1.7 µm. Causality: The smaller particle size of the UPLC column provides significantly higher efficiency and resolution, allowing for faster analysis and better separation of trace impurities.[5]

  • Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. Gradient from 30% B to 95% B over 3 minutes. Causality: A gradient is used to ensure sharp peaks for both the main component and any potential late-eluting impurities, while formic acid aids in ionization for MS detection.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm and MS in Selected Ion Monitoring (SIM) mode. FBNB (m/z 219.9), DBNB (m/z 280.8).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve samples in mobile phase to a nominal concentration of 0.1 mg/mL.

Comparative Validation Data Summary

The following tables present hypothetical but realistic data from the validation of these two methods, based on ICH Q2(R1) requirements.[2]

Table 1: System Suitability and Specificity

Parameter HPLC-UV Method UPLC-MS Method ICH Guideline Reference
Retention Time (FBNB) ~4.5 min~1.8 minN/A
Resolution (FBNB/DBNB) > 2.0> 3.5Specificity
Tailing Factor (FBNB) < 1.5< 1.2System Suitability
Theoretical Plates > 5000> 15000System Suitability
Forced Degradation Peak purity index > 0.999 for FBNB peak in all stress conditions (acid, base, peroxide, heat, light).Peak purity index > 0.999. No co-eluting masses detected under the FBNB peak.Specificity

Insight: The UPLC method demonstrates superior efficiency (higher plate count) and resolution in a significantly shorter runtime. The inclusion of MS detection provides an orthogonal confirmation of specificity, ensuring no hidden impurities are co-eluting.[8]

Table 2: Linearity, Range, and Limits

Parameter HPLC-UV Method UPLC-MS Method ICH Guideline Reference
Assay Range 80 - 120 µg/mL8 - 12 µg/mLRange
Assay Linearity (r²) > 0.999> 0.999Linearity
Impurity Range (DBNB) 0.5 - 7.5 µg/mL0.05 - 0.75 µg/mLRange
Impurity Linearity (r²) > 0.998> 0.999Linearity
LOD (DBNB) 0.15 µg/mL (S/N=3)0.01 µg/mL (S/N=3)Detection Limit
LOQ (DBNB) 0.5 µg/mL (S/N=10)0.05 µg/mL (S/N=10)Quantitation Limit

Insight: The UPLC-MS method is an order of magnitude more sensitive (lower LOD/LOQ), requiring less sample and enabling the quantification of impurities at much lower levels, which is critical for meeting stringent regulatory requirements.[7]

Table 3: Accuracy and Precision

Parameter HPLC-UV Method UPLC-MS Method ICH Guideline Reference
Accuracy (Assay, % Recovery) 99.2% - 100.8%99.5% - 101.0%Accuracy
Accuracy (Impurity, % Recovery) 97.5% - 103.1%98.9% - 101.5%Accuracy
Precision (Repeatability, %RSD) Assay: < 0.5%, Impurity: < 2.0%Assay: < 0.3%, Impurity: < 1.5%Precision
Intermediate Precision (%RSD) Assay: < 0.8%, Impurity: < 3.0%Assay: < 0.6%, Impurity: < 2.5%Precision

Insight: Both methods demonstrate excellent accuracy and precision well within typical acceptance criteria. The slightly better precision of the UPLC method can be attributed to the higher efficiency and more stable baseline of the system.

Conclusion: Selecting the Right Tool for the Task

Both HPLC-UV and UPLC-MS can be validated to be fit-for-purpose for the analysis of fluorinated pharmaceutical intermediates.

  • The HPLC-UV method represents a robust, cost-effective, and reliable choice for routine quality control, especially when impurity specifications are well within its detection capabilities. Its simplicity makes it easily transferable between laboratories.

  • The UPLC-MS method is the superior choice during process development and for final release testing where speed, sensitivity, and the definitive identification of unknown impurities are paramount.[8] The higher throughput and reduced solvent usage also offer significant long-term operational efficiencies and environmental benefits.[6]

Ultimately, the selection must be guided by a risk-based approach, considering the stage of drug development, the complexity of the intermediate, and the specific regulatory requirements. This guide provides the foundational data and rationale to make an informed, scientifically sound decision.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. NIH National Center for Biotechnology Information. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • Application of 19 F quantitative NMR to pharmaceutical analysis. ResearchGate. [Link]

  • HPLC vs. UPLC. WebofPharma. [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. SciSpace. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Quality Guidelines. ICH. [Link]

  • A MASS COMPATIBLE UPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN FLUTICASONE PROPIONATE NASAL SPRAY. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • 19F Solid-state NMR characterization of pharmaceutical solids. PubMed. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Q2(R2) Validation of Analytical Procedures. ICH. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH National Center for Biotechnology Information. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications. Separation Science. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Speciation.net. [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH National Center for Biotechnology Information. [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]

  • Analysis of Volatile PFAS by Head-Space SPME GC-MS/MS. Shimadzu. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH National Center for Biotechnology Information. [Link]

  • 2.3. Mass spectrometry in impurity profiling. ResearchGate. [Link]

  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.. [Link]

  • ICH Guidelines for Analytical Validation. Scribd. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ANALYSIS OF VOLATILE INORGANIC FLUORIDES BY GAS LIQUID CHROMATOGRAPHY. OSTI.GOV. [Link]

Sources

A Comparative Guide to Cyclopropyl Bioisosteric Replacement Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful drug development. Among the myriad of tools at our disposal, bioisosteric replacement stands out as a powerful and elegant strategy. This guide provides an in-depth technical comparison of the cyclopropyl group as a versatile bioisostere, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its application, present supporting experimental data, and provide detailed protocols to empower your own discovery efforts.

The cyclopropyl ring, a three-membered carbocycle, is far more than a simple saturated ring. Its unique electronic and conformational properties make it a compelling surrogate for several common functional groups.[1][2][3] The inherent ring strain results in shorter and stronger C-H bonds and enhanced π-character in its C-C bonds, distinguishing it from other alkyl groups.[1] These features can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2][4][5]

The Strategic Value of the Cyclopropyl Moiety

The increasing prevalence of the cyclopropyl group in FDA-approved drugs underscores its value in overcoming common drug discovery hurdles.[2][3][6] Its application can lead to:

  • Enhanced Potency and Selectivity: By rigidly fixing the conformation of substituents, the cyclopropyl group can lock a molecule into its bioactive conformation, minimizing the entropic penalty of binding to its target receptor.[1][7][8]

  • Improved Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

  • Modulation of Physicochemical Properties: It can influence solubility, lipophilicity, and pKa, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][9]

  • Increased Brain Permeability: In certain contexts, the introduction of a cyclopropyl group has been shown to enhance a compound's ability to cross the blood-brain barrier.[1]

Below, we compare the cyclopropyl group to other commonly employed functionalities, providing experimental evidence of its impact.

Cyclopropyl vs. gem-Dimethyl: A Tale of Two Isosteres

The replacement of a gem-dimethyl group with a cyclopropyl ring is a classic bioisosteric strategy employed to improve a compound's properties.[9][10] While sterically similar, the two groups confer distinct conformational and electronic characteristics.

The rationale for this substitution often stems from a need to improve metabolic stability or fine-tune potency. The freely rotating methyl groups of a gem-dimethyl moiety can be susceptible to oxidation, while the cyclopropyl group offers a more robust alternative.[4] Furthermore, the rigid nature of the cyclopropyl ring can pre-organize the molecule for optimal receptor binding.

Comparative Performance Data
Original Compound (gem-Dimethyl) Cyclopropyl Analog Target Potency (IC50/EC50) Metabolic Stability (t½) Key Outcome Reference
Cannabinoid Receptor 1 (CB1) AgonistCB1/CB2UnselectiveNot ReportedEnhanced potency and 16-fold selectivity for CB1.[10]
Hepatitis C NS5B InhibitorNS5BPotentSusceptible to bioactivationAverted bioactivation by replacing the cyclopropyl ring with a gem-dimethyl group.[4]
Cav2.2 Channel InhibitorCav2.20.51 µMMetabolite formationgem-Dimethyl sulfone bioisostere retained potency without the liability of active metabolite formation.[11]

This table illustrates that while the cyclopropyl for gem-dimethyl swap can be beneficial, the outcome is context-dependent and requires careful experimental validation.

Experimental Workflow: Bioisosteric Replacement and Evaluation

The process of evaluating a bioisosteric replacement involves synthesis, in vitro assays, and ADME profiling.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME Profiling A Lead Compound (e.g., gem-Dimethyl) B Design Cyclopropyl Analog A->B C Synthetic Route Development B->C D Synthesis & Purification C->D E Primary Bioassay (Potency - IC50/EC50) D->E H Metabolic Stability (Microsomes, Hepatocytes) D->H F Selectivity Assays E->F G Data Analysis F->G J Data Analysis G->J I Solubility & Permeability H->I I->J J->B Iterative Optimization

Caption: Workflow for a cyclopropyl bioisosteric replacement study.

Synthetic Protocol: gem-Dimethylcyclopropanation

A common method for introducing a gem-dimethylcyclopropane group is through the use of a sulfoxonium ylide.

Reaction: Conversion of an electron-deficient alkene to a gem-dimethylcyclopropane.

Reagents and Conditions:

  • Triisopropylsulfoxonium tetrafluoroborate

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

Step-by-Step Procedure: [12]

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add triisopropylsulfoxonium tetrafluoroborate (1.2 equivalents) portionwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the resulting ylide solution back to 0 °C and add the α,β-unsaturated substrate (1.0 equivalent) dissolved in a minimal amount of DMF.

  • Let the reaction proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired gem-dimethylcyclopropane compound.

Cyclopropyl vs. Phenyl: Navigating Aromaticity and Physicochemical Properties

Replacing a phenyl ring with a cyclopropyl group is a strategy aimed at improving a compound's physicochemical properties by increasing its saturation (Fsp3).[10] This can lead to enhanced solubility, improved metabolic stability, and reduced off-target effects associated with flat, aromatic moieties.[13][14]

The π-character of the cyclopropyl C-C bonds allows it to mimic the electronic nature of a double bond or even an aromatic ring to some extent, while providing a three-dimensional exit vector for substituents.[1]

Comparative Performance Data
Original Compound (Phenyl) Cyclopropyl Analog Target Potency (IC50/EC50) Solubility Key Outcome Reference
Bruton's Tyrosine Kinase (BTK) InhibitorBTKMaintained potencyNot ReportedReplaced a potentially toxic diaminopyridine ring, reducing molecular weight while maintaining activity.[10]
Factor Xa InhibitorFactor XaMaintained orientation of key substituentNot ReportedSubstantially reduced molecular weight, thus increasing ligand efficiency.[13]
Antimalarial CompoundPlasmodium falciparumSmall reduction in pEC50ImprovedLed to much improved solubility and a lower LogD.[15]
Mechanistic Rationale: Conformational Restriction

The rigid framework of the cyclopropyl group restricts the rotational freedom of its substituents, a principle known as conformational restriction.[7][8][16][17] This pre-organization can lead to a more favorable binding entropy upon interaction with the target protein.

G cluster_0 Flexible Linker (e.g., Alkyl Chain) cluster_1 Rigid Linker (e.g., Cyclopropyl) A Multiple Low-Energy Conformations B High Conformational Entropy A->B C Entropic Penalty upon Binding B->C G Higher Binding Affinity D Few Low-Energy Conformations E Low Conformational Entropy D->E F Reduced Entropic Penalty upon Binding E->F F->G

Caption: Impact of conformational restriction on binding affinity.

Cyclopropyl vs. Carbonyl: A Non-classical Bioisosteric Replacement

The substitution of a carbonyl group with a cyclopropyl moiety, particularly in the form of a cyclopropyl ketone, is a less common but intriguing strategy.[18] This replacement can be considered when the carbonyl oxygen is not critical for binding but its polarity or metabolic liability is a concern. The oxetane ring is another bioisostere for the carbonyl group that has gained popularity.[19]

The electron-withdrawing nature of the cyclopropyl group can mimic the electronics of a carbonyl to some extent. This strategy is highly context-dependent and often explored when other approaches have failed.

Synthetic Protocol: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for forming cyclopropanes from alkenes.

Reaction: Conversion of an enol ether to a cyclopropoxy derivative, which can be a precursor to a cyclopropyl ketone.

Reagents and Conditions:

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn)

  • Anhydrous dichloromethane (DCM)

Step-by-Step Procedure:

  • To a solution of the alkene (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.1 equivalents in hexanes) dropwise.

  • After stirring for 15 minutes, add diiodomethane (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Concluding Remarks and Future Perspectives

The cyclopropyl group is a remarkably versatile tool in the medicinal chemist's arsenal, offering a range of potential benefits from enhanced potency and metabolic stability to improved physicochemical properties.[1][5] This guide has provided a comparative overview of its application as a bioisostere for gem-dimethyl, phenyl, and carbonyl moieties, supported by experimental data and detailed protocols.

The successful application of these strategies is not guaranteed and is highly dependent on the specific molecular context and the nature of the drug target. Therefore, a thorough understanding of the underlying principles of bioisosterism, coupled with rigorous experimental validation, is paramount. As our understanding of molecular interactions and metabolic pathways deepens, the rational application of the cyclopropyl group and other strained ring systems will undoubtedly continue to play a pivotal role in the design of the next generation of therapeutics.

References

  • Talele, T. J. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Kočar, D. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. CHIMIA International Journal for Chemistry. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

  • (n.d.). Cyclopropyl for Gem‐Dimethyl: Synthesis and Olfactory Properties of Linear Musks with Cyclopropyl Spacers**. ResearchGate. [Link]

  • Franco, J. V., et al. (n.d.). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PubMed Central. [Link]

  • Kuhn, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2182–2193. [Link]

  • Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

  • (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Al-Hayali, M. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • (n.d.). The cyclopropylic strain-based conformational restriction. (a) General... ResearchGate. [Link]

  • Richardson, P. (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter. [Link]

  • (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • De Clercq, E., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PubMed Central. [Link]

  • (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. [Link]

  • (n.d.). Nikipelov EJOC 2025 Cyclopropyl For Gem Dimethyl Synthesis and Olfactory. Scribd. [Link]

  • (n.d.). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]

  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • (n.d.). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Organic Chemistry Portal. [Link]

  • (n.d.). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]

  • (n.d.). Bioisosterism. Drug Design Org. [Link]

  • (2017). Carbonyl Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Barandun, N., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Rigby, J. H., & Kierkus, P. C. (n.d.). Elaboration of fused gem-dimethylcyclopropane systems via cyclopropene cycloaddition. A stereocomplementary approach. Journal of the American Chemical Society. [Link]

  • Zhan, P., et al. (2013). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. [Link]

  • (n.d.). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Semantic Scholar. [Link]

  • Vourloumis, D., et al. (n.d.). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PubMed Central. [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. ResearchGate. [Link]

  • (n.d.). Phenol (bio)isosteres in drug design and development. ResearchGate. [Link]

  • (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Meyers, J., et al. (n.d.). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PubMed Central. [Link]

Sources

The Fluorophenylcyclopropylamine Moiety: A Comparative Guide to its Pharmacokinetic Profile in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the fluorophenylcyclopropylamine moiety into drug candidates has emerged as a compelling tactic in modern medicinal chemistry. This structural motif, a hybrid of a fluorinated phenyl ring and a cyclopropylamine group, offers a unique combination of properties that can significantly modulate a molecule's pharmacokinetic profile. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of drugs containing this moiety, supported by experimental data, to inform rational drug design and development.

The Physicochemical Impact of the Fluorophenylcyclopropylamine Moiety

The introduction of a fluorine atom onto the phenyl ring of a cyclopropylamine-containing molecule can dramatically alter its fundamental physicochemical properties, which in turn govern its pharmacokinetic behavior. Fluorine's high electronegativity can lower the basicity (pKa) of the amine group, which can enhance membrane permeability and reduce off-target interactions.[1] Furthermore, fluorination can increase lipophilicity, potentially improving a drug's ability to cross biological membranes, including the blood-brain barrier.[2]

A key example illustrating these effects is the comparison between the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine, and its 4-fluoro analog. Studies have shown that 4-fluorotranylcypromine achieves higher concentrations in the brain and liver compared to the non-fluorinated parent compound, indicating enhanced bioavailability and tissue penetration.[3] This suggests that the strategic placement of a fluorine atom can significantly improve a drug's distribution to its target site.

Absorption and Distribution: Enhancing Bioavailability and Target Engagement

The absorption of a drug from its site of administration and its subsequent distribution throughout the body are critical determinants of its efficacy. The fluorophenylcyclopropylamine moiety can positively influence both of these processes.

Oral Bioavailability

The increased lipophilicity and altered pKa conferred by the fluorophenyl group can lead to improved oral bioavailability. A lower pKa can increase the proportion of the un-ionized, more lipophilic form of the drug in the gastrointestinal tract, facilitating its passive diffusion across the intestinal epithelium.[1] As demonstrated in preclinical studies with 4-fluorotranylcypromine, this can translate to greater overall exposure compared to its non-fluorinated counterpart.[3]

Blood-Brain Barrier Penetration

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The increased lipophilicity associated with fluorination can enhance a molecule's ability to permeate this highly selective barrier.[4] The observation of higher brain concentrations of 4-fluorotranylcypromine relative to tranylcypromine supports the role of the fluorophenyl moiety in facilitating CNS entry.[3] This is a critical consideration for the development of neuropsychiatric drugs.

Experimental Protocol: In Vivo Bioavailability and Tissue Distribution Study

This protocol outlines a typical preclinical experiment to compare the bioavailability and tissue distribution of a fluorinated and non-fluorinated analog.

Objective: To determine and compare the pharmacokinetic profiles of Compound A (non-fluorinated) and Compound B (fluorinated) in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Drug Administration:

    • Intravenous (IV) group: Administer a single 2 mg/kg dose of each compound via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) group: Administer a single 10 mg/kg dose of each compound by oral gavage.

  • Sample Collection: Collect blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing. At the 24-hour time point, euthanize the animals and collect brain and liver tissue.

  • Sample Analysis: Analyze plasma and homogenized tissue samples for drug concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).

Metabolism: A Double-Edged Sword

The metabolic fate of drugs containing the fluorophenylcyclopropylamine moiety is complex and presents both opportunities and challenges for drug developers.

Blocking Metabolic Hotspots

A primary rationale for incorporating fluorine into a drug molecule is to block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] By replacing a hydrogen atom with a more stable carbon-fluorine bond, the metabolic stability of the molecule can be significantly enhanced, leading to a longer half-life and improved drug exposure.

The Cyclopropylamine Moiety and CYP Inhibition

Conversely, the cyclopropylamine group itself can be a source of metabolic instability and drug-drug interactions. Cyclopropylamines are known mechanism-based inhibitors of CYP enzymes.[6] The metabolism of the cyclopropylamine ring can lead to the formation of reactive intermediates that can covalently bind to and inactivate CYP enzymes. This can result in altered clearance of co-administered drugs and potential toxicity. The specific CYP isozymes involved can vary depending on the overall structure of the molecule. For instance, the cyclopropylamine in the antibiotic trovafloxacin is oxidized by CYP1A2, leading to hepatotoxicity.[6]

Metabolic Pathways

The metabolism of tranylcypromine, the parent compound, involves ring hydroxylation and N-acetylation.[7] The introduction of a fluorine atom can alter these pathways, potentially shunting metabolism towards other routes or slowing it down altogether. Understanding these shifts is crucial for predicting the metabolic profile of novel fluorinated analogs.

Caption: Generalized metabolic pathways for drugs containing the fluorophenylcyclopropylamine moiety.

Excretion: The Final Step

The elimination of drugs and their metabolites from the body is primarily achieved through renal and fecal excretion. The physicochemical properties imparted by the fluorophenylcyclopropylamine moiety can influence the route and rate of excretion. More polar metabolites, formed during Phase II metabolism, are typically more water-soluble and readily excreted in the urine. The overall clearance of the drug will be a function of both its metabolism and its direct excretion.

Comparative Pharmacokinetic Data

While comprehensive, directly comparative data for a wide range of drugs containing the fluorophenylcyclopropylamine moiety is limited in the public domain, the available information on tranylcypromine and its 4-fluoro analog provides a valuable case study.

Compound Key Pharmacokinetic Observation Implication for Drug Design Reference
Tranylcypromine Well-absorbed orally with a short half-life (approx. 2.5 hours). Metabolized by hydroxylation and N-acetylation.Serves as a baseline for understanding the impact of fluorination.[7][8]
4-Fluorotranylcypromine Achieves higher brain and liver concentrations and has greater bioavailability compared to tranylcypromine in preclinical models.Demonstrates that para-fluorination on the phenyl ring can significantly enhance tissue penetration and overall exposure.[3]

Future Directions and Considerations

The fluorophenylcyclopropylamine moiety holds significant promise for the development of new therapeutics, particularly for CNS disorders. However, a thorough understanding of the structure-pharmacokinetic relationships is essential for successful drug design. Key considerations for researchers include:

  • Position of Fluorination: The position of the fluorine atom on the phenyl ring can have a profound impact on metabolic stability and potency.

  • Stereochemistry: The cyclopropylamine group introduces chirality, and different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles.

  • CYP Inhibition Potential: The potential for mechanism-based CYP inhibition must be carefully evaluated early in the drug discovery process to mitigate the risk of drug-drug interactions.

  • Transporter Interactions: The role of drug transporters in the absorption and disposition of these compounds should be investigated.

By carefully considering these factors and conducting appropriate in vitro and in vivo studies, researchers can harness the beneficial properties of the fluorophenylcyclopropylamine moiety to design safer and more effective medicines.

Experimental Workflow: Assessing CYP Inhibition Potential

CYP_Inhibition_Workflow A Incubate Test Compound with Human Liver Microsomes and specific CYP probe substrates B Measure inhibition of probe substrate metabolism (IC50 determination) A->B C If IC50 is potent, conduct time-dependent inhibition (TDI) studies B->C Significant Inhibition D Determine kinact and KI for mechanism-based inhibition C->D E Use PBPK modeling to predict clinical DDI risk D->E

Caption: A streamlined workflow for evaluating the cytochrome P450 inhibition potential of a new chemical entity.

References

  • Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine. PubMed. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC. [Link]

  • Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. PubMed. [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. [Link]

  • Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans. Semantic Scholar. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]

  • Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Consensus. [Link]

  • Pharmacokinetics of monoamine oxidase inhibitors. PubMed. [Link]

  • Pharmacokinetics of monoamine oxidase inhibitors. Semantic Scholar. [Link]

  • Monoamine Oxidase Inhibitor (MAOI) Toxicity. Medscape. [Link]

  • The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. PMC. [Link]

  • Metabolism of Monoamine Oxidase Inhibitors. PMC. [Link]

  • Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics. PubMed. [Link]

  • Tranylcypromine. Wikipedia. [Link]

  • TCP-FA4: a derivative of tranylcypromine showing improved blood-brain permeability. PubMed. [Link]

  • Special Issue : Preclinical Pharmacokinetics and Bioanalysis. MDPI. [Link]

  • Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs. PMC. [Link]

  • Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. PubMed. [Link]

  • Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. ResearchGate. [Link]

  • The ADME profile of threo-4-methylmethylphenidate (4-Mmph, 4-MeTMP, CAS: 467468-40-2) as new psychoactive substance (NPS): Prediction of absorption, distribution, metabolism and excretion parameters using integrated in silico approach for clinical and forensic purposes. PubMed. [Link]

  • Multiple-dose pharmacokinetics of 4 fluoroquinolones. ResearchGate. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (5-Cyclopropyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of (5-Cyclopropyl-2-fluorophenyl)methanamine (CAS No. 1378388-34-7), a specialized primary aromatic amine often used as a key intermediate in pharmaceutical synthesis.[1] Given its chemical structure—incorporating a cyclopropyl group, a fluorinated aromatic ring, and a primary amine—this compound requires careful management as hazardous waste. This document synthesizes data from analogous compounds to establish a robust and safety-centric disposal framework, grounded in established chemical safety principles and regulatory standards.

Disclaimer: Specific safety and disposal data for this compound are not extensively published. The following procedures are based on the known hazards of structurally similar compounds, including cyclopropylamines and other primary aromatic amines.[2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Hazard Assessment and Characterization

This compound is a liquid at room temperature.[4] While a specific Safety Data Sheet (SDS) is not widely available, its constituent functional groups suggest a multi-faceted hazard profile.

  • Primary Amine Group: Aliphatic and aromatic amines are basic and can be corrosive, causing severe skin burns and eye damage upon contact.[5][6] They are often toxic if inhaled or ingested.[6]

  • Aromatic Amine Structure: Primary aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[3][7]

  • Cyclopropylamine Moiety: Simple cyclopropylamine is classified as a highly flammable liquid and vapor, corrosive, and harmful if swallowed.[2][6][8] It is also toxic to aquatic life.[9]

  • Fluorinated Phenyl Group: Fluorination can alter metabolic pathways and enhance the biological activity or toxicity of a molecule.[10]

Based on these structural alerts, the compound should be handled as a flammable, corrosive, and toxic substance with potential long-term health effects and environmental hazards.

Summary of Anticipated Hazards
Hazard CategoryDescriptionPrimary Mitigation Strategy
Flammability Assumed to be a flammable liquid and vapor, similar to cyclopropylamine.[6] Vapors may form explosive mixtures with air.[11]Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure proper grounding.[8][12]
Corrosivity Expected to cause severe skin burns and eye damage due to the primary amine group.[6][8]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, a face shield, and a lab coat.[9]
Toxicity (Acute) Harmful if swallowed, inhaled, or in contact with skin.[6][11] Inhalation may cause respiratory irritation.[5]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[13]
Toxicity (Chronic) Aromatic amines are associated with long-term health risks, including carcinogenicity.[3][7]Minimize exposure through engineering controls and rigorous adherence to PPE protocols.
Environmental Amines can be harmful to aquatic organisms.[3][9] Direct release to the environment must be prevented.Do not dispose of down the drain or in regular trash. Collect all waste for proper hazardous disposal.[9]

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is critical. All handling and disposal procedures must be performed in a well-ventilated area, such as a chemical fume hood.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and use proper removal techniques to avoid skin contact.[6] Note that some aromatic amines may permeate common glove materials, so consult a glove compatibility chart or your EHS office for specific recommendations.[5]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or spill response, a chemical-resistant apron or full suit may be necessary.[6]

  • Respiratory Protection: If working outside of a fume hood or if vapors are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[14]

Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[11]

  • Contain the Spill: Use a spill containment kit with inert absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (Use with Caution): While amines are basic, neutralization with an acid should be avoided during initial cleanup as the reaction can be exothermic and generate hazardous fumes.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a designated, sealable, and properly labeled hazardous waste container.[2][12]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.

Waste Collection and Disposal Workflow

Proper disposal begins with correct segregation and accumulation at the point of generation. The following workflow ensures compliance and safety.

G Figure 1: Disposal Decision Workflow for this compound cluster_collection Step 1: Collection & Segregation cluster_storage Step 2: Temporary Storage start Waste Generation (Neat chemical, contaminated labware, spillage material, rinsate) container Select Compatible Container (e.g., glass or polyethylene) start->container prohibited PROHIBITED DISPOSAL - Drain / Sewer System - Regular Trash - Evaporation in Fume Hood start->prohibited labeling Label Container Clearly: 'Hazardous Waste' Full Chemical Name Associated Hazards (Flammable, Corrosive, Toxic) container->labeling segregate Segregate from Incompatibles (Acids, Oxidizers, Halogenated Solvents) labeling->segregate storage Store in a designated Satellite Accumulation Area (SAA) segregate->storage conditions Cool, Dry, Well-Ventilated Area Away from heat/ignition sources Secondary Containment storage->conditions disposal Step 3: Final Disposal Arrange pickup by licensed hazardous waste contractor conditions->disposal

Caption: Waste handling and disposal decision tree.

Step-by-Step Disposal Procedures
  • Waste Identification and Segregation:

    • This compound is a non-halogenated, amine-based organic waste.

    • It must be segregated from acids, bases, and oxidizers to prevent violent chemical reactions.[13]

    • Keep it separate from halogenated solvent waste streams to facilitate proper final disposal.[13]

  • Containerization:

    • Collect liquid waste in a designated, leak-proof container made of compatible material (e.g., glass or polyethylene).[9]

    • Ensure the container is clean and that any previous labels have been completely defaced.[13]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[15] Keep the container tightly sealed when not in use.[9]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and list all known or suspected hazards (Flammable, Corrosive, Toxic).[13]

    • Maintain a log of the approximate quantities added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]

    • The storage area must be cool, well-ventilated, and away from direct sunlight or heat sources.[9] Use secondary containment (e.g., a spill tray) to mitigate leaks.

  • Final Disposal:

    • Never dispose of this chemical down the sanitary sewer or in the regular trash.[9] Amines can be highly detrimental to aquatic ecosystems.[3]

    • Arrange for pickup through your institution's EHS department. The waste will be transported by a licensed hazardous waste disposal company.

    • The required method of disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[6]

Decontamination of Empty Containers

Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the primary chemical waste.[17]

  • Final Disposal of Container: Once triple-rinsed and air-dried in a fume hood, deface all labels. The container may then be disposed of in the regular laboratory glass waste or recycling, pending confirmation with your local EHS guidelines.[17]

Chemical Waste Segregation Principles

Proper segregation is fundamental to laboratory safety. Storing incompatible chemicals together can lead to fire, explosion, or the release of toxic gases. The diagram below illustrates the core principle of segregation for this and other chemical wastes.

Caption: Segregation of amine waste from incompatible chemicals.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, protecting themselves, their colleagues, and the wider community.

References

  • Amine Disposal For Businesses. Collect and Recycle.

  • Chemical Waste Disposal Guidelines. [Source not named, content consistent with university EHS guidelines].

  • CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration.

  • Cyclopropylamine SDS, 765-30-0 Safety Data Sheets. ECHEMI.

  • Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • Cyclopropylamine Safety Data Sheet. Santa Cruz Biotechnology.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Source not formally cited].

  • Cyclopropylamine Safety Data Sheet. Apollo Scientific.

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Chemical & Engineering News.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • Disposing Amine Waste. Technology Catalogue.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • This compound Product Page. CymitQuimica.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.

  • This compound Product Page. Lead Sciences.

  • Safety Data Sheet. [Generic SDS example].

  • This compound Product Description. MySkinRecipes.

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. National Institutes of Health (NIH).

Sources

A Researcher's Guide to Personal Protective Equipment for Handling (5-Cyclopropyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling (5-Cyclopropyl-2-fluorophenyl)methanamine (CAS 1014979-14-6). This compound is a valuable intermediate in pharmaceutical development, particularly for kinase inhibitors[1]. However, its chemical structure—a substituted benzylamine containing a fluorine atom—necessitates a rigorous approach to personal protection. This guide moves beyond simple checklists to explain the causality behind each recommendation, ensuring your safety protocols are robust and self-validating.

Hazard Assessment: Understanding the "Why"

A comprehensive safety data sheet for this specific molecule is not widely available. Therefore, our risk assessment is based on its chemical class: fluorinated aromatic amines. This approach anticipates the most likely hazards and establishes a strong foundation for PPE selection.

  • Corrosivity and Skin/Eye Damage: Substituted amines, like benzylamine, are known to be corrosive and can cause severe skin burns and serious eye damage.[2] Contact can lead to rapid tissue damage, and repeated exposure may result in significant health hazards through skin absorption.[2]

  • Inhalation Hazard: Vapors or mists can cause respiratory irritation.[3] All handling of this liquid compound should assume its vapor is hazardous.

  • Combustibility: The compound has a flash point of 66°C (150.8°F), making it a combustible liquid.[4] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[5]

  • Thermal Decomposition: Like many fluorinated organic compounds, thermal decomposition during a fire or other high-temperature event can lead to the release of highly toxic and corrosive gases, such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[4]

Core PPE Requirements: Your First Line of Defense

Given the hazards, a multi-layered approach to PPE is mandatory. All operations must be conducted within a certified chemical fume hood to control vapor inhalation.

Eye and Face Protection

Standard safety glasses are insufficient. The corrosive nature of this compound requires more robust protection.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[4]

  • Recommended for all liquid transfers: A full-face shield worn over chemical splash goggles. The face shield provides a critical secondary barrier against splashes during transfers, solution preparations, or reaction workups.

Skin and Body Protection
  • Gloves: Double-gloving is recommended. Choose gloves rated for chemical resistance against amines and aromatic compounds.

    • Inner Glove: A thin nitrile glove provides a base layer of protection.

    • Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber should be worn over the nitrile glove. Always check the manufacturer's glove compatibility charts for specific breakthrough times. Discard and replace gloves immediately if contamination is suspected.

  • Lab Coat/Apron: A flame-resistant lab coat is essential. For larger-scale operations (>50 mL) or tasks with a high splash potential, supplement the lab coat with a chemical-resistant apron.

Respiratory Protection

All work with this compound must be performed in a properly functioning chemical fume hood.[4] This engineering control is the primary method for preventing respiratory exposure.

  • Standard Operations: No respiratory protection is needed if work is conducted within a certified fume hood.

  • Emergency Situations (Spills): For large spills or failure of the fume hood, a full-face respirator with an appropriate organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) is required.[6][7]

PPE Selection Matrix for Common Laboratory Tasks

This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific task. This matrix assumes all work is performed inside a chemical fume hood.

TaskScaleEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transfer < 10 gChemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile inner, Neoprene/Butyl outer)Flame-Resistant Lab Coat
Solution Preparation < 100 mLChemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile inner, Neoprene/Butyl outer)Flame-Resistant Lab Coat
Reaction Workup/Quenching Any ScaleChemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile inner, Neoprene/Butyl outer)Flame-Resistant Lab Coat & Chemical Apron
Large Scale Transfer > 100 mLChemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile inner, Neoprene/Butyl outer)Flame-Resistant Lab Coat & Chemical Apron

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, heavier pair of chemical-resistant gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.

  • Eye & Face Protection: Put on your chemical splash goggles, followed by the full-face shield.

Step-by-Step Doffing Protocol (The "Dirty to Clean" Workflow)

This process is designed to contain contaminants.

  • Outer Gloves: Remove the most contaminated item first. Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield, handling it by the sides and back. Then, remove the goggles. Place them in a designated area for cleaning and disinfection.

  • Lab Coat/Apron: Unfasten your lab coat, rolling it away from your body to contain the exterior surface. Hang it in its designated storage area or dispose of it if it is a disposable garment.

  • Inner Gloves: Remove the final pair of nitrile gloves, again turning them inside out. Dispose of them in the hazardous waste.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][6]

PPE Selection Workflow

The following diagram illustrates the decision-making process for PPE selection when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_task Task-Based PPE Selection cluster_emergency Emergency Planning start Start: Plan to handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop_node STOP! Do not proceed without a functioning fume hood. fume_hood->stop_node No task_scale Assess Task: Weighing, Transfer, Reaction? fume_hood->task_scale Yes ppe_base Base PPE: - Double Gloves (Nitrile + Neoprene/Butyl) - FR Lab Coat - Chemical Splash Goggles task_scale->ppe_base splash_risk High splash potential? (e.g., Liquid transfer, quench) ppe_base->splash_risk ppe_enhanced Enhanced PPE: Add Full Face Shield & Chemical Apron splash_risk->ppe_enhanced Yes spill_check Is there a risk of a large spill or ventilation failure? splash_risk->spill_check No ppe_enhanced->spill_check resp_ready Ensure access to: - Spill Kit - Full-Face Respirator or SCBA spill_check->resp_ready Yes

Caption: PPE selection workflow for handling this compound.

Emergency & Disposal

  • Exposure: In case of skin contact, immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15-30 minutes.[6] For eye contact, flush with water for at least 15 minutes, holding the eyelids open.[4] In all cases of exposure, seek immediate medical attention.[2][4]

  • Spills: For small spills within the fume hood, absorb with an inert material like sand or vermiculite and place in a sealed container for disposal.[6] For larger spills, evacuate the area and follow emergency procedures.

  • Disposal: All contaminated PPE and spill cleanup materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

References

  • BENZYLAMINE FOR SYNTHESIS MSDS - Loba Chemie. Loba Chemie.[Link]

  • BENZYLAMINE For Synthesis - Alpha Chemika. Alpha Chemika.[Link]

  • BENZYLAMINE - (For Synthesis) MSDS CAS - Oxford Lab Fine Chem LLP. Oxford Lab Fine Chem LLP.[Link]

  • Safety Data Sheet: Benzylamine - Carl ROTH. Carl ROTH.[Link]

  • This compound - Lead Sciences. Lead Sciences.[Link]

  • This compound - MySkinRecipes. MySkinRecipes.[Link]

  • PFAS and Worker Health - CDC. Centers for Disease Control and Prevention.[Link]

  • Perfluorinated alkyl substances: emerging insights into health risks - PMC - NIH. National Institutes of Health.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Cyclopropyl-2-fluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Cyclopropyl-2-fluorophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.